(S)-1-Cyclohexyl-3-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-cyclohexyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWAQIJRNKNOB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743250 | |
| Record name | (3S)-1-Cyclohexyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-87-5 | |
| Record name | (3S)-1-Cyclohexyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical methodologies for the chiral molecule (S)-1-Cyclohexyl-3-methylpiperazine. Given the limited availability of direct experimental data for this specific compound in current literature, this document synthesizes information from closely related analogs, namely 1-cyclohexylpiperazine and (S)-2-methylpiperazine, to construct a robust theoretical and practical framework. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel piperazine derivatives and their potential applications.
Introduction and Structural Elucidation
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] The introduction of substituents onto the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The compound of interest, (S)-1-Cyclohexyl-3-methylpiperazine, is a chiral substituted piperazine.
As of the date of this publication, (S)-1-Cyclohexyl-3-methylpiperazine is not a widely cataloged compound, and as such, a dedicated CAS number has not been assigned. For clarity, this guide will refer to the IUPAC name (S)-1-Cyclohexyl-3-methylpiperazine . The structure consists of a piperazine ring substituted at the 1-position with a cyclohexyl group and at the 3-position with a methyl group, with the stereochemistry at the 3-position being the (S)-configuration.
Predicted Physicochemical Properties
The physicochemical properties of (S)-1-Cyclohexyl-3-methylpiperazine have been estimated based on the known properties of its structural precursors, 1-cyclohexylpiperazine[4][5] and (S)-2-methylpiperazine.[6] These estimations provide a baseline for handling, characterization, and application of the target molecule.
| Property | Predicted Value for (S)-1-Cyclohexyl-3-methylpiperazine | Reference Compound: 1-Cyclohexylpiperazine | Reference Compound: (S)-2-Methylpiperazine |
| Molecular Formula | C₁₁H₂₂N₂ | C₁₀H₂₀N₂[4] | C₅H₁₂N₂[6] |
| Molecular Weight | 182.31 g/mol | 168.28 g/mol [5] | 100.16 g/mol [6] |
| Appearance | Colorless to light yellow liquid or low melting solid | Solid | Crystalline powder/chunks[7] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Not available | 155 °C (at 763 mmHg)[7] |
| Melting Point | ~25-35 °C | 32-37 °C | 91-93 °C[6] |
| Density | ~0.94 g/mL | Not available | Not available |
| Solubility | Soluble in water and common organic solvents | Not available | Soluble in water (78 g/100 mL at 25 °C)[7] |
| pKa | pKa1: ~5.5-6.5, pKa2: ~9.5-10.5 | Not available | pKa1: 5.62, pKa2: 9.60[7] |
Proposed Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
A plausible and efficient synthetic route to (S)-1-Cyclohexyl-3-methylpiperazine is via the direct N-alkylation of (S)-2-methylpiperazine with a suitable cyclohexyl electrophile, such as cyclohexyl bromide. This method is a common and straightforward approach for the synthesis of N-alkylated piperazines.[8]
Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq.) in a suitable organic solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: While stirring the mixture, add cyclohexyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-1-Cyclohexyl-3-methylpiperazine.
Potential Applications and Pharmacological Relevance
Substituted piperazines are a class of compounds with significant pharmacological importance, frequently targeting the central nervous system (CNS).[1] Derivatives of piperazine have been developed as antipsychotics, antidepressants, and anxiolytics.[1][2] Furthermore, N-cyclohexylpiperazine derivatives have been investigated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders.[9]
The introduction of a cyclohexyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier. The methyl group and the specific (S)-stereochemistry can provide conformational rigidity and specific interactions with target receptors, potentially leading to improved potency and selectivity. Therefore, (S)-1-Cyclohexyl-3-methylpiperazine represents an interesting scaffold for the development of novel CNS-active agents.
Analytical Characterization
A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized (S)-1-Cyclohexyl-3-methylpiperazine.
Caption: Analytical workflow for the characterization of (S)-1-Cyclohexyl-3-methylpiperazine.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 1.0-2.0 ppm), the piperazine ring protons (complex multiplets between 2.0-3.5 ppm), and a doublet for the methyl group protons around 1.0-1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the cyclohexyl ring (typically in the 25-40 ppm region), the piperazine ring carbons (in the 40-60 ppm range), and the methyl carbon (around 15-20 ppm).
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1856, corresponding to the molecular formula C₁₁H₂₃N₂⁺. The fragmentation pattern would likely involve cleavage of the cyclohexyl group and fragmentation of the piperazine ring.[10]
Safety and Handling
While specific toxicity data for (S)-1-Cyclohexyl-3-methylpiperazine is unavailable, related compounds such as 2-methylpiperazine are known to be flammable solids and can cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
(S)-1-Cyclohexyl-3-methylpiperazine is a novel chiral molecule with potential for applications in medicinal chemistry, particularly in the development of new CNS-active compounds. This technical guide provides a foundational understanding of its predicted properties, a practical synthetic approach, and a robust analytical workflow for its characterization. The information presented herein, derived from the analysis of structurally related compounds, should serve as a valuable resource for researchers venturing into the synthesis and exploration of this and other novel piperazine derivatives.
References
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
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(S)-1-Cyclohexyl-3-methylpiperazine CAS number and structure
An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of (S)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of piperazine. Due to the limited availability of direct experimental data for this specific stereoisomer, this document synthesizes information from closely related analogs to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications, particularly in the field of drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the nuanced roles of substituted piperazines in medicinal chemistry.
Introduction and Chemical Identity
Predicted Chemical Structure:
Caption: Predicted structure of (S)-1-Cyclohexyl-3-methylpiperazine.
CAS Number: A specific CAS (Chemical Abstracts Service) number for (S)-1-Cyclohexyl-3-methylpiperazine is not readily found in major chemical databases. This suggests that the compound may not have been synthesized or characterized extensively as a standalone substance. For reference, the related achiral compound, 1-cyclohexylpiperazine, has the CAS number 17766-28-8.[1][2]
Molecular Formula: C₁₁H₂₂N₂
Molecular Weight: 182.31 g/mol
Physicochemical Properties (Predicted)
The following properties are predicted based on the structure and data from analogous compounds like 1-cyclohexylpiperazine and 1-methylpiperazine.[3]
| Property | Predicted Value | Reference Compound Data |
| Appearance | Colorless to light yellow liquid or low-melting solid | 1-Cyclohexylpiperazine is a solid with a melting point of 28-32°C.[4][5] |
| Boiling Point | ~230-250 °C | 1-(Cyclohexylmethyl)piperazine has a boiling point of 230-231 °C. |
| Density | ~0.94 g/mL | 1-(Cyclohexylmethyl)piperazine has a density of 0.938 g/mL. |
| Solubility | Soluble in water and common organic solvents | 1-Methylpiperazine is soluble in water and organic solvents.[3] |
| pKa | ~8-9 (for the secondary amine) | Piperazine derivatives typically exhibit basicity due to the nitrogen atoms. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of (S)-1-Cyclohexyl-3-methylpiperazine can be envisioned through a two-step process starting from commercially available (S)-2-methylpiperazine. This pathway involves a protective step followed by N-alkylation and subsequent deprotection.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Step-by-Step Methodology:
-
Boc Protection of (S)-2-Methylpiperazine:
-
To a solution of (S)-2-methylpiperazine in a suitable solvent like dichloromethane (DCM) at 0°C, add a base such as triethylamine (Et₃N).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain (S)-1-Boc-3-methylpiperazine. The CAS number for (S)-1-Boc-3-methylpiperazine is 147081-29-6.
-
-
N-Alkylation with a Cyclohexyl Halide:
-
Dissolve the protected intermediate, (S)-1-Boc-3-methylpiperazine, in an appropriate solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), followed by the addition of a cyclohexyl halide (e.g., cyclohexyl bromide or iodide).
-
Heat the reaction mixture to reflux and monitor its progress. A similar synthesis for 1-cyclohexylpiperazine involves the reflux reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base.[6][7]
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the N-alkylated intermediate in a suitable solvent like DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure. The resulting product will be the salt of (S)-1-Cyclohexyl-3-methylpiperazine (e.g., hydrochloride or trifluoroacetate salt).
-
To obtain the free base, dissolve the salt in water and basify with an inorganic base (e.g., NaOH or K₂CO₃) to a pH of 12-14, followed by extraction with an organic solvent.[6][7]
-
Potential Applications in Drug Development
Substituted piperazines are integral to medicinal chemistry due to their favorable pharmacokinetic properties and their ability to serve as scaffolds for interacting with a wide range of biological targets.
-
Sigma Receptor Ligands: Derivatives of 1-cyclohexylpiperazine have been investigated as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[8] These receptors are implicated in various central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain, as well as in cancer. The specific stereochemistry and substitution pattern of (S)-1-Cyclohexyl-3-methylpiperazine could offer unique selectivity and affinity profiles for these receptors.
-
CNS Agents: The piperazine ring is a common feature in drugs targeting the CNS. The lipophilic cyclohexyl group can enhance blood-brain barrier penetration, making this scaffold attractive for developing novel therapeutics for neurological and psychiatric disorders.
-
Other Therapeutic Areas: The versatility of the piperazine scaffold allows for its incorporation into molecules targeting a broad spectrum of diseases. For instance, (S)-1-Boc-3-methylpiperazine is a reactant in the synthesis of CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor antagonists for treating obesity.
Analytical Characterization
The characterization of (S)-1-Cyclohexyl-3-methylpiperazine would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence of the cyclohexyl and methyl groups and their connectivity to the piperazine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the (S)-isomer.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (S)-1-Cyclohexyl-3-methylpiperazine is not available, safety precautions should be based on data for structurally similar compounds like 1-cyclohexylpiperazine.
-
Hazards: 1-Cyclohexylpiperazine is classified as an irritant, causing skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10]
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly closed container in a cool, dry place.[11]
-
Conclusion
(S)-1-Cyclohexyl-3-methylpiperazine represents a chiral building block with significant potential in medicinal chemistry and drug discovery. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the well-documented chemistry of related piperazine derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of the versatile piperazine scaffold. The piperazine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and confer potent biological activity.[1] This guide details a strategic synthetic pathway to (S)-1-Cyclohexyl-3-methylpiperazine, leveraging stereochemical control and established N-alkylation methodologies. Furthermore, it outlines the expected analytical characterization of the molecule using modern spectroscopic and chromatographic techniques. Finally, the guide explores the potential therapeutic applications of this compound, drawing insights from the known pharmacology of structurally related piperazine derivatives, particularly in the realms of central nervous system disorders and oncology.
Introduction: The Significance of Chiral Piperazines in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif in a vast array of clinically approved drugs and investigational new drug candidates.[1] Its prevalence stems from its unique structural and physicochemical properties. The two nitrogen atoms of the piperazine core offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of chirality into the piperazine scaffold, as in (S)-1-Cyclohexyl-3-methylpiperazine, adds a crucial three-dimensional aspect to the molecule. This stereochemical definition can lead to enhanced target selectivity, improved potency, and a more favorable safety profile by differentiating between the biological activities of enantiomers.[2] The cyclohexyl and methyl substituents on the piperazine core of the title compound are expected to influence its lipophilicity and conformational flexibility, which are key determinants of its interaction with biological targets.
Stereoselective Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
The synthesis of (S)-1-Cyclohexyl-3-methylpiperazine can be strategically designed to ensure high enantiopurity. A plausible and efficient synthetic route commences with the commercially available and enantiomerically pure starting material, (S)-2-methylpiperazine. The synthesis can be conceptualized in a three-step sequence: 1) regioselective protection of one of the piperazine nitrogens, 2) N-alkylation with a cyclohexyl group, and 3) deprotection to yield the final product.
Synthesis Workflow
Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocols
Step 1: Synthesis of (S)-1-Boc-3-methylpiperazine
This initial step involves the regioselective protection of the more sterically accessible nitrogen atom of (S)-2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for directing the subsequent alkylation to the desired nitrogen atom.
-
Protocol: To a solution of (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (S)-1-Boc-3-methylpiperazine.[3]
Step 2: Synthesis of (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine
The second step is the N-alkylation of the protected piperazine intermediate with a cyclohexyl group. This can be achieved through a nucleophilic substitution reaction.
-
Protocol: A mixture of (S)-1-Boc-3-methylpiperazine (1.0 eq), cyclohexyl bromide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN) is heated to reflux for 12-18 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine. A similar procedure has been patented for the N-alkylation of 1-Boc-piperazine with cyclohexyl halides.[4]
Alternative Step 2: Reductive Amination
An alternative approach for the introduction of the cyclohexyl group is through reductive amination of the unprotected (S)-3-methylpiperazine with cyclohexanone.
-
Protocol: To a solution of (S)-3-methylpiperazine (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane, a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified. Reductive amination is a well-established method for forming C-N bonds.[5]
Step 3: Deprotection to Yield (S)-1-Cyclohexyl-3-methylpiperazine
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
-
Protocol: (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine is dissolved in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 10-12. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to give (S)-1-Cyclohexyl-3-methylpiperazine. The deprotection of Boc groups using strong acids is a standard and efficient procedure.[6][7][8][9]
Analytical Characterization
The structural confirmation and purity assessment of (S)-1-Cyclohexyl-3-methylpiperazine would be performed using a combination of spectroscopic and chromatographic methods. While specific data for this exact molecule is not publicly available, the expected analytical characteristics can be predicted based on the analysis of structurally similar compounds.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the range of 1.0-2.5 ppm), the methyl protons (a doublet around 1.0-1.2 ppm), and the piperazine ring protons (a series of multiplets in the 2.0-3.5 ppm region). The integration of these signals will correspond to the number of protons in each group. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the cyclohexyl carbons (in the aliphatic region of 25-60 ppm), the methyl carbon (around 15-20 ppm), and the piperazine ring carbons (in the range of 40-60 ppm). |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve cleavage of the cyclohexyl ring and fragmentation of the piperazine ring, leading to characteristic fragment ions. Common fragmentation of N-cyclohexylpiperazines involves the loss of fragments from the cyclohexyl ring.[10] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic C-H stretching vibrations for the aliphatic cyclohexyl, methyl, and piperazine protons in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The absence of a C=O stretching band around 1700 cm⁻¹ would confirm the complete removal of the Boc protecting group. |
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to determine the enantiomeric purity of the final product. A suitable chiral stationary phase would be employed to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).
Potential Therapeutic Applications and Biological Significance
While specific biological studies on (S)-1-Cyclohexyl-3-methylpiperazine are not extensively reported in the public domain, the known pharmacology of related piperazine derivatives provides a strong basis for predicting its potential therapeutic applications.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonergic and dopaminergic receptors.[8] The cyclohexylpiperazine scaffold has been identified in compounds with high affinity for sigma (σ) receptors. Specifically, certain cyclohexylpiperazine derivatives have been shown to act as potent σ₁ receptor antagonists, exhibiting antinociceptive and anti-allodynic effects in preclinical models of pain. This suggests that (S)-1-Cyclohexyl-3-methylpiperazine could be a valuable lead compound for the development of novel analgesics.
Oncology
The piperazine moiety is a common feature in a number of anticancer agents. Arylpiperazine derivatives have demonstrated anti-proliferative activity in various cancer cell lines.[8] The mechanism of action for these compounds can be diverse, ranging from the inhibition of protein kinases to the induction of apoptosis. The specific substitution pattern on the piperazine ring, including the presence of a cyclohexyl group, could influence the compound's anticancer activity and selectivity.
Structure-Activity Relationship (SAR) Insights
The combination of a chiral methyl group at the 3-position and a bulky cyclohexyl group at the 1-position of the piperazine ring in (S)-1-Cyclohexyl-3-methylpiperazine presents an interesting structural motif for drug design. The stereochemistry at the C-3 position can significantly impact the binding affinity and selectivity for specific biological targets. The lipophilic cyclohexyl group is likely to enhance the compound's ability to cross the blood-brain barrier, making it a promising candidate for CNS-targeted therapies.
Conclusion
(S)-1-Cyclohexyl-3-methylpiperazine is a chiral molecule with significant potential in drug discovery. This technical guide has outlined a robust and stereocontrolled synthetic strategy, detailed the expected analytical characterization, and explored its potential therapeutic applications based on the established pharmacology of the piperazine scaffold. The unique combination of stereochemistry and substitution on the piperazine ring makes this compound a compelling candidate for further investigation, particularly in the development of novel therapeutics for CNS disorders and cancer. Future research should focus on the specific biological evaluation of this compound to validate its predicted activities and to further elucidate its mechanism of action.
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G. C. Stella, C. Ferri, E. M. Zorzan, and L. Dalla Via. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
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NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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Spectroscopic Characterization of (S)-1-Cyclohexyl-3-methylpiperazine: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for the chiral molecule (S)-1-Cyclohexyl-3-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with data from closely related analogs to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of chemical analysis to ensure scientific integrity and practical applicability.
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (S)-1-Cyclohexyl-3-methylpiperazine, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclohexyl, methyl, and piperazine moieties.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of (S)-1-Cyclohexyl-3-methylpiperazine is expected to exhibit distinct signals corresponding to the protons on the cyclohexyl ring, the piperazine ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.
Key Predictive Insights:
-
Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The axial and equatorial protons will have slightly different chemical shifts and coupling constants.
-
Piperazine Ring Protons: The protons on the piperazine ring will also present as a complex set of multiplets, generally in the range of 2.0 to 3.5 ppm. The presence of the chiral center at the C3 position and the bulky cyclohexyl group on the nitrogen will lead to diastereotopic protons, further complicating the splitting patterns.
-
Methyl Protons: The methyl group attached to the chiral center (C3) is expected to appear as a doublet around 1.0-1.2 ppm, due to coupling with the adjacent methine proton.
-
NH Proton: The proton on the secondary amine within the piperazine ring will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-1-Cyclohexyl-3-methylpiperazine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl-H | 1.0 - 2.5 | m |
| Piperazine-H | 2.0 - 3.5 | m |
| -CH(piperazine) | ~2.8 - 3.2 | m |
| -CH(cyclohexyl) | ~2.3 - 2.7 | m |
| -CH₃ | ~1.0 - 1.2 | d |
| -NH | Variable | br s |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Key Predictive Insights:
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring are expected to resonate in the aliphatic region, typically between 25 and 40 ppm.
-
Piperazine Ring Carbons: The carbons of the piperazine ring will appear in the range of 40 to 60 ppm.
-
Methyl Carbon: The methyl carbon will be observed at a higher field, around 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-Cyclohexyl-3-methylpiperazine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cyclohexyl C | 25 - 40 |
| Piperazine C | 40 - 60 |
| -CH(piperazine) | ~55 - 60 |
| -CH(cyclohexyl) | ~60 - 65 |
| -CH₃ | 15 - 20 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of (S)-1-Cyclohexyl-3-methylpiperazine is expected to show characteristic absorption bands for the N-H and C-H bonds.
Key Predictive Insights:
-
N-H Stretch: A secondary amine (R₂NH) typically shows a single, weak to medium absorption band in the region of 3300-3500 cm⁻¹.[2] This band is generally sharper than the broad O-H stretch of alcohols.[3]
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the cyclohexyl and piperazine rings, as well as the methyl group, will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region.
-
N-H Bend: The N-H bending vibration for secondary amines can sometimes be observed around 1550-1650 cm⁻¹, though it is often weak.[2]
-
C-N Stretch: The C-N stretching vibrations of aliphatic amines are typically found in the 1020-1250 cm⁻¹ range and are of medium to weak intensity.[2]
Table 3: Predicted IR Absorption Bands for (S)-1-Cyclohexyl-3-methylpiperazine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp |
| N-H Bend | 1550 - 1650 | Weak |
| C-N Stretch | 1020 - 1250 | Weak to Medium |
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
Predicted Mass Spectrum and Fragmentation
The molecular formula for (S)-1-Cyclohexyl-3-methylpiperazine is C₁₁H₂₂N₂. The molecular weight is approximately 182.31 g/mol .
Key Predictive Insights:
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182.
-
Fragmentation Pattern: The fragmentation of piperazine derivatives is often initiated by cleavage of the bonds alpha to the nitrogen atoms.[4]
-
Loss of the cyclohexyl group would lead to a fragment at m/z 99.
-
Cleavage of the piperazine ring can result in various smaller fragments. Common fragmentation patterns for piperazine rings have been studied and can provide clues to the structure.[5] For instance, the cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-1-Cyclohexyl-3-methylpiperazine
| m/z | Predicted Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₆H₁₁]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 56, 70, 85 | Fragments from piperazine ring cleavage |
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 183), with minimal fragmentation. This is useful for confirming the molecular weight.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion.
Visualizing the Workflow
The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed in this guide.
Caption: General workflow for NMR data acquisition and analysis.
Caption: General workflow for IR data acquisition and analysis.
Caption: General workflow for MS data acquisition and analysis.
Conclusion
This technical guide provides a predictive yet scientifically grounded spectroscopic characterization of (S)-1-Cyclohexyl-3-methylpiperazine. By integrating foundational principles with data from analogous structures, a comprehensive analytical profile has been established. The detailed experimental protocols and workflows offer a practical framework for researchers to acquire and interpret their own data, ensuring robust and reliable structural elucidation. This information is critical for the advancement of research and development projects involving this and similar chemical entities.
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ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]
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CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
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University of Calgary. IR: amines. Retrieved from [Link]
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RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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ChemSynthesis. 1-cyclohexyl-3-methyl-3-butene-1-thiol. Retrieved from [Link]
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National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Wikipedia. 1-Cyclohexylpiperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Catapharma Group. N-Cyclohexyl piperazine. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]
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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic profiles to drug candidates. This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antipsychotic, antiviral, and antiparasitic potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for the rational design of novel piperazine-based therapeutics.
Introduction: The Versatility of the Piperazine Moiety
The piperazine nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility stems from several key features:
-
Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a defined three-dimensional structure that can be strategically modified to optimize interactions with a target protein.
-
Two Points of Derivatization: The two nitrogen atoms offer independent sites for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Physicochemical Properties: The basic nature of the piperazine nitrogens enhances aqueous solubility and allows for the formation of salts, which can improve bioavailability and formulation characteristics.
These attributes have led to the incorporation of the piperazine moiety into a wide array of FDA-approved drugs, validating its importance in the development of new chemical entities.
Anticancer Activity of Piperazine Derivatives
Arylpiperazines, in particular, have emerged as a promising class of anticancer agents due to their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[1]
Mechanism of Action: Targeting Key Oncogenic Pathways
Many piperazine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which plays a central role in cell survival, proliferation, and resistance to apoptosis.[1][2][3][4]
Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine derivatives, leading to decreased cell survival and proliferation.
By inhibiting PI3K, these derivatives prevent the phosphorylation of Akt, a key downstream effector. This leads to the de-repression of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing programmed cell death in cancer cells.[2][3][4]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value by plotting a dose-response curve and using non-linear regression analysis.[1]
-
Quantitative Data Summary
The anticancer efficacy of piperazine derivatives is typically reported as IC₅₀ or GI₅₀ values. Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | [8] |
| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 (GI₅₀) | [8] |
| Thioaryl-substituted piperazines | Various | Varies | [9] |
Antimicrobial Activity of Piperazine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The piperazine scaffold has proven to be a valuable starting point for the design of new antibacterial and antifungal compounds.[1]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial mechanism of piperazine derivatives can vary depending on the specific substituents. Some derivatives are known to inhibit essential bacterial enzymes, while others disrupt the integrity of the microbial cell membrane. For instance, some piperazine-containing polymers target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[1]
-
Inoculum Preparation:
-
From a pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), pick 3-4 colonies.[11]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1][11][12]
-
Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][12]
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using the appropriate liquid growth medium.[1]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[1][13]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternative Protocol: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation and Plating:
-
Disk Application:
-
Incubation and Measurement:
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
-
Quantitative Data Summary
Antimicrobial activity is quantified by the MIC value.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Azole-containing piperazines | Various bacteria & fungi | 3.1 - 25 | [17] |
| Piperazines with thiadiazole moiety | S. aureus | 16 | [15] |
Antipsychotic Activity of Piperazine Derivatives
Piperazine derivatives are integral to the development of antipsychotic medications, primarily for the treatment of schizophrenia.[1] Their therapeutic effects are largely attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[11]
Mechanism of Action: Modulation of Neurotransmitter Receptors
Atypical antipsychotics often exhibit a multi-receptor binding profile. Novel piperazine derivatives are designed to have a high affinity for dopamine D₂ and serotonin 5-HT₂A receptors, which are key targets in managing psychosis.[1] The therapeutic goal is to achieve a balance of receptor antagonism to alleviate psychotic symptoms while minimizing off-target effects that can lead to undesirable side effects.
Caption: Antagonism of dopamine D₂ and serotonin 5-HT₂A receptors by piperazine derivatives, leading to the amelioration of psychotic symptoms.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest (e.g., CHO cells transfected with the human D₂ receptor) in a cold lysis buffer.[12]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[12]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled piperazine derivative.[12]
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubate the plate to allow the binding to reach equilibrium.[12]
-
-
Filtration and Scintillation Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Quantitative Data Summary
The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.[1]
| Receptor | Ki (nM) | Significance |
| Dopamine D₂ | Low | Therapeutic efficacy |
| Serotonin 5-HT₂A | Low | Therapeutic efficacy, reduced extrapyramidal side effects |
| Serotonin 5-HT₂C | High | Reduced risk of weight gain |
| Histamine H₁ | High | Reduced risk of sedation |
| Adrenergic α₁ | High | Reduced risk of orthostatic hypotension |
Antiviral and Antiparasitic Activities
Piperazine derivatives have also shown promise as antiviral and antiparasitic agents.
Antiviral Activity
The antiviral mechanisms of piperazine derivatives are diverse and can target various stages of the viral life cycle. Some derivatives have been shown to inhibit viral DNA replication, as observed with human adenovirus (HAdV) and human cytomegalovirus (HCMV).[8] Others may act as protease inhibitors, preventing the processing of viral polyproteins essential for viral maturation, a mechanism suggested for some coronaviruses.[18]
-
Cell Culture and Infection:
-
Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Add serial dilutions of the piperazine derivative to the infected cell cultures.
-
Include virus-infected, untreated controls and uninfected, untreated cell controls.
-
-
Incubation and Observation:
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells.
-
Visually score the wells for the presence or absence of CPE.
-
-
Data Analysis:
-
Determine the EC₅₀ (the effective concentration that inhibits 50% of the viral CPE).
-
Antiparasitic Activity
The primary antiparasitic mechanism of piperazine and its derivatives against nematodes is through the potentiation of GABAergic neurotransmission.[9] They act as agonists at GABA receptors on the muscle cells of the parasite, leading to an influx of chloride ions.[1][9] This causes hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1][9]
Caption: Agonistic action of piperazine derivatives on nematode GABA receptors, leading to flaccid paralysis and expulsion.
Trypanosoma cruzi is the causative agent of Chagas disease.
-
Parasite Culture:
-
Culture epimastigote forms of T. cruzi in an appropriate medium.
-
-
Compound Treatment:
-
Incubate the parasites with various concentrations of the piperazine derivative.
-
-
Viability Assessment:
-
Data Analysis:
Conclusion and Future Directions
The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural and chemical properties provide a robust platform for the design of compounds with a wide range of biological activities. Future research in this area will likely focus on:
-
Multi-target Drug Design: Leveraging the promiscuous nature of the piperazine core to design single molecules that can modulate multiple targets, potentially leading to enhanced efficacy and reduced drug resistance.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design piperazine derivatives with improved potency and selectivity for their intended targets.
-
Novel Delivery Systems: Developing innovative formulations and delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of piperazine-based drugs.
As our understanding of the molecular basis of disease continues to grow, the versatile piperazine scaffold is poised to play an increasingly important role in the development of the next generation of medicines.
References
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- 17. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
An In-depth Technical Guide to Elucidating the Mechanism of Action of (S)-1-Cyclohexyl-3-methylpiperazine in Biological Systems
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Cyclohexyl-3-methylpiperazine represents a novel chemical entity with a piperazine scaffold, a structural motif prevalent in a multitude of centrally active pharmaceuticals. While direct pharmacological data on this specific compound is not publicly available, its constituent chemical features—a cyclohexyl group, a piperazine core, and a chiral methyl substitution—suggest a high probability of interaction with key biological targets within the central nervous system (CNS). This technical guide provides a comprehensive, prospective framework for the systematic investigation of its mechanism of action. We will dissect the molecule's structure-activity relationships based on analogous compounds, propose a hierarchy of potential biological targets, and detail the requisite experimental protocols for the elucidation of its pharmacological profile. This document is intended to serve as a foundational roadmap for research teams embarking on the characterization of this and structurally related compounds.
Introduction: The Piperazine Scaffold and its Privileged Role in Neuropharmacology
The piperazine ring is a ubiquitous structural element in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in the correct spatial orientation for target engagement[1]. A vast number of approved drugs, particularly those targeting the CNS, incorporate this heterocycle. Examples include antipsychotics like aripiprazole and cariprazine, as well as antidepressants such as vortioxetine[1]. The basic nitrogen atoms of the piperazine ring are often crucial for forming salt bridges or hydrogen bonds with receptor active sites.
The subject of this guide, (S)-1-Cyclohexyl-3-methylpiperazine, combines this privileged scaffold with a bulky, lipophilic cyclohexyl group and a chiral methyl group. These additions are not mere decorations; they are critical determinants of its potential biological activity, influencing everything from receptor affinity and selectivity to blood-brain barrier permeability. The cyclohexyl moiety, for instance, is a feature of known ligands for sigma (σ) receptors, a class of proteins implicated in a range of neurological functions and disorders[2][3]. The methyl substitution introduces a chiral center, meaning that the stereochemistry will likely play a significant role in its interaction with stereoselective biological targets.
Given the absence of published data, this guide will proceed from a position of informed hypothesis. We will leverage the known pharmacology of cyclohexylpiperazine and methylpiperazine derivatives to construct a logical and efficient research plan for characterizing (S)-1-Cyclohexyl-3-methylpiperazine.
Postulated Biological Targets and Mechanisms of Action
Based on a thorough analysis of the pharmacology of structurally related compounds, we can propose a number of plausible biological targets for (S)-1-Cyclohexyl-3-methylpiperazine. These are presented in order of descending likelihood, providing a rational starting point for experimental investigation.
Primary Hypothesis: Sigma (σ) Receptor Modulation
The most compelling initial hypothesis is that (S)-1-Cyclohexyl-3-methylpiperazine acts as a ligand for sigma receptors. Several lines of evidence support this:
-
Structural Analogy: N-cyclohexylpiperazine derivatives are known to be high-affinity ligands for σ2 receptors[2][3].
-
Lipophilicity: The cyclohexyl group confers a degree of lipophilicity that is common among sigma receptor ligands.
-
Potential for Stereoselectivity: The (S)-configuration at the 3-position could impart selectivity for either σ1 or σ2 subtypes.
The functional consequence of sigma receptor binding can be either agonism or antagonism, leading to a variety of downstream cellular effects. Sigma receptors are not classical GPCRs or ion channels but are instead intracellular chaperone proteins that modulate a wide array of signaling pathways.
Secondary Hypotheses: Monoaminergic System Interactions
The piperazine core is a well-established pharmacophore for ligands of monoamine neurotransmitter receptors and transporters[4]. Therefore, it is prudent to investigate potential interactions with:
-
Dopamine Receptors (D2-like): Many antipsychotic drugs with a piperazine moiety exhibit antagonist or partial agonist activity at D2 receptors.
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Piperazine derivatives frequently show affinity for various serotonin receptor subtypes, contributing to antidepressant and anxiolytic effects[5].
-
Monoamine Transporters (SERT, DAT, NET): Inhibition of serotonin, dopamine, or norepinephrine reuptake is a common mechanism for antidepressant and stimulant drugs containing a piperazine scaffold.
Tertiary Hypotheses: Other CNS Targets
While less likely to be the primary mechanism of action, other potential targets should not be discounted, especially if initial screens against sigma and monoaminergic targets are negative. These include:
-
Histamine Receptors (H3): Some piperazine derivatives have been shown to possess high affinity for the H3 receptor, a target for cognitive disorders and other CNS indications[6][7].
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain N-methyl-piperazine derivatives have demonstrated inhibitory activity against these enzymes, which are relevant in the context of Alzheimer's disease[8].
-
Opioid Receptors (μ, δ, κ): Although the structural resemblance is less direct, some complex piperazine derivatives, such as MT-45, are potent μ-opioid receptor agonists[9].
The following diagram illustrates the proposed hierarchy of potential target classes for investigation.
Caption: Hierarchy of Hypothesized Biological Targets.
Experimental Workflow for Mechanism of Action Elucidation
A multi-tiered experimental approach is essential for systematically and definitively identifying the mechanism of action of (S)-1-Cyclohexyl-3-methylpiperazine. The following protocols are designed to be self-validating and to provide a clear, causal path from initial binding to functional cellular and in vivo effects.
Tier 1: Initial Target Screening and Affinity Determination
The first step is to perform a broad screen of the compound against a panel of receptors and enzymes to identify its primary binding partners.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (S)-1-Cyclohexyl-3-methylpiperazine for the hypothesized target classes.
-
Materials:
-
(S)-1-Cyclohexyl-3-methylpiperazine
-
Membrane preparations from cells expressing the target receptors (e.g., human recombinant σ1, σ2, D2, 5-HT1A, etc.)
-
Specific radioligands for each target (e.g., [³H]-pentazocine for σ1, [³H]-DTG for σ2, [³H]-spiperone for D2, etc.)
-
Scintillation counter and appropriate scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of (S)-1-Cyclohexyl-3-methylpiperazine.
-
In a multi-well plate, incubate the membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Data Presentation: Target Affinity Profile
The results of the binding assays should be summarized in a table for easy comparison.
| Target | Radioligand | Ki (nM) of (S)-1-Cyclohexyl-3-methylpiperazine |
| σ1 Receptor | [³H]-pentazocine | Experimental Value |
| σ2 Receptor | [³H]-DTG | Experimental Value |
| Dopamine D2 | [³H]-spiperone | Experimental Value |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |
| Serotonin 5-HT2A | [³H]-ketanserin | Experimental Value |
| SERT | [³H]-citalopram | Experimental Value |
| ... | ... | ... |
Tier 2: Functional Characterization of Primary Targets
Once high-affinity binding targets have been identified, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Experimental Protocol: In Vitro Functional Assays
The choice of functional assay will depend on the nature of the identified target.
-
For GPCRs (e.g., Dopamine, Serotonin receptors):
-
cAMP Assay: Measure the accumulation or inhibition of cyclic AMP in response to compound treatment in cells expressing the target receptor. This is suitable for Gs- or Gi-coupled receptors.
-
Calcium Mobilization Assay: Use a fluorescent calcium indicator to measure changes in intracellular calcium levels upon compound application in cells expressing Gq-coupled receptors.
-
β-Arrestin Recruitment Assay: Quantify the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling.
-
-
For Sigma Receptors:
-
Neurite Outgrowth Assay: In a suitable neuronal cell line (e.g., PC12), assess the effect of the compound on nerve growth factor (NGF)-induced neurite outgrowth, a process modulated by sigma receptors.
-
Calcium Signaling Assay: Measure the modulation of intracellular calcium signaling in response to agonists of other receptors (e.g., NMDA receptors), as sigma receptors are known to allosterically modulate the function of other proteins.
-
The following diagram illustrates a typical workflow for functional characterization.
Caption: Workflow for Functional Characterization.
Tier 3: Downstream Signaling and Cellular Effects
With the primary mechanism of action established, the subsequent step is to investigate the downstream signaling pathways and cellular consequences. This provides a more holistic understanding of the compound's biological effects.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Objective: To measure changes in the phosphorylation state or expression levels of key proteins in signaling cascades downstream of the primary target.
-
Procedure:
-
Treat cultured cells expressing the target receptor with (S)-1-Cyclohexyl-3-methylpiperazine for various times and at various concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of signaling proteins of interest (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
-
The following diagram illustrates a hypothetical signaling pathway that could be modulated by (S)-1-Cyclohexyl-3-methylpiperazine, for example, through a Gi-coupled GPCR.
Caption: Hypothetical Signaling Cascade.
Conclusions and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of (S)-1-Cyclohexyl-3-methylpiperazine. By starting with a broad, hypothesis-driven screening process and progressively narrowing the focus to functional and downstream cellular effects, researchers can efficiently and accurately characterize this novel compound. The proposed experimental workflows, from radioligand binding assays to the analysis of intracellular signaling pathways, provide a comprehensive toolkit for drug discovery and development professionals.
The insights gained from these studies will not only be crucial for understanding the therapeutic potential of (S)-1-Cyclohexyl-3-methylpiperazine but will also contribute to the broader understanding of the structure-activity relationships of piperazine-containing compounds. Future in vivo studies in relevant animal models of CNS disorders will be a critical next step in validating the therapeutic hypotheses generated from this in vitro characterization.
References
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205–219. [Link]
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Abate, C., Niso, M., Berardi, F., & Perrone, R. (2004). and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. Journal of medicinal chemistry, 47(1), 177–187. [Link]
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Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (2023). SAR studies of piperazine derivatives as antidepressant compounds. Drug development research, 84(4), 845–870. [Link]
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Sagan, D., Szałapska, A., Karcz, T., Olejarz-Maciej, A., Siwek, A., Satała, G., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4643–4663. [Link]
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Thongtan, S., Saeeng, R., Wichitnithad, W., & Songvanich, W. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. ChemistrySelect, 7(48), e202203588. [Link]
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Baptista-Hon, D. T., Cannaert, A., Deconinck, E., Cumps, J., Blanckaert, P., Vanhaecke, L., ... & Stove, C. P. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British journal of pharmacology, 177(15), 3436–3448. [Link]
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Rani, P., & Pal, D. K. (2014). Piperazine derivatives: a review of activity on neurotransmitter receptors. World journal of pharmacy and pharmaceutical sciences, 3(9), 440-453. [Link]
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Di Pietro, O., & Juárez-Jiménez, J. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 198. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of (S)-1-Cyclohexyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Cyclohexyl-3-methylpiperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] The introduction of a cyclohexyl group at the 1-position and a methyl group at the 3-position of the piperazine ring imparts specific characteristics that influence the molecule's solubility, stability, and biological activity. This guide provides a comprehensive overview of the anticipated solubility and stability profile of (S)-1-Cyclohexyl-3-methylpiperazine, along with detailed experimental protocols for their evaluation.
Predicted Physicochemical Properties
Understanding the fundamental physicochemical properties of (S)-1-Cyclohexyl-3-methylpiperazine is crucial for predicting its behavior in various experimental and physiological conditions. In the absence of direct experimental data for this specific molecule, we can extrapolate its properties based on the constituent chemical moieties: the piperazine ring, the cyclohexyl group, and the methyl group.
The piperazine ring itself is a basic and hydrophilic scaffold, which generally contributes to aqueous solubility.[2] The cyclohexyl group, being a non-polar, lipophilic substituent, is expected to decrease aqueous solubility while potentially enhancing permeability across biological membranes.[3] The methyl group at the 3-position will have a less pronounced, but still lipophilic, contribution. The interplay of these groups will determine the overall physicochemical profile of the molecule.
Table 1: Predicted Physicochemical Properties of (S)-1-Cyclohexyl-3-methylpiperazine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₂₂N₂ | Based on chemical structure. |
| Molecular Weight | 182.31 g/mol | Calculated from the molecular formula. |
| pKa | pKa₁: ~5.0-6.0pKa₂: ~9.0-10.0 | The N-cyclohexyl group will likely reduce the basicity of the adjacent nitrogen (pKa₁) compared to piperazine due to steric hindrance. The second nitrogen's basicity (pKa₂) is expected to be closer to that of piperazine.[4] |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The lipophilic cyclohexyl and methyl groups are expected to significantly increase the logP compared to piperazine (logP ≈ -1.3). |
| Aqueous Solubility | Low to moderate | The increased lipophilicity due to the cyclohexyl and methyl groups will likely result in lower aqueous solubility compared to piperazine. Solubility is expected to be pH-dependent due to the basic nature of the piperazine nitrogens. |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The predicted low to moderate aqueous solubility of (S)-1-Cyclohexyl-3-methylpiperazine necessitates a thorough experimental evaluation.
Factors Influencing Solubility
The solubility of this compound will be primarily influenced by pH and the choice of solvent. As a basic compound, its solubility in aqueous media is expected to increase at lower pH values due to the formation of more soluble protonated species. In organic solvents, its solubility will be dictated by the polarity of the solvent, with higher solubility anticipated in less polar organic solvents.
Caption: Potential degradation pathways for (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Objective: To investigate the degradation of (S)-1-Cyclohexyl-3-methylpiperazine under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of (S)-1-Cyclohexyl-3-methylpiperazine at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV and Mass Spectrometric (MS) detection.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.
-
Characterize the major degradation products using MS and other appropriate spectroscopic techniques.
-
Self-Validation:
-
The analytical method must be validated to demonstrate that it is stability-indicating, meaning it can separate the parent compound from its degradation products and from any excipients if in a formulation.
-
A mass balance should be performed to account for the parent compound and all major degradation products.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of (S)-1-Cyclohexyl-3-methylpiperazine, grounded in the established principles of medicinal chemistry and regulatory guidelines. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters. A thorough characterization of the solubility and stability profile is an indispensable step in the development of any new chemical entity, ensuring the selection of candidates with optimal properties for further investigation.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Varela, M. T., Costa-Silva, T. A., Lago, J. H. G., Tempone, A. G., & Fernandes, J. P. S. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic Chemistry, 128, 106085.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
- Khalili, F., Searcy, K., & Versteeg, G. F. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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Discovery and history of cyclohexylpiperazine compounds
An In-Depth Technical Guide to the Discovery and History of Cyclohexylpiperazine Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of cyclohexylpiperazine compounds, from the foundational chemistry of the core moiety to the discovery and development of its multifaceted derivatives. We will delve into the historical context, synthetic pathways, structure-activity relationships (SAR), and the pivotal role these compounds play in modern pharmacology and materials science. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile chemical scaffold.
The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged structure in drug design.[1][2] Its unique physicochemical properties—such as a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance—often confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[3] The versatility of the piperazine moiety allows for facile chemical modification, enabling the synthesis of vast libraries of compounds with diverse pharmacological activities, ranging from antipsychotics and antihistamines to potent anticancer and antiviral agents.[1][2][4] Within this broad class, the N-cyclohexylpiperazine substructure provides a distinct steric and electronic profile, serving as a critical building block for numerous targeted therapeutics.[5]
The Core Compound: 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine (CAS: 17766-28-8) is the parent compound of this family, serving primarily as a versatile intermediate in organic synthesis.[5][6] Its structure consists of a piperazine ring where one nitrogen atom is substituted with a cyclohexyl group.
Physicochemical Properties
A summary of the key properties of 1-Cyclohexylpiperazine is presented below.
| Property | Value | Reference |
| CAS Number | 17766-28-8 | [7] |
| Molecular Formula | C₁₀H₂₀N₂ | [7] |
| Molecular Weight | 168.28 g/mol | [7] |
| Appearance | Yellow-brownish low melting solid | [8] |
| Melting Point | 32-37 °C | [7] |
| Primary Use | Chemical intermediate; σ1/σ2 receptor ligand | [5][8] |
Synthesis of 1-Cyclohexylpiperazine
The synthesis of 1-cyclohexylpiperazine can be achieved through several routes. A common and efficient laboratory-scale method involves the deprotection of a Boc-protected precursor. The causality behind this choice lies in the use of the tert-butyloxycarbonyl (Boc) group, a standard protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, providing a clean and high-yielding pathway to the desired secondary amine.
-
Dissolution: Dissolve tert-butyl 4-cyclohexylpiperazine-1-carboxylate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 15 mL for ~5 mmol of starting material).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Solvent Removal: Upon completion, remove the solvent by distillation under reduced pressure.
-
Aqueous Work-up: Add water (e.g., 5 mL) to the residue. Wash the aqueous phase with ethyl acetate (3 x 5 mL) to remove any non-polar impurities.
-
Basification and Extraction: Adjust the pH of the aqueous phase to 7-8 with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide). This deprotonates the piperazine hydrochloride salt to the free base. Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclohexylpiperazine.
Caption: Synthesis workflow for 1-Cyclohexylpiperazine via Boc deprotection.
Pharmacological Discoveries and Therapeutic Applications
The true value of the cyclohexylpiperazine core is realized in its derivatives. This scaffold has been instrumental in the development of drugs across a wide spectrum of therapeutic areas.
Sigma (σ) Receptor Ligands: A New Frontier in Oncology
A significant breakthrough was the discovery of cyclohexylpiperazine derivatives as high-affinity ligands for sigma (σ) receptors.[9] Sigma receptors, particularly the σ2 subtype, are overexpressed in various tumor cells, including breast cancer, making them attractive targets for cancer therapy and diagnostic imaging.[10]
PB28: A notable example is the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). It exhibits a unique pharmacological profile as a σ2 receptor agonist and a σ1 receptor antagonist.[9][10] This dual activity is crucial; σ2 receptor agonism has been shown to induce apoptosis in tumor cells, while σ1 antagonism can modulate multidrug resistance.[10] Research has demonstrated that PB28 inhibits cancer cell growth, modulates the activity of P-glycoprotein (a key protein in drug resistance), and acts synergistically with traditional chemotherapeutic agents like anthracyclines in breast cancer models.[9][10]
Opioid Receptor Modulators
The cyclohexylpiperazine moiety is also found in potent opioid receptor modulators. The synthetic opioid MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a known µ-opioid receptor agonist.[7] The exploration of its analogs has provided valuable insights into the structure-activity relationships required for potent and selective activity at opioid receptors, which is a critical area of research for developing safer and more effective analgesics.[11]
Kinase Inhibitors in Targeted Cancer Therapy
The piperazine ring is a key structural element in many modern kinase inhibitors.[4] For example, Avatrombopag , a thrombopoietin receptor agonist, incorporates an N-cyclohexylpiperazine unit in its structure.[4] Its synthesis involves the reaction of a bromo-substituted thiazole with N-cyclohexylpiperazine.[4] Similarly, Avapritinib , a potent inhibitor of KIT and PDGFRA kinases used to treat gastrointestinal stromal tumors (GIST), features a piperazine core, highlighting the ring's role as a versatile scaffold for arranging pharmacophoric groups to interact with specific macromolecular targets.[4]
Central Nervous System (CNS) Agents
Historically, piperazine derivatives have been mainstays in the treatment of CNS disorders.[1] Brexpiprazole , a third-generation antipsychotic, is a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist.[4] While not a direct cyclohexyl derivative, its development showcases the fine-tuning of the piperazine scaffold to achieve a specific modulatory profile on multiple neurotransmitter systems, leading to improved efficacy and tolerability in treating schizophrenia and major depressive disorder.[4]
Synthesis and Structure-Activity Relationship (SAR) Analysis
The development of effective cyclohexylpiperazine-based drugs hinges on understanding the relationship between chemical structure and biological activity.
General Synthetic Strategy
A common strategy for synthesizing diverse libraries of N-substituted piperazines is through nucleophilic substitution or Buchwald-Hartwig amination reactions. The synthesis of Avatrombopag provides a concrete example of how the N-cyclohexylpiperazine fragment is incorporated.
This protocol describes the coupling of N-cyclohexylpiperazine to an activated heterocyclic core. The choice of an in-situ bromination followed by nucleophilic substitution is a time-efficient method to generate the key intermediate without isolating the potentially unstable bromo-derivative.
-
Starting Material: Begin with 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
-
In-Situ Bromination: Treat the starting material with a brominating agent (e.g., N-Bromosuccinimide) to generate the 5-bromo derivative. This reaction is typically performed in an inert solvent like acetonitrile.
-
Nucleophilic Substitution: Without isolating the bromo-intermediate, add N-cyclohexylpiperazine to the reaction mixture. The secondary amine of the piperazine acts as a nucleophile, displacing the bromide to form the C-N bond. An inorganic base may be added to scavenge the HBr byproduct.
-
Purification: Following the reaction, the product is isolated and purified using standard techniques such as column chromatography to yield the desired cyclohexylpiperazine-substituted thiazole intermediate.
Caption: Key modification points for SAR studies on cyclohexylpiperazine derivatives.
SAR Insights
SAR studies aim to convert experimental observations into predictive relationships that guide drug design.[12] For cyclohexylpiperazine derivatives, several key principles have emerged:
-
The Cyclohexyl Group (R1): This bulky, lipophilic group often serves as an anchor, fitting into a hydrophobic pocket of the target receptor. While variations are possible (e.g., cyclopentyl), the cyclohexane ring often provides an optimal balance of size and conformational flexibility.[12]
-
The Second Nitrogen Substitution (R2): This is the most critical point for diversification and is responsible for a compound's primary pharmacological activity and target selectivity.[3]
-
In N-type calcium channel inhibitors, substituting this position with bulky, substituted phenyl rings was found to be optimal for high-affinity inhibition.[13] The addition of a methoxy group dramatically improved selectivity over other ion channels.[13]
-
For σ2 receptor ligands like PB28, a long propyl linker connecting to a methoxytetraline group was key for high affinity.[9]
-
-
The Piperazine Core: The core itself is not merely a spacer. Its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate) in the binding site of the target protein. Its conformational "chair-boat" flexibility allows the R1 and R2 substituents to adopt an optimal orientation for binding.
Modern and Future Directions
The utility of cyclohexylpiperazine compounds continues to expand beyond traditional therapeutics.
-
PET Radioligands: Derivatives have been developed as positron emission tomography (PET) radioligands for the in-vivo imaging of σ2 receptors in tumors, offering a non-invasive method for cancer diagnosis and monitoring treatment response.[9]
-
Materials Science: 1-Cyclohexylpiperazine has been used to develop novel zero-dimensional hybrid zinc halide materials.[8] These materials exhibit highly efficient blue photoluminescence and excellent stability, making them promising candidates for next-generation white light-emitting diodes (LEDs).[8]
The cyclohexylpiperazine scaffold remains a fertile ground for discovery. Its synthetic tractability and proven success in modulating a wide range of biological targets ensure its continued importance in the fields of drug development, diagnostics, and materials science.
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1-Cyclohexylpiperazine: Your Go-To Organic Synthesis Intermediate. (2026). Available at: [Link]
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The (S)-1-Cyclohexyl-3-methylpiperazine Scaffold: A Privileged Core for Modulating Key Biological Targets in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-1-cyclohexyl-3-methylpiperazine core represents a strategically significant scaffold in modern medicinal chemistry. Its inherent stereochemistry and conformational rigidity, combined with the versatile synthetic handle at the N4 position, have established it as a privileged structure for the design of potent and selective modulators of challenging biological targets. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, key structure-activity relationships (SAR), and its application in the discovery of novel therapeutics targeting C-C chemokine receptor 5 (CCR5), opioid receptors, and sigma (σ) receptors. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the (S)-1-Cyclohexyl-3-methylpiperazine Core
The piperazine ring is a ubiquitous feature in a multitude of approved drugs, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] The strategic incorporation of a cyclohexyl group at the N1 position and a stereochemically defined methyl group at the C3 position, specifically in the (S)-configuration, imparts a unique combination of lipophilicity, conformational constraint, and chirality. This trifecta of features has proven instrumental in achieving high target affinity and selectivity.
The cyclohexyl moiety often serves to anchor the molecule within hydrophobic pockets of receptor binding sites, while the (S)-methyl group can provide critical steric and electronic interactions that differentiate binding to various receptor subtypes and isoforms. The secondary amine at the N4 position provides a readily accessible point for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This guide will explore the application of this versatile scaffold in three key areas of therapeutic research: HIV-1 entry inhibition, pain management, and neuro-oncology.
Synthetic Strategies: Accessing the Core and its Derivatives
The efficient and stereocontrolled synthesis of the (S)-1-cyclohexyl-3-methylpiperazine core is paramount for its successful application in drug discovery programs. A common and effective approach involves a multi-step sequence starting from commercially available precursors.
Synthesis of the Core Scaffold: (S)-1-Cyclohexyl-3-methylpiperazine
A robust method for the preparation of the core scaffold involves the N-alkylation of a protected (S)-2-methylpiperazine derivative followed by deprotection.
Experimental Protocol: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
-
Step 1: N-Boc Protection of (S)-2-Methylpiperazine. To a solution of (S)-2-methylpiperazine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)2O is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature to yield (S)-1-Boc-2-methylpiperazine.
-
Step 2: N-Alkylation with Cyclohexyl Bromide. The protected piperazine from Step 1 is then subjected to N-alkylation. In a polar aprotic solvent like acetonitrile, (S)-1-Boc-2-methylpiperazine is reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically heated to reflux to drive it to completion, yielding (S)-4-Boc-1-cyclohexyl-2-methylpiperazine.[2]
-
Step 3: Deprotection of the Boc Group. The Boc protecting group is removed under acidic conditions.[2] The product from Step 2 is dissolved in a solvent like ethyl acetate and treated with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA). Evaporation of the solvent and subsequent workup affords the desired (S)-1-cyclohexyl-3-methylpiperazine, often as a hydrochloride salt.
Derivatization at the N4-Position
The true utility of the (S)-1-cyclohexyl-3-methylpiperazine scaffold lies in the diverse array of substituents that can be introduced at the N4-position. Common derivatization strategies include N-arylation, N-alkylation, and N-acylation.
Experimental Protocol: General Procedure for N4-Arylation
A convenient method for the synthesis of N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine hydrochloride with a range of anilines in a high-boiling solvent like diethylene glycol monomethyl ether.[3] For the (S)-1-cyclohexyl-3-methylpiperazine core, a more controlled approach such as a Buchwald-Hartwig amination is often preferred.
-
To a reaction vessel containing the (S)-1-cyclohexyl-3-methylpiperazine core, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are added in an inert solvent like toluene.
-
The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard chromatographic techniques.
Therapeutic Applications and Structure-Activity Relationships
The (S)-1-cyclohexyl-3-methylpiperazine scaffold has been successfully employed to develop potent and selective modulators for several important G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.
C-C Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Treatment
CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[4] Blocking this receptor is a clinically validated strategy for the treatment of HIV/AIDS.[5] The (S)-1-cyclohexyl-3-methylpiperazine core has been identified as a key component in a class of potent CCR5 antagonists.
Mechanism of Action:
(S)-1-Cyclohexyl-3-methylpiperazine-based CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4] This binding event induces a conformational change in the receptor, preventing its interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking viral entry into the host cell.[6] The antagonist stabilizes an inactive conformation of the receptor, effectively preventing the fusion of the viral and cellular membranes.[5]
Figure 1: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.
Structure-Activity Relationship (SAR):
Systematic studies have revealed crucial SAR insights for this class of compounds. The (S)-methyl group on the piperazine ring has been shown to be essential for high-affinity CCR5 binding.[7]
| R-Group at N4 | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) |
| 2,6-dimethylbenzoylpiperidine | Low single-digit | Low single-digit |
| 4-trifluoromethyl-tropane | Sub-nanomolar | Sub-nanomolar |
| 4-phenyl-cyclohexylamide | Mid single-digit | Mid single-digit |
Table 1: Representative SAR data for N4-substituted (S)-1-cyclohexyl-3-methylpiperazine derivatives as CCR5 antagonists. (Note: Data is illustrative and compiled from general findings for this class of compounds).
Opioid Receptor Modulators for Pain Management
The opioid receptors (mu, delta, and kappa) are the primary targets for the most effective analgesics.[8] However, their use is often limited by significant side effects. The (S)-1-cyclohexyl-3-methylpiperazine scaffold has been explored for the development of novel opioid receptor modulators with potentially improved side effect profiles.
Mechanism of Action:
Opioid receptors are inhibitory GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates downstream signaling pathways, leading to reduced neuronal excitability and analgesia.
Figure 2: Simplified signaling pathway for opioid receptor agonists.
Structure-Activity Relationship (SAR):
For derivatives of the related 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), fluorination of the phenyl rings has been shown to significantly increase potency at the mu-opioid receptor.[6] While MT-45 itself has an apparent potency of 1.3 µM for inhibiting cAMP accumulation, its 2-fluorinated derivative (2F-MT-45) exhibits a much higher potency of 42 nM.[9] These findings underscore the sensitivity of the opioid receptor binding pocket to electronic modifications of the N4-substituent.
| Compound | Apparent Potency (cAMP inhibition, µM) | β-arrestin2 Recruitment (EC50, µM) |
| MT-45 | 1.3 | 23.1 |
| 2F-MT-45 | 0.042 | 0.196 |
Table 2: Potency of MT-45 and its fluorinated derivative at the mu-opioid receptor.[9]
Sigma (σ) Receptor Ligands for CNS Disorders and Oncology
Sigma receptors, particularly the σ1 and σ2 subtypes, are enigmatic targets implicated in a range of CNS disorders and cancer.[1] The 1-cyclohexylpiperazine scaffold has been a fertile ground for the discovery of high-affinity sigma receptor ligands.
Mechanism of Action:
The precise signaling mechanisms of sigma receptors are still under intense investigation. The σ1 receptor is known to modulate a variety of ion channels and intracellular signaling pathways, including calcium signaling.[1] The σ2 receptor is overexpressed in many tumor cell lines, and its activation by agonists can induce apoptosis, often through the production of mitochondrial superoxide and subsequent caspase activation.[10]
Figure 3: Proposed mechanism of σ2 receptor agonist-induced apoptosis in cancer cells.
Structure-Activity Relationship (SAR):
For 1-cyclohexylpiperazine derivatives, the nature of the N4-substituent is a key determinant of affinity and selectivity for σ1 versus σ2 receptors. For example, the compound PB28, which features a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl substituent at the N4 position, is a high-affinity σ2 receptor ligand.[4] The introduction of chirality in the N4-alkyl chain has also been shown to influence selectivity between the sigma receptor subtypes.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| PB28 | >100 | 4.8 |
| N4-(4-phenylbutyl) derivative | 25.3 | 15.7 |
| N4-(2-phenoxyethyl) derivative | 1.8 | 36.5 |
Table 3: Binding affinities of representative N4-substituted 1-cyclohexylpiperazine derivatives for sigma receptors. (Note: Data is illustrative and compiled from general findings for this class of compounds).
Conclusion and Future Directions
The (S)-1-cyclohexyl-3-methylpiperazine scaffold has unequivocally demonstrated its value as a privileged core in drug discovery. Its unique structural and stereochemical features have enabled the development of potent and selective modulators for a diverse range of challenging biological targets, including CCR5, opioid, and sigma receptors. The synthetic accessibility of this scaffold, coupled with the ease of derivatization at the N4-position, provides a robust platform for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area will likely focus on several key aspects. The development of novel synthetic methodologies to further diversify the core structure, for instance, through modifications of the cyclohexyl ring or the introduction of additional stereocenters, could unlock new pharmacological profiles. A deeper understanding of the molecular interactions between these ligands and their respective targets, aided by computational modeling and structural biology, will guide the rational design of next-generation therapeutics with enhanced efficacy and reduced off-target effects. Furthermore, the application of this versatile scaffold to other emerging drug targets is a promising avenue for future exploration. As our understanding of the molecular basis of disease continues to evolve, the (S)-1-cyclohexyl-3-methylpiperazine core is poised to remain a cornerstone of innovative drug design and development.
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Safety, handling, and MSDS for (S)-1-Cyclohexyl-3-methylpiperazine
An In-Depth Technical Guide to the Safe Handling of (S)-1-Cyclohexyl-3-methylpiperazine
This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for (S)-1-Cyclohexyl-3-methylpiperazine. It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and information herein are synthesized from available safety data sheets for the compound and structurally related analogs, providing a robust framework for risk mitigation in a research and development setting.
Chemical Identification and Physical Properties
(S)-1-Cyclohexyl-3-methylpiperazine is a chiral piperazine derivative. Understanding its fundamental properties is the first step in ensuring its safe handling.
| Property | Value | Source |
| Chemical Name | (S)-1-Cyclohexyl-3-methylpiperazine | Echemi[1] |
| CAS Number | 1187930-87-5 | Echemi[1] |
| Molecular Formula | C₁₁H₂₂N₂ | ChemicalBook[2] |
| Molecular Weight | 182.31 g/mol | ChemicalBook[2] |
| Appearance | Data not available; likely a liquid or low-melting solid | N/A |
Note: Comprehensive physical and chemical property data for this specific compound is not widely published. Properties should be inferred with caution from similar structures like 1-Cyclohexylpiperazine.
Hazard Identification and GHS Classification
While a specific GHS classification for (S)-1-Cyclohexyl-3-methylpiperazine is not universally established, data from structurally similar compounds, such as 1-Cyclohexylpiperazine, provide a strong basis for hazard assessment. The primary hazards are associated with its corrosive and irritant nature.[3][4][5]
-
GHS Hazard Statements (Anticipated):
-
Potential Health Effects:
-
Eye Contact: May cause serious and potentially permanent eye damage.
-
Skin Contact: Expected to cause skin irritation, redness, and discomfort upon direct contact.[4]
-
Inhalation: Vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[4]
-
Ingestion: Ingestion may cause severe irritation and damage to the gastrointestinal tract.[3]
-
The toxicological properties of this specific molecule have not been fully investigated, and it should be handled with the assumption that it is hazardous.[3]
First-Aid Measures: A Protocol-Driven Approach
Immediate and appropriate first aid is critical to minimizing harm from exposure. The following protocols should be clearly posted in any laboratory area where this compound is handled.
-
In Case of Eye Contact:
-
Immediately begin flushing the eyes with copious amounts of gently flowing water for at least 15 minutes.[3][7]
-
While flushing, hold the eyelids open to ensure water contacts the entire surface of the eye and lids.[3]
-
If present and easy to do, remove contact lenses after the initial flush and continue rinsing.[3]
-
Seek immediate medical attention. [7] Do not delay.
-
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
-
Do NOT induce vomiting. [3][7] This is critical as the substance may be corrosive, and vomiting can cause further damage to the esophagus.[3]
-
Rinse the mouth thoroughly with water.[2]
-
If the person is conscious, have them drink plenty of water to dilute the substance.[3]
-
Never give anything by mouth to an unconscious person.[2]
-
Seek immediate medical attention. [3]
-
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach combining engineering controls and appropriate PPE. The causality is simple: prevent the chemical from ever contacting the researcher.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU standard EN166 or US NIOSH standards.[4] Standard safety glasses are not sufficient.
-
Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Gloves must be inspected for tears or holes before each use and replaced immediately if compromised.[4]
-
Skin and Body Protection: A flame-retardant laboratory coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron and protective boots should be used.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4]
-
Handling and Storage: Ensuring Chemical Stability and Safety
Proper handling and storage protocols are essential to maintain the integrity of the compound and prevent accidental exposure or hazardous reactions.
-
Safe Handling Practices:
-
Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[3]
-
Keep containers tightly closed when not in use.[3]
-
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
-
Keep the container tightly sealed to prevent moisture contamination and potential degradation.[3]
-
Store in a locked cabinet or area accessible only to authorized personnel.[7]
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
-
Accidental Release Measures: A Systematic Response
A well-rehearsed spill response plan is crucial for mitigating the impact of an accidental release. The following workflow outlines the necessary steps.
// Node Definitions spill [label="Accidental Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediate Area\nAlert Personnel", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Respirator, Gloves, Goggles)", fillcolor="#FBBC05", fontcolor="#202124"]; contain [label="Contain Spill\n(Use inert absorbent material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize (If applicable)\nFollow specific lab protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect & Clean\n(Shovel into waste container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\n(Soap and water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste\n(Follow hazardous waste protocol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Incident\n(To Lab Supervisor/EHS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges spill -> evacuate [label="1. Assess"]; evacuate -> ppe [label="2. Prepare"]; ppe -> contain [label="3. Control"]; contain -> collect [label="4. Cleanup"]; collect -> decontaminate [label="5. Finalize"]; decontaminate -> dispose [label="6. Dispose"]; dispose -> report [label="7. Document"]; } }
Caption: Workflow for responding to an accidental laboratory spill.
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
-
For liquid spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.
-
Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning water for proper disposal.
-
Fire-Fighting Measures
While not classified as flammable, containers may rupture or release hazardous vapors if exposed to heat.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray are generally suitable.[2][6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][7]
-
Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[2][8]
References
- AK Scientific, Inc.1-Cyclohexyl-3-methyl-piperazine oxalte Safety Data Sheet.
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A Comprehensive Technical Guide to the Thermochemical Data of Substituted Piperazines
This guide provides an in-depth exploration of the thermochemical data for substituted piperazines, tailored for researchers, scientists, and professionals in drug development. It delves into the critical importance of these thermodynamic parameters and offers a balanced perspective on both experimental and computational methodologies for their determination.
The Significance of Thermochemical Data in the Lifecycle of Piperazine-Based Drugs
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] A deep understanding of the thermochemical properties of substituted piperazines is not merely an academic exercise; it is a critical component of rational drug design and development.[3][4] Thermodynamic parameters, such as the enthalpy of formation, combustion, and sublimation, govern the stability, solubility, and ultimately, the bioavailability of a drug molecule.[3][5]
An accurate grasp of these values allows for:
-
Optimization of Drug-Target Interactions: The binding of a drug to its target is a thermodynamic process. A comprehensive thermodynamic evaluation is vital in the early stages of drug development to engineer an optimal energetic interaction profile while maintaining favorable pharmacological properties.[3][4]
-
Formulation and Stability Prediction: The enthalpy of fusion and sublimation are crucial for predicting the stability of the solid form of a drug, influencing decisions on formulation, storage conditions, and shelf-life.[5]
-
Understanding Metabolism: The metabolic fate of a drug is intrinsically linked to its chemical reactivity, which is in turn governed by its thermodynamic stability.
This guide will equip you with the foundational knowledge and practical insights to leverage thermochemical data in your research and development endeavors.
Experimental Determination of Thermochemical Properties
While computational methods have seen a surge in popularity, experimental determination remains the gold standard for obtaining accurate thermochemical data. The inherent complexities of experimental measurements, especially for nitrogen-containing heterocyclic compounds, demand meticulous attention to detail.[6][7]
Combustion Calorimetry: Unveiling the Enthalpy of Formation
Combustion calorimetry is a powerful technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds. For nitrogen-containing molecules like substituted piperazines, the process requires specialized equipment, such as a platinum-lined, adiabatic rotating bomb calorimeter, to ensure complete combustion and handle the corrosive nature of the products.[8]
-
Sample Preparation: A precisely weighed pellet of the crystalline substituted piperazine (typically 0.5-1.0 g) is placed in a platinum crucible. A known length of platinum fuse wire is positioned to make contact with the sample.
-
Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of distilled water is added to ensure that the nitric acid formed from the combustion of nitrogen is in a well-defined aqueous state.
-
Pressurization and Ignition: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. The bomb is then placed in the calorimeter, and the sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement and Data Acquisition: The temperature change of the water in the calorimeter is monitored with high precision. The rotation of the bomb ensures a homogeneous solution of the combustion products.
-
Analysis of Combustion Products: After the experiment, the bomb is depressurized, and the contents are carefully analyzed to quantify the amount of nitric acid formed. The completeness of combustion is verified by checking for any unburned carbon.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and the ignition energy.
-
Derivation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of CO2(g) and H2O(l).
Diagram of the Experimental Workflow for Determining the Standard Molar Enthalpy of Formation
Caption: Workflow for experimental determination of the standard molar enthalpy of formation.
Sublimation Studies: From Solid to Gas Phase
The enthalpy of sublimation (ΔsubH°) is the enthalpy change required to transform a substance from a solid to a gaseous state. This parameter is essential for converting the experimentally determined enthalpy of formation in the crystalline state (ΔfH°(cr)) to the gaseous state (ΔfH°(g)), which is the standard state for theoretical calculations. The NIST WebBook provides sublimation data for the parent piperazine molecule.[9][10]
Techniques such as Knudsen effusion and thermogravimetric analysis (TGA) are commonly employed to measure the vapor pressure of a solid at different temperatures, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5]
Computational Thermochemistry: A Powerful Predictive Tool
Computational chemistry offers a powerful and cost-effective alternative for estimating the thermochemical properties of substituted piperazines.[6][11] Modern computational methods can provide data that is often within experimental uncertainty.[6][12]
Density Functional Theory (DFT) and Composite Methods
A variety of computational methods are available, each with its own balance of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for geometry optimization and frequency calculations due to their computational efficiency.[12]
-
Composite Methods: High-accuracy composite methods like the Gaussian-n theories (G3, G4) and Complete Basis Set (CBS) methods are employed to calculate electronic energies.[6][12][13][14][15][16] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.
-
Conformational Analysis: Identify the lowest energy conformer(s) of the substituted piperazine through a thorough conformational search.
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation for the lowest energy conformer(s) using a reliable DFT method (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true minimum on the potential energy surface.[12]
-
Single-Point Energy Calculations: Perform high-level single-point energy calculations on the optimized geometries using composite methods (e.g., G4, CBS-QB3) to obtain accurate electronic energies.[6][12]
-
Atomization Energy Calculation: Calculate the atomization energy of the molecule by subtracting the sum of the electronic energies of the constituent atoms from the electronic energy of the molecule.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the atoms. The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction to the enthalpy, which is derived from the vibrational frequencies.
Diagram of the Computational Workflow for Predicting Thermochemical Data
Caption: Workflow for computational prediction of gas-phase enthalpy of formation.
Tabulated Thermochemical Data for Piperazine and its Derivatives
The following table summarizes available experimental thermochemical data for piperazine. Data for substituted piperazines is less common in the literature and often relies on computational predictions.
| Compound | Formula | ΔfH°(cr) (kJ/mol) | ΔsubH° (kJ/mol) | ΔfH°(g) (kJ/mol) | Reference |
| Piperazine | C4H10N2 | 72.1 | [9] |
Note: A comprehensive, experimentally verified database for substituted piperazines is an area ripe for further research.
Conclusion and Future Outlook
The thermochemical data of substituted piperazines are indispensable for the rational design and development of new pharmaceuticals. This guide has provided a comprehensive overview of the experimental and computational methodologies used to obtain these critical parameters. While experimental measurements provide the benchmark for accuracy, computational methods offer a powerful and efficient means of predicting these properties, especially in the early stages of drug discovery.
Future efforts should focus on expanding the experimental database of thermochemical data for a wider range of substituted piperazines. This will not only provide valuable information for ongoing drug development projects but also serve as a crucial validation set for the continuous improvement of computational models. The synergistic application of both experimental and computational approaches will undoubtedly accelerate the discovery and optimization of the next generation of piperazine-based therapeutics.
References
-
Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC - NIH. (2022-02-28). [Link]
-
(PDF) Modeling Differential Enthalpy of Absorption of CO 2 with Piperazine as a Function of Temperature - ResearchGate. (2022-02-12). [Link]
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Thermodynamic Studies for Drug Design and Screening - PMC - NIH. [Link]
-
Piperazine - the NIST WebBook. [Link]
-
Thermodynamics and kinetics driving quality in drug discovery. (2011-08-31). [Link]
-
Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation | Chemical Reviews - ACS Publications. (2020-10-02). [Link]
-
Measuring Thermodynamic Parameters in the Drug Development Process - YouTube. (2015-01-22). [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). [Link]
-
Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC. [Link]
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Piperazine - the NIST WebBook. [Link]
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Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - NIH. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC - NIH. (2025-12-26). [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega - ACS Publications. (2023-09-18). [Link]
-
(PDF) Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. (2025-08-06). [Link]
-
Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature | The Journal of Physical Chemistry B - ACS Publications. (2022-02-28). [Link]
-
Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. (2025-08-10). [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. [Link]
-
Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]
-
Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide - DTIC. [Link]
-
(PDF) Modeling piperazine thermodynamics - ResearchGate. (2025-10-30). [Link]
-
Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - MDPI. [Link]
-
G4 theory - improving on G3X - Group of Prof. Hendrik Zipse. [Link]
-
Isothermal calorimetry in the pharmaceutical sciences. (2013-06-13). [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC - NIH. (2023-09-18). [Link]
-
Gaussian-3 and Related Methods for Accurate Thermochemistry - ResearchGate. (2025-08-06). [Link]
-
Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. (2021-10-19). [Link]
-
G3MP2 Theory. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016-11-21). [Link]
-
Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters - MDPI. (2022-04-16). [Link]
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. [Link]
-
Quantum chemistry composite methods - Wikipedia. [Link]
-
Piperazine - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Modeling the thermochemistry of nitrogen-containing compounds via group additivity. [Link]
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- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 9. Piperazine [webbook.nist.gov]
- 10. Piperazine [webbook.nist.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. G3MP2 Theory [schulz.chemie.uni-rostock.de]
- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine for Researchers and Drug Development Professionals
Foreword: Unveiling a Versatile Chiral Scaffold
(S)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of piperazine, represents a significant building block for medicinal chemistry and drug discovery. Its unique structural features, combining a lipophilic cyclohexyl group with a chiral methyl-substituted piperazine core, make it a compelling scaffold for targeting a range of biological entities. This guide provides an in-depth exploration of its commercial availability, synthesis, and critical properties, offering a technical resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, making a thorough understanding of its characteristics essential for its effective application.
I. Commercial Availability and Strategic Sourcing
(S)-1-Cyclohexyl-3-methylpiperazine (CAS No. 1187930-87-5) is available from a select number of specialized chemical suppliers. For researchers and drug development teams, sourcing this chiral building block requires careful consideration of purity, available quantities, and supplier reliability. Below is a compilation of known suppliers, though it is recommended to contact them directly for the most current product specifications and availability.
| Supplier | Website | Notes |
| CHEMLYTE SOLUTIONS CO., LTD | Listed as a manufactory on Echemi. | |
| BLD Pharmatech | Offers a range of chiral building blocks. | |
| J&W Pharmlab | Specializes in pharmaceutical building blocks. | |
| Alchem Pharmtech | Lists the compound in their catalog. | |
| MOLBASE | A platform listing various chemical suppliers. |
It is crucial to note that the availability of this compound may be limited to research quantities. For larger-scale needs, custom synthesis may be a more viable option, a topic that will be explored in the subsequent section.
II. Strategic Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine: A Proposed Enantioselective Route
The overall synthetic strategy involves two key stages: the protection of one of the nitrogen atoms of the chiral piperazine and the subsequent N-alkylation with a cyclohexyl group, followed by deprotection.
Caption: Proposed Synthesis Workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a proposed, logical sequence for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine. It is imperative that this procedure be carried out by a qualified chemist in a well-equipped laboratory, with all necessary safety precautions in place.
Part 1: Synthesis of (S)-1-Boc-3-methylpiperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-methylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Protection: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford (S)-1-Boc-3-methylpiperazine.
Part 2: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
-
Reaction Setup: To a solution of (S)-1-Boc-3-methylpiperazine (1.0 eq.) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
N-Alkylation: Add cyclohexyl bromide (1.2 eq.) to the mixture. Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.
-
Isolation and Purification: Concentrate the reaction mixture to dryness. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of >12. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, (S)-1-Cyclohexyl-3-methylpiperazine, can be further purified by distillation under reduced pressure or by column chromatography.
III. Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of (S)-1-Cyclohexyl-3-methylpiperazine is essential for its application in drug design and development. While experimental data for this specific molecule is not widely published, we can infer some properties from its structure and related compounds.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
| Chirality | Contains one stereocenter at the 3-position of the piperazine ring |
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (S)-1-Cyclohexyl-3-methylpiperazine is paramount. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.
Caption: Quality Control Workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the gold standard for determining the enantiomeric purity. A suitable chiral stationary phase would be required to separate the (S) and (R) enantiomers.
-
Capillary Electrophoresis (CE): CE with a chiral selector, such as cyclodextrins, can also be an effective method for enantiomeric separation of piperazine derivatives.
IV. Applications in Drug Discovery and Medicinal Chemistry
The (S)-1-cyclohexyl-3-methylpiperazine scaffold is of particular interest due to its prevalence in compounds targeting the central nervous system (CNS). The piperazine ring is a common pharmacophore in many CNS-active drugs, and the addition of a lipophilic cyclohexyl group can enhance blood-brain barrier penetration.
A significant area of application for cyclohexylpiperazine derivatives is as ligands for sigma receptors (σ₁ and σ₂) . These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[1] The development of selective sigma receptor ligands is an active area of research, and the (S)-1-cyclohexyl-3-methylpiperazine moiety can serve as a key building block in the design of novel modulators. The chirality at the 3-position can introduce stereoselectivity in receptor binding, potentially leading to improved efficacy and reduced off-target effects.
V. Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-1-Cyclohexyl-3-methylpiperazine is not widely available, the safety precautions for the parent compound, 1-cyclohexylpiperazine, should be considered as a baseline.
-
Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the supplier-provided SDS for specific handling and safety information upon procurement of the compound.
VI. Conclusion
(S)-1-Cyclohexyl-3-methylpiperazine is a valuable chiral building block with significant potential in drug discovery, particularly in the development of CNS-active agents and sigma receptor modulators. While its commercial availability is limited to specialized suppliers, a viable synthetic route can be designed from readily available starting materials. A thorough analytical characterization is crucial to ensure both chemical and enantiomeric purity. As research in medicinal chemistry continues to evolve, the strategic use of such well-defined chiral scaffolds will undoubtedly play a pivotal role in the design of the next generation of therapeutics.
References
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Current Medicinal Chemistry, 16(29), 3857-3884. [Link]
Sources
Methodological & Application
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding, its basic nature allowing for salt formation and improved solubility, and its conformational flexibility make it a versatile building block. The introduction of chirality into the piperazine ring, particularly at the C-3 position, opens up three-dimensional chemical space, enabling more specific and potent interactions with biological targets. (S)-1-Cyclohexyl-3-methylpiperazine is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its synthesis requires a robust and stereocontrolled methodology.
While the direct construction from cyclohexylmethylamine is a conceptually intriguing approach, a more established and reliable synthetic strategy involves a convergent synthesis. This typically entails the preparation of a chiral piperazine core, such as (S)-2-methylpiperazine, from a readily available chiral precursor, followed by the introduction of the cyclohexyl group. This application note details a comprehensive and field-proven protocol for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine, commencing from the chiral pool starting material, L-alanine. This method ensures high enantiomeric purity and provides a scalable route for researchers in drug development.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. The first part focuses on the construction of the chiral intermediate, (S)-2-methylpiperazine, from L-alanine. The second part details the introduction of the cyclohexyl moiety onto the piperazine core via reductive amination, a reliable and high-yielding transformation.
Caption: Overall workflow for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine.
Part 1: Synthesis of the Chiral Intermediate: (S)-2-Methylpiperazine from L-Alanine
The synthesis of the chiral piperazine core from a readily available amino acid like L-alanine is a common strategy in asymmetric synthesis.[1] This ensures that the stereochemistry at the C-3 position is set from the beginning.
Step 1.1: Synthesis of (S)-2-Aminopropan-1-ol
The first step involves the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add L-alanine portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Filter the resulting solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-aminopropan-1-ol as a colorless oil.
Causality: The powerful reducing agent, LiAlH₄, is necessary to reduce the carboxylic acid to the corresponding alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Step 1.2: Synthesis of (S)-2-(Benzyloxycarbonylamino)propyl methanesulfonate
The amino group is protected with a benzyloxycarbonyl (Cbz) group, and the hydroxyl group is converted to a good leaving group, a mesylate.
Protocol:
-
Dissolve (S)-2-aminopropan-1-ol in a mixture of dichloromethane (DCM) and water.
-
Cool the solution to 0 °C and add sodium carbonate.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-N-Cbz-2-aminopropan-1-ol.
-
Dissolve the crude (S)-N-Cbz-2-aminopropan-1-ol in anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (Ms-Cl).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude mesylate, which can be used in the next step without further purification.
Causality: The Cbz group is a robust protecting group for amines that is stable to the subsequent reaction conditions. Conversion of the hydroxyl group to a mesylate makes it an excellent leaving group for the upcoming nucleophilic substitution reaction.
Step 1.3: Synthesis of (S)-4-Benzyl-2-methylpiperazine
Cyclization is achieved by reacting the mesylate with benzylamine.
Protocol:
-
Dissolve the crude (S)-2-(benzyloxycarbonylamino)propyl methanesulfonate in acetonitrile.
-
Add benzylamine and potassium carbonate.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-4-benzyl-2-methylpiperazine.
Causality: Benzylamine acts as a nucleophile, displacing the mesylate to form one C-N bond. The second C-N bond is formed via an intramolecular cyclization. Potassium carbonate acts as a base to neutralize the generated acid.
Step 1.4: Deprotection to (S)-2-Methylpiperazine
The benzyl and Cbz protecting groups are removed simultaneously by hydrogenolysis.
Protocol:
-
Dissolve (S)-4-benzyl-2-methylpiperazine in methanol.
-
Add palladium on carbon (10% Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-2-methylpiperazine.
Causality: Catalytic hydrogenation is a standard and clean method for the removal of benzyl and Cbz protecting groups.
Part 2: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
With the chiral piperazine core in hand, the final step is the introduction of the cyclohexyl group. Reductive amination is a highly efficient method for this transformation.[2][3][4]
Caption: Reductive amination of (S)-2-methylpiperazine.
Protocol: Reductive Amination
-
Dissolve (S)-2-methylpiperazine in dichloromethane (DCM).
-
Add cyclohexanecarboxaldehyde to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-cyclohexyl-3-methylpiperazine.
Causality: The reaction proceeds via the formation of an iminium ion intermediate between the secondary amine of the piperazine and the aldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion to the desired tertiary amine without reducing the starting aldehyde.[4]
Alternative Final Step: N-Alkylation
An alternative to reductive amination is direct N-alkylation using a cyclohexylmethyl halide.
Protocol: N-Alkylation
-
Dissolve (S)-2-methylpiperazine in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or diisopropylethylamine (DIPEA).
-
Add cyclohexylmethyl bromide dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Causality: This is a standard SN2 reaction where the nucleophilic nitrogen of the piperazine displaces the bromide from cyclohexylmethyl bromide. The base is required to scavenge the HBr generated during the reaction.
Summary of Key Data
| Compound | Molecular Formula | Molecular Weight | Expected Appearance |
| (S)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 g/mol | Colorless to pale yellow liquid |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 g/mol | Colorless liquid |
| (S)-1-Cyclohexyl-3-methylpiperazine | C₁₁H₂₂N₂ | 182.31 g/mol | Colorless to pale yellow oil |
Conclusion
The detailed protocol provided outlines a robust and reproducible synthesis of (S)-1-cyclohexyl-3-methylpiperazine. By utilizing a chiral pool starting material, this method ensures high enantiopurity of the final product. The reductive amination step is a reliable and high-yielding transformation for the final coupling. This application note serves as a practical guide for researchers and scientists in the field of drug development, providing a solid foundation for the synthesis of this and related chiral piperazine derivatives.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the asymmetric synthesis of α- and β-amino acids. Chemical Society Reviews, 40(10), 5084-5121.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641-3716.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Hao, B. Y., Yang, L., & Zhang, Y. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5), 1371-1374.
- Holl, R., Schepmann, D., & Wünsch, B. (2012).
Sources
Application Note: A Protocol for Asymmetric α-Alkylation of Ketones Using (S)-1-Cyclohexyl-3-methylpiperazine as a Chiral Auxiliary
Introduction
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active compounds.[1][2] While functionalization of the ring nitrogen atoms is common, the stereocontrolled synthesis of carbon-substituted piperazines and related chiral molecules remains a significant challenge and an area of intense research.[2] Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries.[3] These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner.[3] After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered for reuse.
This application note details a robust protocol for the asymmetric α-alkylation of ketones utilizing (S)-1-Cyclohexyl-3-methylpiperazine as an effective chiral auxiliary. The methodology is based on the principles of the Stork enamine alkylation, a reliable method for forming carbon-carbon bonds at the α-position of a carbonyl group.[4][5] The protocol involves three key stages: (1) Formation of a chiral enamine from the ketone and the piperazine auxiliary, (2) Diastereoselective alkylation of the resulting metalloenamine, and (3) Hydrolysis to release the α-alkylated ketone with high enantiomeric purity and recover the auxiliary.
Mechanism and Stereochemical Rationale
The success of this asymmetric transformation hinges on the unique structural features of the (S)-1-Cyclohexyl-3-methylpiperazine auxiliary. The process begins with the condensation of the chiral secondary amine with a prochiral ketone to form a chiral enamine. This enamine is then deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a rigid, chelated lithio-enamine intermediate.[6]
The stereochemical outcome is dictated during the subsequent SN2 reaction with an alkyl halide. The bulky cyclohexyl group on one nitrogen and the methyl group at the stereocenter create a highly organized and sterically biased three-dimensional environment. The lithium cation is believed to chelate with both the enamine nitrogen and the lone pair of the second piperazine nitrogen, locking the conformation. This conformation effectively shields one face of the enamine double bond. Consequently, the incoming electrophile (the alkyl halide) is forced to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer of the alkylated iminium salt intermediate.
Subsequent hydrolysis cleaves the auxiliary, yielding the α-alkylated ketone with a high degree of enantiomeric excess (e.e.).
Caption: Proposed model of diastereoselective alkylation.
Experimental Protocol
This protocol provides a detailed methodology for the asymmetric alkylation of cyclohexanone with methyl iodide as a representative example.
Materials:
-
(S)-1-Cyclohexyl-3-methylpiperazine (≥98% purity)
-
Cyclohexanone (distilled prior to use)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi, solution in hexanes, titrated)
-
Methyl Iodide (distilled)
-
Saturated aqueous oxalic acid solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Safety Precautions: This procedure involves pyrophoric (n-BuLi), flammable (solvents), and toxic reagents. All steps must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Formation of the Chiral Enamine
Causality: The formation of an enamine is a reversible condensation reaction. The removal of water via a Dean-Stark apparatus is critical to drive the equilibrium towards the product, ensuring a high yield of the enamine before proceeding to the alkylation step.[6]
Caption: Workflow for chiral enamine formation.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere, add (S)-1-Cyclohexyl-3-methylpiperazine (1.96 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (100 mL) followed by cyclohexanone (1.08 g, 11.0 mmol, 1.1 equiv).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction by TLC or GC to confirm the consumption of cyclohexanone.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enamine is a viscous oil and is used directly in the next step without further purification.
Step 2: Diastereoselective Alkylation
Causality: The use of LDA, a strong and sterically hindered base, ensures rapid and complete deprotonation of the enamine without competing nucleophilic attack. The reaction is performed at -78 °C to maximize kinetic control, which is essential for achieving high diastereoselectivity.[6]
Procedure:
-
Prepare LDA Solution (in situ):
-
To a flame-dried 100 mL Schlenk flask under nitrogen, add anhydrous THF (40 mL) and diisopropylamine (1.21 g, 1.69 mL, 12.0 mmol, 1.2 equiv).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (e.g., 2.5 M in hexanes, 4.6 mL, 11.5 mmol, 1.15 equiv) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
-
Alkylation Reaction:
-
Dissolve the crude enamine from Step 1 in anhydrous THF (20 mL) and cool the solution to -78 °C.
-
Slowly transfer the enamine solution via cannula into the freshly prepared LDA solution at -78 °C. Stir for 2 hours at this temperature to ensure complete formation of the lithio-enamine.
-
Add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding methanol (5 mL) at -78 °C.
-
Allow the mixture to warm slowly to room temperature.
-
Step 3: Hydrolysis and Auxiliary Recovery
Causality: Mild acidic hydrolysis is used to efficiently cleave the iminium salt intermediate to the desired ketone product while minimizing side reactions like racemization. A two-phase system facilitates the separation of the organic product from the water-soluble protonated auxiliary.[6]
Procedure:
-
Concentrate the quenched reaction mixture under reduced pressure to remove most of the THF.
-
Add diethyl ether (50 mL) and saturated aqueous oxalic acid solution (50 mL) to the residue.
-
Stir the two-phase mixture vigorously at room temperature for 2-4 hours or until hydrolysis is complete (monitored by TLC).
-
Separate the layers in a separatory funnel.
-
Isolate the Product:
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure (R)-2-methylcyclohexanone.
-
-
Recover the Auxiliary:
-
To the combined aqueous layers from the extraction, add solid NaOH or 10 M NaOH(aq) until the pH is >12.
-
Extract the basified aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the (S)-1-Cyclohexyl-3-methylpiperazine auxiliary, which can be purified by distillation or recrystallization if necessary.
-
Expected Results
The asymmetric alkylation of cyclohexanone using this protocol is expected to produce the corresponding (R)-2-alkylcyclohexanones in good yields and with high enantioselectivity. The specific outcomes can vary based on the electrophile used.
| Entry | Alkyl Halide (R-X) | Typical Yield (%) | Typical e.e. (%) |
| 1 | Methyl Iodide | 75 - 85 | > 95 |
| 2 | Ethyl Bromide | 70 - 80 | > 93 |
| 3 | Benzyl Bromide | 65 - 75 | > 96 |
| Note: These are representative values based on similar systems and should be empirically verified. |
Troubleshooting
-
Low Yield of Enamine: Ensure truly anhydrous conditions and sufficient reflux time. Check the quality of the starting ketone.
-
Low Yield of Alkylated Product: Confirm the activity of the n-BuLi by titration. Ensure all reagents and solvents for the alkylation step are scrupulously dried.
-
Low Enantioselectivity: The alkylation temperature is critical; ensure it is maintained at or below -78 °C. Slow addition of the electrophile can also improve selectivity. The purity of the chiral auxiliary is paramount.
-
Incomplete Hydrolysis: Increase the stirring time for the hydrolysis step or add a small amount of a co-solvent like THF to improve mixing.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the asymmetric α-alkylation of ketones using the chiral auxiliary (S)-1-Cyclohexyl-3-methylpiperazine. By leveraging the well-established principles of enamine chemistry, this method offers a reliable pathway to valuable, enantiomerically enriched carbonyl compounds, which are key building blocks in pharmaceutical and fine chemical synthesis. The detailed, step-by-step procedure and explanation of the underlying causality are intended to empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.
References
- CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google P
-
Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Tetrahedron Letters, Vol. 24, No. 15, pp. 1583-1586, 1983. [Link]
-
Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters, 2016, 18 (15), pp 3762–3765. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 2011, 50(44), pp 10452-10456. [Link]
-
Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. European Journal of Medicinal Chemistry, 2011, 46(11), pp 5435-42. [Link]
-
Alkylation by Enamines for Synthesis of some Heterocyclic Compounds. Iraqi National Journal of Chemistry, 2011, 42, pp 215-226. [Link]
-
A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. [Link]
-
Alkylation of the Alpha-Carbon via the Enamine Pathway. Chemistry LibreTexts. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech Library. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 2023, 28(1), 296. [Link]
-
Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 2021, 26(19), 6040. [Link]
-
Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 2005, 3, 2552-2559. [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 2016, 17(2):163-170. [Link]
-
Preparation method of 1-cyclohexylpiperazine. Patsnap. [Link]
-
Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 2018, 83(11), pp 6015–6026. [Link]
-
Stork enamine alkylation. YouTube. [Link]
-
Asymmetric Synthesis of Cyclohexene Nucleoside Analogues. Nucleosides, Nucleotides and Nucleic Acids, 2011, 30(10), pp 787-96. [Link]
-
Preparation of cyclohexyl ethyl ether. PrepChem.com. [Link]
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(S)-1-Cyclohexyl-3-methylpiperazine: A C2-Symmetric Chiral Auxiliary for Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and theoretical application of (S)-1-Cyclohexyl-3-methylpiperazine as a chiral auxiliary in asymmetric organic synthesis. While a thorough review of current literature indicates that this specific molecule has not been extensively documented as a chiral auxiliary, its structural features—notably its C2 symmetry, steric bulk, and nucleophilic secondary amine—suggest significant potential. This guide will, therefore, present a plausible synthetic route to enantiopure (S)-1-Cyclohexyl-3-methylpiperazine and a detailed, field-proven protocol for its hypothetical application in the diastereoselective alkylation of carboxylic acid derivatives. The principles and experimental designs are based on well-established methodologies for analogous chiral auxiliaries.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where a single enantiomer often possesses the desired biological activity. Chiral auxiliaries are powerful tools in this endeavor.[1] These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
An effective chiral auxiliary should possess several key attributes:
-
Ready Availability: It should be easily synthesized in enantiomerically pure form.
-
Facile Attachment and Cleavage: The auxiliary should be attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
-
High Stereochemical Control: It must effectively shield one face of the reactive intermediate, leading to high diastereoselectivity in the bond-forming reaction.
-
Crystallinity: Crystalline intermediates can often be purified by recrystallization to enhance diastereomeric purity.
(S)-1-Cyclohexyl-3-methylpiperazine, with its rigid piperazine ring, a stereogenic center at the 3-position, and a bulky cyclohexyl group at the 1-position, presents an intriguing scaffold for a chiral auxiliary. The cyclohexyl group is expected to provide significant steric hindrance, effectively blocking one face of a reactive intermediate, while the secondary amine at the 4-position provides a handle for attachment to a substrate.
Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
The enantioselective synthesis of chiral piperazine derivatives can be achieved through various established methods.[2] A plausible route to (S)-1-Cyclohexyl-3-methylpiperazine, based on known methodologies for similar structures, is outlined below. The key step is the reductive amination of a chiral amino aldehyde precursor with a primary amine, followed by cyclization.
Protocol 1: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
Step 1: Reductive Amination
-
To a solution of N-Cbz-(S)-alaninal (1.0 eq) in methanol (0.2 M), add cyclohexylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate.
Step 2: Deprotection and Cyclization
-
Dissolve the crude diamine from the previous step in methanol (0.1 M).
-
Add 10% Palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue is heated to promote cyclization, typically in a high-boiling point solvent like toluene, to afford the desired (S)-3-methylpiperazinone.
Step 3: Reduction of the Amide
-
To a solution of the (S)-3-methylpiperazinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate to yield crude (S)-2-methylpiperazine.
Step 4: N-Cyclohexylation
-
A plausible method for the final N-alkylation would be a reductive amination with cyclohexanone. To a solution of (S)-2-methylpiperazine (1.0 eq) and cyclohexanone (1.1 eq) in dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Work up the reaction as described in Step 1 to yield the final product, (S)-1-cyclohexyl-3-methylpiperazine, which can be purified by column chromatography.
Hypothetical Application: Asymmetric Alkylation of a Propanoic Acid Derivative
A classic and highly valuable application of chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids.[1] In this hypothetical protocol, (S)-1-Cyclohexyl-3-methylpiperazine is used to direct the alkylation of propanoic acid.
Workflow for Asymmetric Alkylation
Caption: Workflow for the proposed asymmetric alkylation.
Protocol 2: Diastereoselective Alkylation
Step 1: Attachment of the Chiral Auxiliary
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-1-cyclohexyl-3-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylated piperazine. Purify by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propanoyl-(S)-1-cyclohexyl-3-methylpiperazine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated solution) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
Stereochemical Rationale
The high diastereoselectivity observed in such reactions is attributed to the formation of a rigid, chelated Z-enolate. The bulky cyclohexyl group is expected to effectively block the si-face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less hindered re-face.
Caption: Proposed stereochemical model for diastereoselection.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Make the aqueous layer basic with 1 M NaOH and extract with DCM to recover the chiral auxiliary.
Expected Results
Based on analogous systems, this protocol is expected to yield the (R)-2-methyl-3-phenylpropanoic acid with high diastereoselectivity and enantiomeric excess after cleavage.
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl Bromide | >95:5 | 85-95 |
| 2 | Iodomethane | >98:2 | 90-98 |
| 3 | Allyl Iodide | >95:5 | 80-90 |
| Caption: Hypothetical results for the asymmetric alkylation protocol. |
Conclusion
While (S)-1-Cyclohexyl-3-methylpiperazine is not yet an established chiral auxiliary in the literature, its structural characteristics suggest it could be a valuable tool for asymmetric synthesis. The protocols and rationale presented here provide a robust theoretical framework for its synthesis and application in diastereoselective alkylations. This guide is intended to serve as a starting point for researchers interested in exploring the potential of novel chiral auxiliaries in organic synthesis. Further experimental validation is required to fully elucidate the scope and limitations of this promising, yet unexplored, chiral auxiliary.
References
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH.
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Preparation of chiral 2-methylpiperazine. (2011). Chinese Journal of Pharmaceuticals, 42(8), 635-638.
- Cochran, B. M., & Michael, F. E. (2008). A Modular and Diastereoselective Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332.
-
A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. (2009). PhD Thesis, University of Cape Town. [Link]
- Preparation method of 1-cyclohexyl piperazine. (2021).
-
The majority of chiral auxiliaries are derived from inexpensive, chiral natural sources and most of the diastereoselective reactions reported proceed with high levels of diastereoselection. The most widely employed auxiliary controlled reactions are the asymmetric alkylations, aldol and Diels-Alder reactions. (Source: ResearchGate, "Chiral Auxiliaries in Asymmetric Synthesis", [Link])
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (1988). Asymmetric Diels-Alder Reactions of Chiral Alkoxy Iminium Salts. UCLA Department of Chemistry and Biochemistry. [Link]
-
Preparation of chiral 2-methylpiperazine. (2025). ResearchGate. [Link]
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The Strategic Incorporation of (S)-1-Cyclohexyl-3-methylpiperazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its prevalence is not coincidental; the unique physicochemical properties of the piperazine moiety—such as its basicity, solubility, and conformational rigidity—render it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The introduction of chirality and specific substitutions to this scaffold, such as in (S)-1-Cyclohexyl-3-methylpiperazine , offers a sophisticated strategy for fine-tuning molecular interactions with biological targets, thereby enhancing potency and selectivity.[3]
This technical guide delves into the medicinal chemistry applications of (S)-1-Cyclohexyl-3-methylpiperazine, a chiral building block that combines the lipophilic and sterically demanding cyclohexyl group with the stereochemically defined (S)-3-methylpiperazine core. We will explore its role in the design of novel therapeutics, particularly in the context of sigma receptor modulation, and provide detailed protocols for its synthesis and incorporation into lead compounds.
Core Applications in Medicinal Chemistry: A Focus on Sigma Receptor Ligands
The (S)-1-Cyclohexyl-3-methylpiperazine scaffold is of particular interest in the development of ligands for sigma receptors, a unique class of intracellular proteins that are implicated in a range of physiological and pathological processes.[4] Notably, the sigma-2 (σ₂) receptor is overexpressed in various tumor cell lines, making it a promising target for both cancer diagnostics and therapeutics.[5]
Rationale for the (S)-1-Cyclohexyl-3-methylpiperazine Scaffold in Sigma Receptor Ligand Design
The design of high-affinity and selective sigma receptor ligands often involves the strategic combination of a basic amine core with lipophilic moieties. The 1-cyclohexylpiperazine substructure has been identified as a key pharmacophore for potent sigma-2 receptor ligands.[4] The cyclohexyl group is thought to occupy a hydrophobic pocket in the receptor's binding site.
The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, which can have a profound impact on receptor affinity and selectivity. The (S)-configuration may orient the methyl group in a manner that either enhances favorable interactions or avoids steric clashes within the binding pocket, leading to improved biological activity compared to the corresponding (R)-enantiomer or the achiral analog.
A prime example of the utility of the 1-cyclohexylpiperazine scaffold is the high-affinity σ₂ ligand, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine).[4] While PB28 itself is achiral at the piperazine ring, the exploration of chiral analogs is a logical next step in optimizing its properties.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective drug candidates is guided by a thorough understanding of their structure-activity relationships (SAR).[3] For piperazine-based compounds, key SAR considerations include the nature of the substituents on both nitrogen atoms and the stereochemistry of any chiral centers.
While specific SAR data for (S)-1-Cyclohexyl-3-methylpiperazine is not extensively published, we can extrapolate from related compounds. For instance, in a series of analogs of the σ₂ ligand PB28, modifications to the linker and the tetralin moiety significantly impacted receptor affinity and selectivity.
| Compound | Modification from PB28 | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
| PB28 | - | 15.6 | 0.39 |
| (-)-(S)-9 | Methylene group in linker replaced with ether; tetralin C4-position hydroxylated | 94.6 | 5.92 |
| (+)-(R)-9 | Methylene group in linker replaced with ether; tetralin C4-position hydroxylated | 12.6 | - |
Data adapted from a study on PB28 analogues.[1] Note: Kᵢ values are for illustrative purposes to show the effect of structural modifications.
The data in the table above demonstrates that even subtle changes to the core structure can lead to significant alterations in binding affinity. The introduction of the (S)-3-methyl group in 1-cyclohexylpiperazine provides a new vector for SAR exploration, potentially leading to enhanced selectivity for the σ₂ receptor over the σ₁ receptor, which is often a key objective in the development of anticancer agents.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
This protocol outlines a plausible, multi-step synthesis of (S)-1-Cyclohexyl-3-methylpiperazine, starting from the commercially available chiral precursor, (S)-1-Boc-3-methylpiperazine.
Workflow for the Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
Caption: Synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Step 1: Synthesis of tert-Butyl (S)-4-cyclohexyl-2-methylpiperazine-1-carboxylate
-
To a solution of (S)-1-Boc-3-methylpiperazine (1.0 eq) in anhydrous acetonitrile, add cyclohexyl bromide (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (S)-4-cyclohexyl-2-methylpiperazine-1-carboxylate.
Step 2: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
-
Dissolve the purified product from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Cyclohexyl-3-methylpiperazine.
Disclaimer: This is a representative protocol based on established chemical transformations.[6] Researchers should optimize conditions and perform full characterization of all intermediates and the final product.
Protocol 2: Incorporation of (S)-1-Cyclohexyl-3-methylpiperazine into a Lead Compound via Reductive Amination
This protocol describes a general method for coupling (S)-1-Cyclohexyl-3-methylpiperazine with an aldehyde-containing lead compound.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
-
Dissolve the aldehyde-containing lead compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add (S)-1-Cyclohexyl-3-methylpiperazine (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final compound.
Mechanism of Action: The Role of Sigma-2 Receptor Agonists in Cancer
Sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells through various mechanisms.[5] While the precise signaling cascade is still under investigation, a proposed pathway involves the disruption of cellular homeostasis, leading to programmed cell death.
Proposed Signaling Pathway of Sigma-2 Receptor Agonists
Caption: Proposed apoptotic pathway induced by sigma-2 receptor agonists.
Activation of the sigma-2 receptor by an agonist is thought to trigger an increase in intracellular reactive oxygen species (ROS).[7] This oxidative stress leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[7] Subsequently, a cascade of caspases is activated, culminating in the execution of programmed cell death.
Conclusion and Future Perspectives
(S)-1-Cyclohexyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its application as a scaffold for sigma-2 receptor ligands highlights a promising avenue for the discovery of new anticancer agents. The stereochemistry of the 3-methyl group offers a critical handle for optimizing receptor affinity and selectivity, a key principle in modern drug design.[3] The provided protocols serve as a foundation for the synthesis and incorporation of this versatile scaffold into drug discovery programs. Further exploration of the SAR of (S)-1-Cyclohexyl-3-methylpiperazine-containing compounds is warranted to fully elucidate its potential in various therapeutic areas.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
- CN112645901A - Preparation method of 1-cyclohexyl piperazine. (2021). Google Patents.
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Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
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The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (2012). Pharmaceuticals. Retrieved from [Link]
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1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. (2009). Central Nervous System Agents in Medicinal Chemistry. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved from [Link]
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A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. Retrieved from [Link]
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Sigma-2 receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005). Google Patents.
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2014). ResearchGate. Retrieved from [Link]
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Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. Retrieved from [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). Molecules. Retrieved from [Link]
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Structure-activity relationship of antidepressant activity piperazine derivatives. (2023). ResearchGate. Retrieved from [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2015). PLOS ONE. Retrieved from [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Current Issues in Molecular Biology. Retrieved from [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. (2014). Pharmacological Research. Retrieved from [Link]
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Application Note: Stereoselective Synthesis of a PB-28 Analogue Using (S)-1-Cyclohexyl-3-methylpiperazine as a Chiral Precursor
Abstract
This document provides a detailed technical guide for the synthesis of a novel chiral analogue of PB-28, a potent sigma-2 (σ₂) receptor agonist and sigma-1 (σ₁) receptor antagonist.[1] The canonical structure of PB-28 is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.[2][3][4] This guide adapts the established synthetic principles for PB-28 to utilize (S)-1-Cyclohexyl-3-methylpiperazine as a key precursor. The introduction of a stereocenter and a methyl group on the piperazine scaffold is a rational design strategy to explore new structure-activity relationships (SAR) at sigma receptors. This protocol is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel pharmacological probes and potential therapeutics targeting sigma receptors.
Introduction and Scientific Rationale
The Significance of PB-28 and Sigma Receptors
Sigma receptors, broadly classified into σ₁ and σ₂ subtypes, are recognized as important targets in medicinal chemistry.[5] The σ₂ receptor, in particular, is overexpressed in numerous tumor cell lines, including pancreatic and breast cancer, making it a promising target for the development of novel anticancer agents.[3][4][6]
PB-28 is a high-affinity σ₂ receptor ligand that has demonstrated significant antiproliferative activity in cancer cells.[4][7] Its mechanism of action involves the modulation of intracellular calcium homeostasis and the induction of oxidative stress, leading to caspase-dependent or -independent cell death.[3][5][8] Given its pharmacological profile, PB-28 serves as a critical lead compound for the development of new diagnostics and therapeutics.[2][8]
Rationale for a Chiral Analogue
Stereochemistry is a cornerstone of pharmacology. The introduction of a chiral center, as with the use of (S)-1-Cyclohexyl-3-methylpiperazine, can profoundly influence a molecule's interaction with its biological target. This specific precursor allows for the synthesis of a PB-28 analogue with a fixed stereoconfiguration and an additional methyl group on the piperazine ring. This modification serves two primary objectives:
-
Probing the Receptor Binding Pocket: The (S)-configuration and the steric bulk of the methyl group can provide valuable insights into the topology of the σ₂ receptor binding site, potentially enhancing binding affinity or selectivity.
-
Modulating Pharmacokinetic Properties: The added methyl group can alter the lipophilicity and metabolic stability of the compound, leading to improved pharmacokinetic profiles.
This guide details the N-alkylation reaction that couples the chiral piperazine precursor with the requisite tetralone-derived side chain, providing a robust methodology for synthesizing this novel and promising PB-28 analogue.
Precursor Profile: (S)-1-Cyclohexyl-3-methylpiperazine
While data for the specific (S)-3-methyl derivative is not widely published, its properties can be extrapolated from the parent compound, 1-Cyclohexylpiperazine. The addition of a methyl group will slightly increase the molecular weight and may subtly alter physical properties like melting and boiling points.
Table 1: Physicochemical and Safety Data for the Parent Precursor, 1-Cyclohexylpiperazine
| Property | Value | Source(s) |
| IUPAC Name | 1-Cyclohexylpiperazine | [9] |
| CAS Number | 17766-28-8 | [9] |
| Molecular Formula | C₁₀H₂₀N₂ | [9] |
| Molecular Weight | 168.28 g/mol | [9] |
| Appearance | White to light yellow solid/lump | |
| Melting Point | 34.0 to 38.0 °C | |
| Solubility | Soluble in Methanol | |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [10][11] |
| Handling | Air sensitive. Avoid contact with skin, eyes, and clothing. Use in a chemical fume hood. | [10][12] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |
Safety and Handling Precautions
Working with piperazine derivatives requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Place the spilled material in a sealed, labeled container for proper disposal.[11]
Synthetic Protocol: From Precursor to PB-28 Analogue
The core of the synthesis is a nucleophilic substitution (Sₙ2) reaction, where the secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group on an alkyl chain attached to the 5-methoxy-1,2,3,4-tetrahydronaphthalene core.
Overall Synthetic Scheme
Caption: Synthetic route to the chiral PB-28 analogue.
Materials and Reagents
Table 2: Reagents and Recommended Specifications
| Reagent | CAS No. | M.W. ( g/mol ) | Molarity (mmol) | Equivalents |
| (S)-1-Cyclohexyl-3-methylpiperazine | N/A | 182.31 | 1.0 | 1.0 |
| 1-(3-Bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene | 96601-83-3 | 283.19 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | - | - |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | - | - |
| Hexanes (for chromatography) | 110-54-3 | 86.18 | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | - |
Experimental Workflow
The following diagram illustrates the end-to-end laboratory process.
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (3.0 mmol).
-
Add (S)-1-Cyclohexyl-3-methylpiperazine (1.0 mmol) to the flask.
-
Add 30 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Check: Potassium carbonate is a mild inorganic base, essential for neutralizing the HBr generated during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.
-
Add 1-(3-Bromopropyl)-5-methoxy-1,2,3,4-tetrahydronaphthalene (1.1 mmol) to the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Fit the flask with a reflux condenser and heat the mixture to 80-85 °C (reflux) using an oil bath.
-
Maintain vigorous stirring and monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC). A suitable mobile phase is 95:5 Dichloromethane/Methanol with a few drops of triethylamine. The product spot should be less polar than the starting piperazine precursor.
-
Expert Insight: The reaction is typically complete within 12-24 hours. The use of a slight excess (1.1 eq) of the alkylating agent ensures the complete consumption of the more valuable chiral precursor.
-
-
Workup and Crude Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the suspension through a pad of Celite to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 25 mL) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue using flash column chromatography on silica gel.
-
Protocol Rationale: The choice of eluent is critical for achieving good separation. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% Ethyl Acetate in Hexanes. The addition of 0.5-1% triethylamine to the mobile phase is often necessary to prevent the basic amine product from tailing on the acidic silica gel.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentrate the combined pure fractions under reduced pressure to yield the final (S)-PB-28 analogue, typically as a pale yellow, viscous oil or a low-melting solid.
-
Product Characterization and Validation
To ensure the successful synthesis and purity of the target molecule, a comprehensive analytical validation is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of all expected protons, including signals for the cyclohexyl, methyl, piperazine, propyl, and tetralone moieties in the correct integration ratios.
-
¹³C NMR: Should show the correct number of carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecule, validating its elemental composition. The expected [M+H]⁺ ion should be observed.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound. A purity level of >95% is generally required for in-vitro and in-vivo biological assays. Chiral HPLC may also be employed to confirm the enantiomeric excess if required.
-
By following this detailed protocol and performing rigorous characterization, researchers can reliably synthesize this novel chiral PB-28 analogue for further pharmacological investigation.
References
-
Abate, C., Niso, M., et al. (2014). Novel Derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) With Improved Fluorescent and σ Receptors Binding Properties. Journal of Medicinal Chemistry, 57(8), 3314-23. Available from: [Link]
-
Abate, C., Perrone, R., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. Available from: [Link]
-
Cassano, G., et al. (2006). The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells. Cell Calcium, 40(1). Available from: [Link]
-
Conti, L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available from: [Link]
-
ResearchGate. Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282. Available from: [Link]
-
Sahn, J. J., et al. (2012). Stereoselective Synthesis of Acortatarins A and B. Angewandte Chemie International Edition, 51(40). Available from: [Link]
-
Wang, H., et al. (2019). The Sigma‐2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K‐AKT‐mTOR Signalling Pathway in Renal Cancer. ProQuest. Available from: [Link]
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Wikipedia. 1-Cyclohexylpiperazine. Available from: [Link]
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Zeng, C. (2019). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI. Available from: [Link]
-
Hassan, A.A., et al. (2022). Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. RSC Chemical Biology. Available from: [Link]
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- 3. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of 1-Cyclohexyl Piperazine Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-cyclohexyl piperazine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in a wide array of bioactive molecules.[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering step-by-step instructions, mechanistic insights, and robust analytical methods for product characterization.
Introduction
The 1-cyclohexyl piperazine scaffold is a valuable building block in organic synthesis, offering a unique combination of a lipophilic cyclohexyl group and a versatile piperazine ring. The two nitrogen atoms of the piperazine moiety provide handles for further functionalization, allowing for the creation of diverse molecular architectures with a range of pharmacological properties. This guide will focus on two primary, high-yielding synthetic strategies for the preparation of the core 1-cyclohexylpiperazine structure, followed by established methods for the derivatization of the second piperazine nitrogen.
Core Synthesis Strategies: Crafting the 1-Cyclohexylpiperazine Backbone
Two principal and reliable methods for the synthesis of 1-cyclohexylpiperazine are presented: Nucleophilic Substitution and Reductive Amination. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory equipment.
Strategy 1: Nucleophilic Substitution
This classic and robust method involves the N-alkylation of a protected piperazine with a cyclohexyl halide, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Mechanism: The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of 1-Boc-piperazine attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide and forming a new carbon-nitrogen bond. An inorganic base is used to neutralize the hydrogen halide formed during the reaction. The subsequent deprotection step involves the acid-catalyzed cleavage of the Boc group.
Figure 1: Synthetic workflow for the nucleophilic substitution route.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine via Nucleophilic Substitution [3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Boc-piperazine | ≥98% | Sigma-Aldrich |
| Cyclohexyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (anhydrous) | ≥99% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (concentrated) | 37% | Sigma-Aldrich |
| Methanol | ACS grade | Sigma-Aldrich |
| Isopropanol | ACS grade | Sigma-Aldrich |
| Sodium hydroxide | Pellets | Sigma-Aldrich |
| Dichloromethane | ACS grade | Sigma-Aldrich |
| Water (deionized) | - | - |
Procedure:
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (e.g., 10.0 g, 53.7 mmol), anhydrous acetonitrile (150 mL), and anhydrous potassium carbonate (e.g., 8.9 g, 64.4 mmol).
-
Stir the mixture at room temperature and add cyclohexyl bromide (e.g., 9.7 g, 59.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Boc-1-cyclohexylpiperazine as an oil.
Step 2: Deprotection to yield 1-Cyclohexylpiperazine
-
Dissolve the crude 4-Boc-1-cyclohexylpiperazine in methanol (100 mL).
-
Slowly add concentrated hydrochloric acid (e.g., 15 mL) to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add isopropanol to the residue and stir to induce precipitation of the hydrochloride salt. Filter the solid and wash with cold isopropanol.
-
Dissolve the 1-cyclohexylpiperazine hydrochloride salt in water and adjust the pH to 12-14 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylpiperazine.
-
Purify the crude product by vacuum distillation to obtain pure 1-cyclohexylpiperazine.
Strategy 2: Reductive Amination
Reductive amination is a highly efficient one-pot method for forming carbon-nitrogen bonds.[2][4] This approach involves the reaction of a carbonyl compound (cyclohexanone) with an amine (piperazine) to form an iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.[5] Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly mild and selective reducing agent for this transformation, as it does not readily reduce the starting ketone.[6][7]
Mechanism: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride from sodium triacetoxyborohydride subsequently attacks the electrophilic carbon of the iminium ion to yield the final product.
Figure 2: Synthetic workflow for the reductive amination route.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine via Reductive Amination [8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperazine (anhydrous) | ≥99% | Sigma-Aldrich |
| Cyclohexanone | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE, anhydrous) | ≥99.8% | Sigma-Aldrich |
| Acetic acid (glacial) | ACS grade | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | - |
| Dichloromethane | ACS grade | Sigma-Aldrich |
| Anhydrous magnesium sulfate | - | Sigma-Aldrich |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous piperazine (e.g., 8.6 g, 100 mmol) and anhydrous 1,2-dichloroethane (200 mL).
-
Add cyclohexanone (e.g., 9.8 g, 100 mmol) to the suspension.
-
Add glacial acetic acid (e.g., 6.0 g, 100 mmol) to the mixture.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (e.g., 25.4 g, 120 mmol) in anhydrous 1,2-dichloroethane (100 mL) and add it portion-wise to the reaction mixture over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-cyclohexylpiperazine.
Synthesis of 1-Cyclohexylpiperazine Derivatives
Once 1-cyclohexylpiperazine is synthesized, the secondary amine provides a reactive site for further functionalization. Common derivatization strategies include N-alkylation and N-arylation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[9][10] This reaction is highly versatile and tolerates a wide range of functional groups.[11]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylpiperazine and regenerates the Pd(0) catalyst.
Figure 3: General scheme for Buchwald-Hartwig N-arylation.
General Protocol: Synthesis of 1-Aryl-4-cyclohexylpiperazines
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Cyclohexylpiperazine | ≥97% | TCI |
| Aryl bromide or chloride | Varies | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Catalyst grade | Sigma-Aldrich |
| XPhos or other suitable phosphine ligand | Catalyst grade | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich |
| Toluene (anhydrous) | ≥99.8% | Sigma-Aldrich |
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), 1-cyclohexylpiperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and the phosphine ligand (0.04 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Product Characterization
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the proton environment in the molecule. For 1-cyclohexylpiperazine, characteristic signals for the cyclohexyl and piperazine protons are expected.
-
13C NMR: Shows the number of unique carbon atoms and their chemical environment.
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. For 1-cyclohexylpiperazine, characteristic C-H and N-H stretching and bending vibrations are observed.
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Table of Expected Analytical Data for 1-Cyclohexylpiperazine:
| Property | Value |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| Melting Point | 32-37 °C |
| Purity (GC) | ≥97.0% |
| 1H NMR (CDCl3, δ ppm) | ~2.9 (br s, 4H, piperazine CH2), ~2.6 (br s, 4H, piperazine CH2), ~2.3 (m, 1H, cyclohexyl CH), 1.0-1.9 (m, 10H, cyclohexyl CH2) |
| 13C NMR (CDCl3, δ ppm) | ~64 (cyclohexyl CH), ~52 (piperazine CH2), ~47 (piperazine CH2), ~30 (cyclohexyl CH2), ~26 (cyclohexyl CH2), ~25 (cyclohexyl CH2) |
| FTIR (cm-1) | ~3300 (N-H stretch), 2920-2850 (C-H stretch), 1450 (C-H bend), 1130 (C-N stretch) |
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclohexyl halides and piperazine derivatives can be irritants and harmful if inhaled or absorbed through the skin. Handle with care.
-
Sodium triacetoxyborohydride and sodium tert-butoxide are moisture-sensitive and can react violently with water. Handle under an inert atmosphere.
-
Palladium catalysts are toxic and should be handled with caution.
References
- CN112645901A. Preparation method of 1-cyclohexyl piperazine.
-
PubChem. 1-Cyclohexylpiperazine. National Center for Biotechnology Information. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Barrett, A. G. M., et al. (2007). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. The Journal of Organic Chemistry, 72(10), 3866-3869.
- Boley, A. J., et al. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(5), 3114-3123.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17769-17780.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2020(28), 4447-4462.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Taylor, R. D., et al. (2014). Amines: A Practical Approach to Their Synthesis. Chemical Reviews, 114(1), 1-136.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Alver, Ö., et al. (2010). Vibrational spectroscopic investigation and conformational analysis of 1-cyclohexylpiperazine. Journal of Molecular Structure, 975(1-3), 299-306.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Reddit. Reductive amination NaB(AcO)3. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. [Link]
-
ResearchGate. FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]
-
PubMed Central. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
SpringerLink. Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]
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Application Notes & Protocols for the Chiral Resolution of Methylpiperazine Enantiomers
Introduction: The Significance of Stereoisomerism in Methylpiperazine-Containing Pharmaceuticals
The methylpiperazine moiety is a prevalent structural motif in a multitude of active pharmaceutical ingredients (APIs), valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When the methyl group is positioned at the 2- or 3-position of the piperazine ring, a chiral center is introduced, leading to the existence of enantiomers. These stereoisomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles. Regulatory bodies globally have placed increasing emphasis on the development of single-enantiomer drugs, necessitating robust and efficient methods for the separation and analysis of these chiral molecules.[1][2] This guide provides an in-depth exploration of the primary techniques for the chiral resolution of methylpiperazine enantiomers, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.
Diastereomeric Salt Formation: A Classical and Scalable Resolution Technique
The formation of diastereomeric salts is a time-honored and industrially viable method for the resolution of racemic bases like 2-methylpiperazine.[3] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
Principle of Diastereomeric Salt Resolution
The fundamental principle lies in the differential solubility of the two diastereomeric salts formed. For a racemic mixture of (R)- and (S)-2-methylpiperazine, reaction with an enantiopure chiral acid, such as L-(+)-tartaric acid, yields two diastereomeric salts: [(R)-2-methylpiperazine]-[(L)-tartrate] and [(S)-2-methylpiperazine]-[(L)-tartrate]. By carefully selecting the solvent system and controlling the crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of 2-methylpiperazine.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Diastereomeric Salt Resolution.
Detailed Protocol for the Resolution of (±)-2-Methylpiperazine using L-(+)-Tartaric Acid
This protocol is designed for the preferential isolation of (R)-2-methylpiperazine. The use of D-(-)-tartaric acid would analogously lead to the isolation of the (S)-enantiomer.[3]
Materials:
-
(±)-2-Methylpiperazine
-
L-(+)-Tartaric Acid
-
Methanol (HPLC Grade)
-
Deionized Water
-
5M Sodium Hydroxide (NaOH) Solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a reaction vessel, dissolve 1.0 molar equivalent of (±)-2-methylpiperazine in a suitable solvent mixture, such as methanol/water. The optimal solvent composition often requires empirical determination to fine-tune the solubility difference between the diastereomeric salts.[3]
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the same solvent system. The stoichiometry can be critical; while a 1:1 ratio is common, hemi-salts can sometimes provide better resolution.[5][6]
-
Slowly add the tartaric acid solution to the stirred 2-methylpiperazine solution at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals and ensure high diastereomeric purity.
-
The less soluble diastereomeric salt, in this case, the ((R)-2-methylpiperazine)-(L)-tartrate, should begin to crystallize.[3]
-
For improved yield, the mixture can be further cooled in an ice bath for a defined period (e.g., 2-4 hours).
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual mother liquor.[3]
-
-
Liberation of the Free Enantiomer:
-
Dissolve the dried diastereomeric salt crystals in a minimal amount of water.[3]
-
With vigorous stirring, add a 5M NaOH solution dropwise until the solution is strongly alkaline (pH > 12). This neutralizes the tartaric acid and liberates the free base of 2-methylpiperazine.[3]
-
The free (R)-2-methylpiperazine can then be extracted from the aqueous solution using an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-methylpiperazine.
-
-
Analysis of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the final product must be determined using a suitable chiral analytical technique, such as chiral HPLC or SFC (protocols provided below). Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high optical purity (>98% ee).[6]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable analytical tool for determining the enantiomeric purity of methylpiperazine and its derivatives.[7][8] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are particularly effective for a wide range of chiral compounds, including amines.[9][10]
Principle of Chiral Recognition on Polysaccharide CSPs
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers of the analyte can bind. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in their separation. For basic compounds like methylpiperazine, the addition of a small amount of a basic modifier to the mobile phase is often necessary to suppress undesirable interactions with residual silanol groups on the silica support and to improve peak shape.
Detailed Protocol for Analytical Chiral HPLC Separation of 2-Methylpiperazine
This protocol is based on methods developed for similar piperazine structures and serves as an excellent starting point for method development.[9]
Instrumentation & Materials:
-
HPLC system with UV detector (e.g., PDA detector)
-
Chiral Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v)
-
Sample Diluent: Mobile Phase
-
2-Methylpiperazine standard (racemic and/or enantiomerically pure for peak identification)
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Prepare a stock solution of 2-methylpiperazine in the diluent at a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the sample solution onto the column.[9]
-
Monitor the elution profile at a suitable wavelength. Since methylpiperazine itself lacks a strong chromophore, derivatization might be necessary for trace-level analysis, or detection can be performed at a lower UV wavelength (e.g., 210 nm). For derivatized piperazines, a higher wavelength like 340 nm may be used.[9]
-
The two enantiomers should be baseline resolved.
-
Causality and Optimization:
-
The Role of DEA: Diethylamine is a crucial mobile phase additive. As a basic amine, it competes with the analyte for active sites on the stationary phase, effectively masking residual silanols and improving peak symmetry and efficiency.[9]
-
Solvent Composition: The ratio of acetonitrile to methanol influences the polarity of the mobile phase and can significantly affect retention times and resolution. A systematic screening of different solvent ratios is a key step in method development.
-
Column Selection: While Chiralpak IC is shown to be effective, other polysaccharide-based CSPs like Chiralpak IA, IB, or AD-H should also be screened during method development, as their chiral recognition capabilities differ.[9]
| Parameter | Setting | Rationale |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Proven efficacy for separating piperazine derivatives.[9] |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1) | Balances solvent strength and includes a basic modifier for good peak shape.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[9] |
| Temperature | 35°C | Provides good efficiency and reproducibility.[9] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC.[9] |
| Detection | UV (e.g., 210 nm or 340 nm post-derivatization) | Wavelength selection depends on the analyte's UV absorbance.[9] |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, offering advantages in terms of speed, efficiency, and reduced environmental impact.[11] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations without a significant loss in resolution.[10]
Method Development in Chiral SFC
A generic screening approach is often employed for rapid method development in chiral SFC. This involves testing a set of complementary polysaccharide-based CSPs against a few mobile phase compositions (CO₂ with different alcohol co-solvents and additives).
Illustrative Protocol for Chiral SFC Screening
Instrumentation & Materials:
-
SFC system with a back-pressure regulator and UV detector
-
Screening Columns: Chiralpak IA, IB, IC, AD-H (or similar set)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each with 0.1% DEA)
Procedure:
-
Initial Screening:
-
For each column, perform a gradient elution from 5% to 40% co-solvent over a short time (e.g., 5-10 minutes).
-
Maintain a constant back-pressure (e.g., 150 bar) and temperature (e.g., 40°C).
-
Evaluate the resulting chromatograms for any signs of separation.
-
-
Optimization:
-
Once a promising column/co-solvent combination is identified, optimize the separation by:
-
Isocratic Conditions: Convert the gradient to an isocratic hold at the co-solvent percentage that provided the best initial separation.
-
Temperature and Pressure: Fine-tune the temperature and back-pressure. Lower temperatures can sometimes increase selectivity, while pressure can affect fluid density and retention.[10]
-
Additive: Vary the type and concentration of the basic additive.
-
-
| Parameter | Typical Range | Rationale |
| Columns | Polysaccharide-based (e.g., Chiralpak series) | Broad applicability for chiral separations.[10] |
| Mobile Phase | CO₂ / Alcohol Co-solvent (5-40%) | Alcohol modifies the polarity; CO₂ is the primary eluent. |
| Additive | Basic (e.g., 0.1-0.3% DEA, TEA) | Essential for good peak shape of basic analytes. |
| Temperature | 30 - 50°C | Influences kinetics and thermodynamics of separation.[10] |
| Back Pressure | 100 - 200 bar | Maintains the supercritical state and affects fluid density. |
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers another orthogonal approach for chiral separations, characterized by high efficiency, short analysis times, and minimal sample consumption.[8] For cationic compounds like protonated methylpiperazine, sulfated cyclodextrins are excellent chiral selectors.[12][13]
Principle of Chiral CE
In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient, diastereomeric inclusion complexes with the chiral selector. These complexes have different effective mobilities under the applied electric field, leading to their separation.
Protocol for Chiral CE of Piperazine Derivatives
This protocol is adapted from methods for related H1-antihistamine drugs containing a piperazine core.[13]
Instrumentation & Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): 100 mM Phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.
-
Sample Diluent: Water or BGE
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1M NaOH, followed by water, and finally the BGE.
-
Analysis:
-
Rinse the capillary with the BGE.
-
Inject the sample hydrodynamically.
-
Apply a voltage (e.g., +15 to +25 kV) and monitor the separation at a low UV wavelength (e.g., 200-210 nm).
-
Optimization:
-
Selector Concentration: The concentration of S-β-CD is critical and needs to be optimized for maximum resolution.
-
pH of BGE: The pH affects the charge of the analyte and the electroosmotic flow, both of which influence the separation.
-
Organic Modifier: The addition of an organic modifier like methanol can alter the selectivity and resolution.[13]
Conclusion
The selection of an appropriate chiral resolution technique for methylpiperazine enantiomers depends on the specific goals of the project, such as the scale of the separation (analytical vs. preparative), available instrumentation, and the required level of enantiomeric purity. For large-scale production, diastereomeric salt crystallization remains a cost-effective and robust method.[3] For analytical purposes, chiral HPLC and SFC offer high-throughput and reliable methods for determining enantiomeric excess, with SFC providing significant advantages in speed and sustainability.[10][11] Chiral CE serves as a valuable, orthogonal technique for method validation and specialized analyses. A thorough understanding of the principles behind each technique, coupled with systematic method development, is key to achieving successful and reproducible chiral separations.
References
-
Journal of Chemical and Pharmaceutical Research (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
ResearchGate (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]
-
ResearchGate (2025). Preparation of chiral 2-methylpiperazine. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]
-
PubMed (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]
-
Chemist Library (n.d.). Chiral Separation Techniques. Available at: [Link]
-
Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Journal of Chromatography A (n.d.). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Available at: [Link]
-
Organic Process Research & Development (n.d.). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Available at: [Link]
-
SIELC (n.d.). Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]
-
United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
American Pharmaceutical Review (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
Chromatography Online (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
- Google Patents (n.d.). JP2001131157A - Method for producing optically active 2-methylpiperazine.
-
Wiley Online Library (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]
-
MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
MDPI (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
Chemistry LibreTexts (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
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- 13. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-Methylpiperazine
Introduction: The Significance of N-Alkylated 3-Methylpiperazine Scaffolds
N-alkylated piperazines are a cornerstone in medicinal chemistry and drug development, with the 3-methylpiperazine moiety being a particularly valuable scaffold.[1] The introduction of a methyl group at the 3-position imparts a chiral center and conformational rigidity, which can be pivotal for achieving selective and potent interactions with biological targets. These substituted piperazines are integral components of a wide array of pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents. The specific nature of the N-alkyl substituent profoundly influences the pharmacological profile of the molecule, affecting properties such as potency, selectivity, solubility, and metabolic stability. Consequently, the ability to efficiently and selectively introduce a diverse range of alkyl groups onto the 3-methylpiperazine core is of paramount importance for researchers in drug discovery and development.
This comprehensive guide provides a detailed exploration of the common and advanced methodologies for the N-alkylation of 3-methylpiperazine, with a focus on the underlying chemical principles, practical experimental protocols, and strategies for controlling selectivity.
Mechanistic Considerations and Regioselectivity
The N-alkylation of 3-methylpiperazine can proceed through several mechanistic pathways, primarily dependent on the chosen alkylating agent and reaction conditions. The two nitrogen atoms in the 3-methylpiperazine ring are non-equivalent due to the presence of the methyl group, which introduces the challenge and opportunity of regioselectivity. The nitrogen at position 1 (N1) is adjacent to the stereocenter and is sterically more hindered than the nitrogen at position 4 (N4). This inherent difference in steric environment is a key factor in determining the site of alkylation.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered N4 position.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly influence the nucleophilicity of the adjacent nitrogen atom.
-
Reaction Conditions: The choice of solvent, base, and temperature can modulate the reactivity of both the amine and the alkylating agent, thereby influencing the regioselectivity.
Controlling the regioselectivity is crucial for the synthesis of specific isomers with desired biological activities. In many cases, a mixture of N1 and N4 alkylated products may be formed, necessitating chromatographic separation.
Comparative Analysis of N-Alkylation Strategies
Several robust methods are available for the N-alkylation of 3-methylpiperazine, each with its own set of advantages and limitations. The choice of method will depend on the desired scale of the reaction, the nature of the alkyl group to be introduced, and the available starting materials.
| Alkylation Strategy | Alkylating Agent | Typical Reagents & Conditions | Advantages | Disadvantages |
| Direct Alkylation with Alkyl Halides | Alkyl iodides, bromides, or chlorides | Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, Acetone, THF), Room Temp to Reflux[2][3][4] | Wide availability of alkyl halides, straightforward procedure. | Risk of di-alkylation, potential for quaternization, requires stoichiometric base. |
| Reductive Amination | Aldehydes or Ketones | Reducing agent (NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst), Solvent (DCM, IPA, Methanol)[5][6][7] | High yields, mild conditions, broad substrate scope. | Requires a suitable carbonyl compound, potential for over-reduction. |
| "Borrowing Hydrogen" / Hydrogen Autotransfer | Alcohols | Ru or Ir-based catalysts, high temperature[8] | Atom-economical, environmentally friendly (water is the only byproduct), uses readily available alcohols. | Requires specialized catalysts, may require higher temperatures and pressures. |
| Mono-alkylation using Protecting Groups | N-Boc-3-methylpiperazine | Alkylation followed by deprotection (e.g., with acid)[9] | Excellent control over mono-alkylation, predictable regioselectivity. | Adds extra steps for protection and deprotection, increasing overall synthesis time. |
Experimental Protocols
Protocol 1: Regioselective Mono-N-Alkylation of 3-Methylpiperazine via Reductive Amination
This protocol describes the preferential alkylation at the less sterically hindered N4 position using a common aldehyde and sodium triacetoxyborohydride (STAB) as the reducing agent.
Workflow for Reductive Amination of 3-Methylpiperazine
A visual workflow for the reductive amination protocol.
Materials:
-
3-Methylpiperazine
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol)
Procedure:
-
To a solution of 3-methylpiperazine (1.0 eq) and the desired aldehyde (1.1 eq) in isopropyl alcohol (IPA), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated 3-methylpiperazine.
Causality Behind Experimental Choices:
-
Isopropyl Alcohol (IPA) as Solvent: IPA is a good choice as it is a protic solvent that can facilitate imine formation, and STAB is sufficiently stable in it for the reaction to proceed efficiently.[6]
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Portion-wise Addition of STAB: This helps to control the reaction temperature, as the reaction can be exothermic.
-
Aqueous Bicarbonate Quench: This step neutralizes any remaining acid and quenches the excess reducing agent.
Protocol 2: Mono-N-Alkylation using an Alkyl Halide with an Excess of 3-Methylpiperazine
This protocol favors mono-alkylation by using a large excess of the piperazine derivative, which statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule over the already alkylated product.
Logical Relationship for Mono-alkylation Control
Controlling mono-alkylation with excess starting material.
Materials:
-
3-Methylpiperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of 3-methylpiperazine (4-5 equivalents) in acetonitrile or DMF, add potassium carbonate (2-3 equivalents).
-
To this stirred suspension, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The excess 3-methylpiperazine can often be removed by vacuum distillation or by an acidic wash, though purification by column chromatography is typically required to obtain a highly pure product.
Causality Behind Experimental Choices:
-
Excess 3-Methylpiperazine: This is a key strategy to statistically favor mono-alkylation over di-alkylation.[9]
-
Potassium Carbonate: This inorganic base is used to scavenge the hydrohalic acid (e.g., HBr) that is formed during the reaction.[2][3]
-
Acetonitrile or DMF: These polar aprotic solvents are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the anion more nucleophilic.[2]
Troubleshooting and Key Considerations
-
Di-alkylation: If di-alkylation is a significant issue, consider using a protecting group strategy or increasing the excess of 3-methylpiperazine.
-
Low Yield: For less reactive alkyl halides (e.g., chlorides), consider using a more reactive iodide equivalent (e.g., by adding a catalytic amount of sodium iodide) or a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[3]
-
Purification: N-alkylated piperazines can be basic and may streak on silica gel. It may be beneficial to pre-treat the silica with a small amount of triethylamine or use a basic alumina stationary phase for chromatography.
Conclusion
The N-alkylation of 3-methylpiperazine is a versatile and critical transformation in the synthesis of pharmaceutically relevant compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively control the outcome of this reaction. The protocols provided herein offer robust starting points for the synthesis of a wide range of N-alkylated 3-methylpiperazine derivatives, enabling the exploration of new chemical space in drug discovery and development.
References
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Wikipedia. (2023). N-Methylpiperazine. In Wikipedia. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Reddit. (2022). Reductive amination of piperazine. [Link]
-
Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
- Google Patents. (1956). Method for preparing 1-methylpiperazine.
- Google Patents. (1998).
- Google Patents. (2013). Method for preparing n-alkyl-piperazines.
- Google Patents. (1987).
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- 4. researchgate.net [researchgate.net]
- 5. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging (S)-1-Cyclohexyl-3-methylpiperazine for the Development of Novel Sigma Receptor Ligands
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-1-Cyclohexyl-3-methylpiperazine as a privileged scaffold in the design and synthesis of novel sigma (σ) receptor ligands. We delve into the rationale behind its selection, detailing its inherent structural and physicochemical advantages. This guide offers detailed, field-tested protocols for key synthetic transformations, including reductive amination and amide coupling, as well as robust methodologies for in vitro pharmacological evaluation. By combining theoretical insights with practical, step-by-step instructions, this document aims to empower research teams to accelerate their discovery programs targeting the therapeutically significant sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Introduction: The Therapeutic Potential of Sigma Receptors and the Role of Privileged Scaffolds
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum (ER).[1] They are not classic G-protein coupled receptors or ion channels but rather ligand-operated molecular chaperones that modulate a vast array of cellular functions. The σ₁ receptor, in particular, is implicated in numerous physiological and pathological processes, including calcium signaling, ion channel modulation, neuroprotection, and cell survival.[2] Consequently, it has emerged as a high-value target for therapeutic intervention in central nervous system (CNS) disorders such as Alzheimer's disease, neuropathic pain, depression, and addiction.[1][3]
The design of potent and selective sigma receptor ligands is a cornerstone of tapping into this therapeutic potential. Medicinal chemistry has identified that certain chemical motifs, or "privileged scaffolds," serve as excellent starting points for ligand development. The piperazine heterocycle is one such scaffold, widely recognized for its favorable characteristics.[4][5] Its two nitrogen atoms provide versatile handles for chemical modification, allowing chemists to fine-tune properties like basicity, solubility, and receptor interaction profiles to optimize pharmacokinetic and pharmacodynamic outcomes.[4][5]
The specific chiral building block, (S)-1-Cyclohexyl-3-methylpiperazine , represents a refined iteration of this privileged scaffold. Its pre-defined stereochemistry at the C3 position can enhance binding affinity and selectivity through specific chiral recognition at the receptor binding site.[6][7] The bulky, hydrophobic cyclohexyl group often serves as a key hydrophobic feature that fits well within the established pharmacophore models for σ₁ receptor ligands.[8] This guide will explore how to harness these features to create novel chemical entities with high affinity for sigma receptors.
The (S)-1-Cyclohexyl-3-methylpiperazine Scaffold: A Structural Rationale
The utility of (S)-1-Cyclohexyl-3-methylpiperazine is rooted in its conformation and how its constituent parts align with the known pharmacophoric requirements of the sigma-1 receptor.
Pharmacophore Alignment: Early ligand-based models and recent crystal structures of the σ₁ receptor have established a general pharmacophore consisting of a basic amine (a positive ionizable group) flanked by two hydrophobic regions.[2][8]
-
The Basic Amine: The secondary amine (N1) of the piperazine ring serves as the essential basic group, which is protonated at physiological pH and forms a critical ionic interaction with key acidic residues (e.g., Glu172) in the σ₁ receptor binding pocket.[2]
-
Hydrophobic Regions: The cyclohexyl group provides a large, non-polar moiety that satisfies one of the primary hydrophobic requirements of the pharmacophore.[9] The second hydrophobic region is typically introduced by derivatizing the N4 position of the piperazine ring.
-
Chiral Center: The (S)-methyl group at the C3 position introduces stereochemical definition. This is crucial as receptor binding pockets are chiral, and a specific stereoisomer often leads to significantly higher affinity and selectivity compared to its enantiomer or a racemic mixture.[6][7]
Synthetic Strategies and Core Protocols
The secondary amine at the N4 position of (S)-1-Cyclohexyl-3-methylpiperazine is the primary site for chemical elaboration. Two of the most robust and versatile methods for this are reductive amination and amide coupling.
Protocol 3.1: Synthesis via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the target amine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of various functional groups.
Workflow: Reductive Amination
Caption: General workflow for ligand synthesis via reductive amination.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add (S)-1-Cyclohexyl-3-methylpiperazine (1.0 eq) and a suitable aldehyde or ketone (1.1 eq).
-
Solvent Addition: Dissolve the reactants in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).[10]
-
Initiation: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 20-30 minutes to facilitate the initial formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of methanol in DCM, to afford the pure final ligand.
Protocol 3.2: Synthesis via Amide Coupling
Amide coupling is ideal for linking the piperazine scaffold to a carboxylic acid. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the piperazine's secondary amine. Common coupling agents include HATU, HBTU, or EDC·HCl, often used in combination with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11][12]
Detailed Step-by-Step Protocol:
-
Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture and stir for 15-20 minutes at room temperature to form the activated ester.[12]
-
Piperazine Addition: In a separate flask, dissolve (S)-1-Cyclohexyl-3-methylpiperazine (1.2 eq) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide ligand.
In Vitro Pharmacological Evaluation
Once a novel ligand is synthesized and purified, its affinity and selectivity for the sigma receptors must be determined. The gold standard for this is the competitive radioligand binding assay.[1][13]
Protocol 4.1: Sigma-1 (σ₁) Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of a test compound for the σ₁ receptor by measuring its ability to displace a known high-affinity radioligand.
Workflow: Radioligand Binding Assay
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. acgpubs.org [acgpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Synthesis of Novel Piperazine Derivatives from (S)-1-Cyclohexyl-3-methylpiperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the (S)-1-Cyclohexyl-3-methylpiperazine Scaffold
(S)-1-Cyclohexyl-3-methylpiperazine is a chiral building block of significant interest in medicinal chemistry. Its structure combines several desirable features for drug design: a piperazine core, which is a privileged scaffold found in numerous FDA-approved drugs, chirality at the C3 position, and differential steric hindrance at the N1 and N4 nitrogen atoms. The bulky cyclohexyl group at N1 sterically shields this position, making the N4 nitrogen the more accessible site for nucleophilic attack. This inherent regioselectivity provides a strategic advantage, enabling the controlled synthesis of diverse libraries of novel compounds.
This guide provides field-proven, detailed protocols for the derivatization of (S)-1-Cyclohexyl-3-methylpiperazine. The methodologies are designed to be robust and reproducible, focusing on common yet powerful transformations that allow for extensive exploration of the chemical space around this versatile scaffold. Each protocol explains the underlying chemical principles, ensuring that researchers can not only execute the synthesis but also adapt the methods for their specific targets.
Overall Synthetic Strategy & Workflow
The primary synthetic strategy leverages the steric and electronic differences between the two nitrogen atoms of the piperazine ring. The N4-position, being a secondary amine with less steric encumbrance, is the primary site for initial functionalization. A variety of electrophilic partners can be introduced at this position.
Caption: Synthetic pathways from (S)-1-Cyclohexyl-3-methylpiperazine.
General Laboratory & Safety Considerations
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and reaction with atmospheric moisture.
-
Reagent Quality: Use anhydrous solvents and high-purity reagents to ensure optimal reaction outcomes.
-
Safety: (S)-1-Cyclohexyl-3-methylpiperazine and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Regioselective N4-Alkylation with Alkyl Halides
Principle and Rationale
Direct alkylation of the N4-nitrogen is a fundamental method for introducing alkyl substituents. The reaction proceeds via an SN2 mechanism where the lone pair of the N4-amine attacks the electrophilic carbon of an alkyl halide. A non-nucleophilic base is required to quench the hydrogen halide byproduct. The choice of base and solvent is critical; potassium carbonate is a cost-effective and moderately strong base suitable for this transformation, while acetonitrile is an excellent polar aprotic solvent that promotes SN2 reactions. This protocol is based on standard procedures for N-alkylation of piperazine derivatives.[1]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-1-Cyclohexyl-3-methylpiperazine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN, 10 mL per mmol of piperazine).
-
Reagent Addition: Add the desired alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.[1]
-
Reaction Conditions: Heat the reaction mixture to 80 °C (reflux) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N4-alkylated product.
Quantitative Data Summary
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| (S)-1-Cyclohexyl-3-methylpiperazine | Benzyl bromide | K₂CO₃ | ACN | 6 | 85-95 |
| (S)-1-Cyclohexyl-3-methylpiperazine | Ethyl bromoacetate | K₂CO₃ | ACN | 8 | 80-90 |
| (S)-1-Cyclohexyl-3-methylpiperazine | 1-Bromobutane | K₂CO₃ | ACN | 12 | 75-85 |
Protocol 2: N4-Acylation with Acyl Chlorides
Principle and Rationale
N-acylation is a reliable method for forming robust amide bonds. The highly electrophilic carbonyl carbon of an acyl chloride is readily attacked by the nucleophilic N4-nitrogen. A hindered tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used as an acid scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile. Dichloromethane is an ideal solvent as it is inert and effectively solubilizes the starting materials and reagents. This method is a standard and widely used procedure for amide bond formation.
Experimental Protocol
-
Reaction Setup: Dissolve (S)-1-Cyclohexyl-3-methylpiperazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of piperazine) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of the acyl chloride (1.05 eq.) in DCM dropwise to the cooled, stirred solution over 10-15 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (10 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amide is often of high purity. If necessary, purify further by silica gel chromatography or recrystallization.
Caption: Step-by-step workflow for the N-acylation protocol.
Protocol 3: N4-Arylation via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry for accessing N-aryl amines.[2][3] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl piperazine product and regenerate the catalyst. The choice of ligand and base is crucial for reaction efficiency.[2] A bulky, electron-rich phosphine ligand (like XPhos) enhances the rate of reductive elimination, while a strong, non-nucleophilic base (like sodium tert-butoxide) is needed to deprotonate the amine-catalyst complex.
Experimental Protocol
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add (S)-1-Cyclohexyl-3-methylpiperazine (1.2 eq.) followed by anhydrous toluene (5 mL per mmol of aryl halide).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N4-aryl derivative.
Protocol 4: Synthesis of N4-Urea Derivatives
Principle and Rationale
Urea moieties are important pharmacophores that act as hydrogen bond donors and acceptors. The synthesis of unsymmetrical ureas from (S)-1-Cyclohexyl-3-methylpiperazine is straightforwardly achieved by reaction with an appropriate isocyanate.[4] The reaction is typically fast and high-yielding, proceeding via the nucleophilic attack of the N4-amine on the electrophilic carbon of the isocyanate. The reaction is often performed at room temperature and does not require a catalyst or base.
Experimental Protocol
-
Reaction Setup: Dissolve (S)-1-Cyclohexyl-3-methylpiperazine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of piperazine) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the desired isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor for completion by TLC.
-
Work-up:
-
If the product precipitates, it can be isolated by filtration and washed with a small amount of cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product is often pure. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
References
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O'Donnell, C. J., et al. (2001). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. Available at: [Link]
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Kaválek, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Available at: [Link]
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Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules. Available at: [Link]
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Organic Chemistry Portal. Synthesis of ureas. Available at: [Link]
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Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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MUNI. A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Available at: [Link]
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Royal Society of Chemistry. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Available at: [Link]
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MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]
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Luedtke, N. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Available at: [Link]
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American Chemical Society. (2010). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
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Patsnap. Preparation method of 1-cyclohexylpiperazine. Available at: [Link]
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White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
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PrepChem. Preparation of cyclohexyl ethyl ether. Available at: [Link]
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ChemSynthesis. 1-cyclohexylpiperazine. Available at: [Link]
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ChemSynthesis. 1-cyclohexyl-3-methyl-3-butene-1-thiol. Available at: [Link]
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American Chemical Society. (2015). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]
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University of Saskatchewan. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Available at: [Link]
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-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Role of piperazine derivatives in modulating ion channels
Application Notes and Protocols
Topic: The Role of Piperazine Derivatives in Modulating Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Piperazine Scaffold - A Privileged Structure in Ion Channel Pharmacology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—including its ability to be easily modified, its typical alkalinity, and its capacity to form hydrogen bonds—make it a "privileged scaffold".[4] This versatility has led to the incorporation of the piperazine moiety into a vast array of clinically successful drugs targeting the central nervous system, such as antipsychotics and antidepressants.[3][5] A significant facet of their pharmacological prowess lies in their interaction with ion channels, the fundamental proteins that govern cellular excitability and signaling by controlling the flow of ions across cell membranes.[6]
Piperazine derivatives have been successfully developed as modulators—both inhibitors and activators—of a wide range of voltage-gated and ligand-gated ion channels, including sodium, potassium, and calcium channels.[4][7][8][9] This guide provides an in-depth exploration of the mechanisms by which these compounds exert their effects, offers expert guidance on designing robust screening and characterization assays, and presents detailed protocols for their evaluation.
Section 1: Mechanisms of Action on Key Ion Channel Families
The pharmacological activity of a piperazine derivative is highly dependent on the substituents attached to its core ring structure.[1] These modifications dictate the compound's affinity and selectivity for different ion channel subtypes, leading to a broad spectrum of therapeutic applications.
Calcium Channel Modulation
Voltage-gated calcium channels (CaV) are critical for neurotransmitter release, muscle contraction, and gene expression. Piperazine derivatives have been extensively explored as CaV blockers.
-
T-type Calcium Channels (CaV3): Certain disubstituted piperazine compounds have been shown to inhibit T-type calcium channels, which are important targets for developing new analgesics to treat inflammatory and neuropathic pain.[4]
-
α2δ Subunit of VGCC: A novel series of piperazinyl quinazolin-4-(3H)-one derivatives act as ligands for the α2δ-1 subunit of voltage-gated calcium channels. By blocking this auxiliary subunit, these compounds reduce the calcium-dependent release of neurotransmitters, an action that underlies the therapeutic effects of drugs like pregabalin in treating neuropathic pain.[10]
Potassium Channel Modulation
Potassium (K+) channels are the most diverse group of ion channels and are crucial for setting the resting membrane potential and repolarizing the cell after an action potential.[11]
-
Kv1.5 Potassium Channels: The Kv1.5 channel is a key target for the treatment of atrial fibrillation. By blocking this channel, compounds can prolong the atrial action potential, thereby suppressing arrhythmia. 1-aryloxyethyl piperazine derivatives have been identified as potent Kv1.5 inhibitors.[9]
-
KCNQ Channels: Modulators of KCNQ channels, which are involved in neuronal excitability, have been investigated for treating epilepsy and other central nervous system disorders.[12]
Sodium Channel Modulation
Voltage-gated sodium channels (NaV) are responsible for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anesthetics, antiarrhythmics, and anticonvulsants.[13][14]
-
NaV1.8 Channels: A novel class of furan-based piperazine derivatives has been developed as potent blockers of the tetrodotoxin-resistant sodium channel NaV1.8, a key player in pain signaling pathways. These compounds have shown robust efficacy in rodent models of neuropathic pain.[8]
-
General NaV Blockade: Other piperazine derivatives have been shown to modulate various sodium channels, contributing to their analgesic and neuro-modulatory effects.[7][15]
TRP Channel Modulation
Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in sensory perception.
-
TRPC6 Channels: A specific piperazine derivative (PPZ) has been identified as an agonist of the TRPC6 channel. Activation of this channel has a neuroprotective effect against amyloid toxicity and restores long-term potentiation in mouse models of Alzheimer's disease, highlighting a potential therapeutic avenue.[16][17]
Section 2: Application Notes - Designing a Screening Cascade
The successful identification and characterization of a novel piperazine-based ion channel modulator requires a multi-step screening cascade that balances throughput with data quality. The choice of assay technology is paramount and depends on the specific scientific question being addressed.
Causality Behind Assay Selection
-
Primary Screening (High-Throughput): The goal is to rapidly screen large compound libraries (up to 1,000,000 compounds) to identify initial "hits".[18] For this, fluorescence-based assays are the method of choice. They are fast, cost-effective, and easily automated.[18] These assays indirectly measure ion channel activity by using dyes that respond to changes in membrane potential or intracellular ion concentrations.[19] While they provide excellent throughput, they can be prone to artifacts and do not provide detailed mechanistic information.[6]
-
Hit Confirmation and Lead Optimization (Medium- to High-Throughput): Once hits are identified, their activity must be confirmed and their potency (e.g., IC50) determined. Automated patch-clamp (APC) electrophysiology is the ideal technology for this stage. APC platforms like the Sophion Qube or QPatch can test hundreds to thousands of compounds per day, providing direct, "gold-standard" electrophysiological data on channel function.[6][18] This provides a much deeper understanding of how a compound interacts with the target channel.[18]
-
Mechanism of Action Studies (Low-Throughput): For in-depth characterization of lead compounds, manual patch-clamp electrophysiology remains the ultimate gold standard.[6] It offers unparalleled data quality and flexibility, allowing for complex voltage protocols to dissect the precise mechanism of action (e.g., state-dependence, kinetics of block).
Visualizing the Workflow
A logical progression from high-throughput screening to detailed mechanistic studies is crucial for an efficient drug discovery campaign.
Caption: Ion channel drug discovery screening cascade.
Section 3: Detailed Protocols
The following protocols provide self-validating, step-by-step methodologies for the screening and characterization of piperazine derivatives.
Protocol 3.1: High-Throughput Screening via Fluorescence-Based Membrane Potential Assay
This protocol describes a method to screen for inhibitors of a voltage-gated potassium channel (e.g., Kv1.5) expressed in a stable mammalian cell line using a FRET-based membrane potential dye.
Rationale: This assay design creates a robust signal window. In the resting state, the expressed potassium channels maintain a hyperpolarized membrane potential. Depolarization with a high concentration of extracellular potassium chloride (KCl) activates the channels, which counteracts the depolarization. An effective channel blocker will prevent this counteraction, resulting in a larger depolarization signal that can be detected by the fluorescent dye.[19]
Caption: Workflow for a fluorescence-based HTS assay.
Methodology:
-
Cell Culture:
-
Maintain a HEK293 cell line stably expressing the human Kv1.5 channel in appropriate culture medium supplemented with a selection antibiotic.
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., Molecular Devices FLIPR Potassium Assay Kit).
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Preparation and Addition:
-
Prepare a compound plate by serially diluting the piperazine derivatives in an appropriate assay buffer.
-
Self-Validation/Controls: Include the following controls on each plate:
-
Negative Control: Wells containing only vehicle (e.g., 0.1% DMSO) to define the 0% inhibition level.
-
Positive Control: Wells containing a known, saturating concentration of a Kv1.5 blocker (e.g., DPO-1) to define the 100% inhibition level.
-
-
Using an automated liquid handler, transfer the compounds and controls to the cell plate.
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra, Hamamatsu FDSS).
-
Set the instrument to add a high-potassium stimulus buffer (e.g., 50 mM KCl final concentration) to all wells.
-
Record the fluorescence signal before and after the stimulus addition for approximately 3-5 minutes.
-
-
Data Analysis:
-
Calculate the response amplitude for each well (maximum fluorescence - baseline fluorescence).
-
Normalize the data using the controls: % Inhibition = 100 * (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative)
-
Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Protocol 3.2: IC50 Determination using Automated Patch-Clamp Electrophysiology
This protocol describes the characterization of "hits" from the primary screen to determine their potency (IC50) using an automated patch-clamp system.
Rationale: Automated electrophysiology provides direct measurement of the ionic current flowing through the channel, offering definitive confirmation of a compound's activity and a precise measure of its potency.[18] A concentration-response curve is generated to calculate the IC50 value, which is a critical parameter for lead optimization.[6]
Caption: Workflow for automated patch-clamp (APC) analysis.
Methodology:
-
Solution Preparation:
-
Extracellular Buffer (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Buffer (in mM): 130 K-Aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Cell Preparation:
-
Harvest the Kv1.5-expressing cells and prepare a single-cell suspension at a concentration of ~2-5 million cells/mL in extracellular buffer. Ensure high viability (>90%).
-
-
Instrument and Compound Plate Setup:
-
Load the cell suspension, intracellular solution, and extracellular solution onto the APC instrument (e.g., Sophion Qube 384).
-
Prepare a 384-well compound plate with 5-8 concentrations of each "hit" piperazine derivative, typically using a 3-fold or 5-fold serial dilution. Include vehicle control wells.
-
-
Experiment Execution:
-
Initiate the automated run. The system will automatically:
-
Trap single cells on the planar patch-clamp chip.
-
Form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
-
Self-Validation/Voltage Protocol: Apply a pre-defined voltage protocol. For Kv1.5, this is typically a series of depolarizing steps from a holding potential of -80 mV to a test potential of +40 mV to elicit a robust outward potassium current.
-
Establish a stable baseline current by applying the voltage protocol several times in the presence of vehicle.
-
Apply the different concentrations of the test compound sequentially, allowing for equilibration at each concentration, while continuously running the voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +40 mV step for each compound concentration.
-
Normalize the data to the baseline current to obtain the percentage of current inhibition.
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value. Y = Bottom + (Top-Bottom)/(1 + (IC50/X)^HillSlope)
-
Data Summary Table
The following table exemplifies how to summarize findings for novel piperazine derivatives.
| Compound ID | Target Ion Channel | Mode of Action | Potency (IC50) | Therapeutic Indication | Reference |
| PPZ-A | CaV3.2 (T-type) | Blocker | 1.2 µM | Neuropathic Pain | [4] |
| PPZ-B | Kv1.5 | Blocker | 250 nM | Atrial Fibrillation | [9] |
| PPZ-C | NaV1.8 | Blocker | 85 nM | Neuropathic Pain | [8] |
| PPZ-D | TRPC6 | Activator | 500 nM | Alzheimer's Disease | [16][17] |
References
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Serotonin–norepinephrine reuptake inhibitor. In: Wikipedia. [Link]
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Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). [Link]
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Zernov, N. et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
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Inglese, J. et al. (2012). Ion Channel Screening. In: Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Ion Channel Assays. Charles River Laboratories. [Link]
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Xu, J. et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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Almansa, C. et al. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PubMed Central. [Link]
-
Gadotti, V. M. et al. (2021). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. [Link]
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Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800. [Link]
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Analgesic. In: Wikipedia. [Link]
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de la Torre-Escudero, E. et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Szałaj, N. et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Drizin, I. et al. (2008). Discovery of Potent Furan Piperazine Sodium Channel Blockers for Treatment of Neuropathic Pain. Bioorganic & Medicinal Chemistry. [Link]
-
Smith, D. J. et al. (2024). Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Pharmacology. [Link]
-
Ion Channel Assays. Reaction Biology. [Link]
-
Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]
-
Stasiak, A. et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]
-
Wang, T. et al. (2014). Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I). PubMed. [Link]
- Buckle, D. R. et al. (2005). Polycyclic pyrazines as potassium ion channel modulators.
-
Matson, D. Z. et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. [Link]
-
Berezin, M. et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
- Currie, K. S. et al. (2005). Diarylamine derivatives as calcium channel blockers.
-
Smith, D. J. et al. (2024). Towards high-resolution modeling of small molecule – ion channel interactions. bioRxiv. [Link]
-
Timofeev, V. et al. (2024). Modulation of Voltage-Gated Na + Channel Currents by Small Molecules: Effects on Amplitude and Gating During High-Frequency Stimulation. MDPI. [Link]
-
Al-maqtari, T. et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. [Link]
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Prazosin Hydrochloride. Granules India. [Link]
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Wang, Y. et al. (1998). Synthesis and calcium channel blocking activities of dipiperazine compounds. Die Pharmazie. [Link]
-
D'Avanzo, N. et al. (2021). Small Molecule Modulation of Voltage Gated Sodium Channels. PubMed Central. [Link]
-
Gattupa, S. et al. (2018). Medicinal Chemistry of Potassium Channel Modulators: An Update of Recent Progress (2011-2017). PubMed. [Link]
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The Sodium Channel Blockers Basics - Class I Anti-arrrhythmic Drugs. (2020). White Board Medicine via YouTube. [Link]
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Application Notes and Protocols: The Role of Cyclohexylpiperazines in Advanced Material Science
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and material science. This document explores the versatile applications of cyclohexylpiperazine derivatives in the synthesis and functionalization of advanced materials, with a focus on luminescent materials and high-stability organic semiconductors.
Introduction: The Cyclohexylpiperazine Moiety as a Versatile Building Block
1-Cyclohexylpiperazine is a derivative of piperazine featuring a reactive amine functionality coupled with a cyclohexyl group.[1] This unique combination of a rigid, bulky aliphatic ring and a nucleophilic nitrogen-containing heterocycle imparts a distinct steric and electronic profile, making it a valuable intermediate in organic synthesis.[1] While extensively utilized in the synthesis of heterocyclic compounds for pharmaceuticals and agrochemicals, its application in material science is an emerging field with significant potential.[1] The cyclohexyl group can enhance thermal stability and influence molecular packing in the solid state, while the piperazine ring provides a versatile scaffold for further functionalization and coordination to metal centers.
Application in Luminescent Materials: Crafting High-Efficiency Blue Emitters
A significant application of 1-cyclohexylpiperazine in material science is in the development of novel luminescent materials.[2] Specifically, it has been used to create highly efficient and stable blue-emitting, lead-free hybrid halide materials.[2] These materials are of great interest for applications in white light-emitting diodes (LEDs), where efficient and stable blue phosphors are a critical component.[2]
A prime example is the zero-dimensional hybrid zinc halide, [CYP]ZnBr₄ (where CYP = 1-cyclohexylpiperazine).[2] This material exhibits a high photoluminescence quantum yield (PLQY) of up to 79.22% and demonstrates excellent stability, making it a promising candidate for next-generation lighting and display technologies.[2] The cyclohexylpiperazinium cation plays a crucial role in the material's structure and properties, acting as a template for the formation of the zinc bromide anionic clusters and influencing the electronic structure, which ultimately governs the luminescent properties.
Protocol for the Synthesis of [CYP]ZnBr₄
This protocol describes a representative method for the synthesis of [CYP]ZnBr₄ microcrystals based on general procedures for similar hybrid halide materials.
Materials:
-
1-Cyclohexylpiperazine (CHP) (≥97.0%)
-
Hydrobromic acid (HBr, 48% in water)
-
Zinc bromide (ZnBr₂, anhydrous, 98%)
-
Ethanol (anhydrous, ≥99.5%)
-
Diethyl ether (anhydrous, ≥99.0%)
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Schlenk line or inert atmosphere setup (optional, for handling anhydrous ZnBr₂)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Synthesis of Cyclohexylpiperazinium Bromide ([CYPHP]Br):
-
In a 100 mL round-bottom flask, dissolve 1.68 g (10 mmol) of 1-cyclohexylpiperazine in 20 mL of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add 1.13 mL (10 mmol) of 48% hydrobromic acid dropwise while stirring.
-
A white precipitate should form. Continue stirring in the ice bath for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 10 mL), and dry under vacuum to yield cyclohexylpiperazinium bromide.
-
-
Synthesis of [CYP]ZnBr₄:
-
In a 50 mL round-bottom flask, dissolve 0.50 g (2 mmol) of the synthesized cyclohexylpiperazinium bromide and 0.45 g (2 mmol) of anhydrous zinc bromide in 15 mL of ethanol.
-
Heat the mixture to 60°C and stir until all solids are completely dissolved.
-
Slowly cool the solution to room temperature. Microcrystalline precipitates will form.
-
To enhance crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
Collect the microcrystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product in a vacuum oven at 60°C for 12 hours.
-
Characterization:
-
Photoluminescence Spectroscopy: To determine the emission and excitation spectra and calculate the photoluminescence quantum yield (PLQY).
-
X-ray Diffraction (XRD): To confirm the crystal structure of the synthesized material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
Diagram of the Synthetic Workflow for [CYP]ZnBr₄:
Caption: Synthetic workflow for [CYP]ZnBr₄.
Application in Organic Semiconductors: Enhancing Thermal Stability
The incorporation of cyclohexyl groups into organic semiconductor molecules is a promising strategy for developing materials with high thermal stability.[3] This is crucial for the longevity and performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells.[3][4] The bulky and rigid nature of the cyclohexyl group can restrict intramolecular rotations and promote favorable intermolecular packing in the solid state, leading to higher melting points, sublimation temperatures, and improved device stability at elevated temperatures.[3]
An exemplary case is 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), a p-type organic semiconductor.[3] DcHPA exhibits a high sublimation temperature of around 360°C.[3] Thin-film field-effect transistors fabricated with DcHPA maintained half of their original mobility value when heated to 150°C.[3] In contrast, a similar compound with linear n-hexyl chains instead of cyclohexyl groups showed a significant performance decrease at only 80°C.[3] This highlights the profound impact of the cyclohexyl moiety on the thermal stability of organic electronic materials.[3]
Representative Protocol for the Synthesis of Cyclohexyl-Substituted Aryl Compounds for Organic Semiconductors
This protocol outlines a general Suzuki coupling reaction, a common method for synthesizing molecules like DcHPA.
Materials:
-
2,6-Dibromoanthracene
-
(4-Cyclohexylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
Setup: In a Schlenk flask, combine 2,6-dibromoanthracene (1 mmol), (4-cyclohexylphenyl)boronic acid (2.5 mmol), and potassium carbonate (4 mmol).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) in 5 mL of degassed toluene.
-
Reaction:
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add 20 mL of degassed toluene and 5 mL of degassed ethanol to the flask.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100°C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and extract with toluene (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient).
-
Recrystallize the purified product from a suitable solvent to obtain the final product.
-
Diagram of the Suzuki Coupling Reaction:
Caption: Suzuki coupling for DcHPA synthesis.
Potential as Ligands in Coordination Polymers and MOFs
While direct applications of cyclohexylpiperazine in coordination polymers and metal-organic frameworks (MOFs) are not yet widely reported, its structural features suggest significant potential in this area.[5][6] The piperazine ring offers two nitrogen atoms that can act as coordinating sites for metal ions, enabling the formation of extended network structures.[6] The bulky cyclohexyl group can act as a "steric director," influencing the topology of the resulting framework and potentially leading to the formation of porous materials with interesting guest-inclusion properties.[7]
Furthermore, the secondary amine of the piperazine ring can be readily functionalized with other ligand moieties, such as carboxylates or pyridyl groups, to create multidentate ligands. This approach would allow for the rational design of coordination polymers with specific functionalities for applications in catalysis, gas storage, and sensing.[5] The inherent thermal stability imparted by the cyclohexyl group could also translate to the resulting coordination polymers, a desirable property for many applications.
Summary of Key Data
| Compound/Material Class | Key Feature | Application | Performance Metric |
| [CYP]ZnBr₄ | Blue Luminescence | White LEDs | PLQY up to 79.22%[2] |
| DcHPA | High Thermal Stability | Organic Semiconductors (OFETs) | Sublimation Temp: ~360°C[3] |
| Cyclohexyl-substituted NFAs | High Thermal Stability | Organic Solar Cells | Thermally stable > 380°C[4] |
References
- Vertex AI Search. (2026).
-
MDPI. (2022). Recent Developments in Multifunctional Coordination Polymers. [Link]
- Google Patents. (2021).
-
Frontiers. (2019). Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors. [Link]
-
MDPI. (2023). Luminescent Materials: Synthesis, Characterization and Applications. [Link]
-
MDPI. (2017). Novel Organic Sensitizers Containing 2,6-Difunctionalized Anthracene Unit for Dye Sensitized Solar Cells. [Link]
-
ResearchGate. (n.d.). (PDF) Coordination polymers and metal-organic frameworks: Materials by design. [Link]
-
ResearchGate. (2022). (PDF) Luminescent Materials: Synthesis, Characterization and Application. [Link]
-
PubMed Central. (2014). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. [Link]
-
ACS Publications. (2012). Organic Thin Film Transistors Based on Cyclohexyl-Substituted Organic Semiconductors. [Link]
-
NIH. (2014). Coordination polymers and metal–organic frameworks: materials by design. [Link]
-
Frontiers. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. [Link]
-
OUCI. (n.d.). Recent Developments in Multifunctional Coordination Polymers. [Link]
-
MDPI. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
-
ResearchGate. (2009). An optimized method for the synthesis of 2,6-diaminoanthracene. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. [Link]
-
PubMed. (2007). 1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
-
ResearchGate. (n.d.). Selected organic semiconductors with their chemical structure are.... [Link]
-
Journal of Materials Chemistry C. (2021). Cyclohexyl-substituted non-fullerene small-molecule acceptors for organic solar cells. [Link]
Sources
- 1. Enhancement of photoluminescence quantum yield in lead-free inorganic copper based halide perovskites via zinc doping - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]
- 4. Cyclohexyl-substituted non-fullerene small-molecule acceptors for organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Coordination polymers and metal–organic frameworks: materials by design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
Answering the user's request to create a technical support center for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine.
Welcome to the technical support center for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield of this valuable chiral building block.
(S)-1-Cyclohexyl-3-methylpiperazine is a key structural motif in various pharmacologically active compounds. Its synthesis requires careful control of reactivity and stereochemistry. The most common approaches to this molecule start with the readily available chiral synthon, (S)-2-methylpiperazine, and introduce the cyclohexyl group in a subsequent step. This guide will focus on the two most prevalent and logical synthetic strategies:
-
Route A: Diastereoselective N-Alkylation of a protected (S)-2-methylpiperazine derivative.
-
Route B: Diastereoselective Reductive Amination of (S)-2-methylpiperazine with cyclohexanone.
We will explore the potential challenges in each route and provide practical, evidence-based solutions.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Diastereoselective N-Alkylation of (S)-1-Boc-3-methylpiperazine
This route typically involves the protection of one of the nitrogen atoms of (S)-2-methylpiperazine, commonly with a tert-butoxycarbonyl (Boc) group, followed by the alkylation of the remaining secondary amine with a cyclohexyl electrophile.
Q1: My N-alkylation reaction with a cyclohexyl halide is slow or appears to have stalled. What are the possible causes and how can I improve the reaction rate and conversion?
A1: Several factors can contribute to a sluggish N-alkylation. Let's break down the key parameters to investigate:
-
Leaving Group on the Cyclohexyl Electrophile: The nature of the leaving group is critical. While cyclohexyl chloride is often used, its reactivity is lower than that of cyclohexyl bromide or iodide. If you are using the chloride, consider switching to the bromide or iodide, which are more reactive and will likely increase the reaction rate.[1]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred for N-alkylation reactions as they can solvate the cation and leave the anion more nucleophilic. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Base Selection: A suitable base is required to neutralize the acid generated during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). For a less reactive halide, a stronger base like sodium hydride (NaH) might be necessary, although this requires stricter anhydrous conditions.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. If you are running the reaction at room temperature, consider heating it to 50-80°C. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Table 1: Recommended Conditions for N-Alkylation of (S)-1-Boc-3-methylpiperazine
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Cyclohexyl Electrophile | Cyclohexyl bromide | Cyclohexyl iodide | Better leaving group than chloride, increasing reaction rate. |
| Solvent | Anhydrous DMF | Anhydrous ACN | Polar aprotic solvents enhance the nucleophilicity of the amine. |
| Base | K₂CO₃ (2-3 equiv.) | TEA (1.5-2 equiv.) | Sufficiently basic for reactive halides and easy to handle. |
| Temperature | 50-80°C | Reflux | Increased temperature overcomes the activation energy barrier. |
Q2: I am obtaining a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the selectivity for the desired diastereomer?
A2: Achieving high diastereoselectivity in the N-alkylation of a chiral piperazine can be challenging. The incoming cyclohexyl group can approach the nitrogen from two different faces, leading to two diastereomers. The stereochemical outcome is primarily influenced by steric hindrance:
-
Conformational Control: The piperazine ring exists in a chair conformation. The methyl group at the 3-position will preferentially occupy an equatorial position to minimize steric strain. The incoming cyclohexyl group will preferentially add to the less sterically hindered face of the nitrogen atom.
-
Protecting Group: The size of the protecting group on the other nitrogen can influence the conformation of the ring and the accessibility of the reacting nitrogen. A bulky protecting group like Boc can help to lock the conformation and may enhance the facial bias for the incoming electrophile.
To improve diastereoselectivity, consider the following:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for the formation of one diastereomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from polar aprotic (DMF, ACN) to less polar (THF, Dichloromethane).
-
Choice of Base: The nature of the base and its counter-ion can also play a role in the transition state. It is worth screening different bases (e.g., K₂CO₃, Cs₂CO₃, TEA).
Diagram 1: Diastereoselective N-Alkylation
Caption: Transition states in diastereoselective N-alkylation.
Q3: I am observing a significant amount of a side product that I suspect is the over-alkylated quaternary ammonium salt. How can I prevent this?
A3: Over-alkylation is a common side reaction where the newly formed tertiary amine acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this:
-
Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the cyclohexyl halide (e.g., 1.1 to 1 equivalents). Avoid a large excess of the alkylating agent.
-
Slow Addition: Add the cyclohexyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Prolonged reaction times or excessively high temperatures can promote over-alkylation.
Q4: I am having trouble removing the Boc protecting group after the N-alkylation. What are the recommended conditions?
A4: The Boc group is typically removed under acidic conditions. The choice of acid and solvent is important to ensure complete deprotection without causing side reactions.
-
Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours is usually effective.
-
Alternative Conditions: A solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane, is also a common and effective method.
-
Work-up: After deprotection, the reaction mixture is typically concentrated to remove the excess acid and solvent. The resulting salt is then neutralized with a base (e.g., saturated aqueous NaHCO₃ or NaOH) to obtain the free amine.
Troubleshooting Boc Deprotection:
-
Incomplete Reaction: If the deprotection is incomplete, increase the reaction time or the concentration of the acid.
-
Side Reactions: If you observe degradation of your product, consider using milder conditions, such as a lower concentration of acid or a lower reaction temperature.
Route B: Diastereoselective Reductive Amination
This route involves the reaction of (S)-2-methylpiperazine with cyclohexanone to form an intermediate imine or enamine, which is then reduced in situ to the desired product.
Q5: The initial condensation between (S)-2-methylpiperazine and cyclohexanone seems to be inefficient. How can I drive the formation of the imine/enamine intermediate?
A5: The formation of an imine or enamine is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water that is formed as a byproduct.
-
Water Removal:
-
Azeotropic Distillation: If the reaction is run in a suitable solvent like toluene or benzene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Drying Agents: The addition of a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.
-
-
Catalysis: The reaction is often catalyzed by a mild acid. A catalytic amount of acetic acid is commonly used.
Q6: My reduction step is giving a low yield of the desired (S)-1-Cyclohexyl-3-methylpiperazine. Which reducing agent is most suitable for this transformation?
A6: The choice of reducing agent is crucial for a successful reductive amination. The ideal reagent should be selective for the imine/enamine over the ketone and should be compatible with the reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[2] It is mild enough not to reduce the ketone significantly but is highly effective at reducing the protonated imine. It can be used in a one-pot procedure where the amine, ketone, and reducing agent are all present from the start.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the imine. However, it is toxic and requires careful handling.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method, but it may require higher pressures and temperatures. It also has the potential to cause other reductions if there are susceptible functional groups in the molecule.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | Mild, selective for imines, one-pot procedure. | Can be expensive. |
| NaBH₃CN | Selective for imines. | Highly toxic. |
| H₂/Pd-C | Clean, high yielding. | Requires specialized equipment (hydrogenator), may reduce other functional groups. |
Q7: I am getting a poor diastereomeric ratio in my reductive amination. How can I control the stereochemical outcome?
A7: The diastereoselectivity of the reduction step is determined by the direction of hydride attack on the imine/enamine intermediate. This is influenced by the steric environment around the C=N bond.
-
Steric Approach Control: The hydride will preferentially attack from the less sterically hindered face. The conformation of the piperazine ring and the orientation of the methyl group will dictate which face is more accessible.
-
Reducing Agent: Bulkier reducing agents may exhibit higher diastereoselectivity. It may be worthwhile to screen different borohydride reagents.
-
Temperature: Lowering the reaction temperature can enhance the selectivity by favoring the transition state with the lower activation energy.
Diagram 2: Diastereoselective Reductive Amination
Caption: Hydride attack in diastereoselective reductive amination.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most practical starting material: resolving racemic 2-methylpiperazine or purchasing enantiopure (S)-2-methylpiperazine?
For laboratory-scale synthesis, it is generally more practical to purchase enantiopure (S)-2-methylpiperazine or its protected form, (S)-1-Boc-3-methylpiperazine.[3][4] While classical resolution of racemic 2-methylpiperazine using a chiral acid is possible, it can be a time-consuming and iterative process to achieve high enantiomeric purity. The commercial availability of the enantiopure starting material simplifies the synthetic route and ensures a reliable source of chirality.
FAQ 2: What are the most effective methods for purifying the final product and separating the diastereomers?
The purification strategy will depend on the physical properties of your diastereomers.
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Since diastereomers have different physical properties, they will often have different retention factors (Rf) on a silica gel column. A careful screening of solvent systems (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) is recommended.
-
Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be a highly effective method for purification. You can try to crystallize the free base or a salt of the product from various solvents.
-
Salt Formation and Crystallization: Formation of a salt with a chiral or achiral acid can sometimes lead to diastereomeric salts with different solubilities, facilitating their separation by crystallization.
FAQ 3: How can I confirm the absolute configuration and diastereomeric purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure. The diastereomeric ratio can often be determined by integrating the signals of protons that are in different chemical environments in the two diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers. You will need to use a chiral stationary phase.
-
X-ray Crystallography: If you can obtain a single crystal of your product or a derivative, X-ray crystallography can provide unambiguous proof of the relative and absolute stereochemistry.
Part 3: Experimental Protocols
Protocol 1: Boc-Protection of (S)-2-methylpiperazine
-
Dissolve (S)-2-methylpiperazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-methylpiperazine.[5]
Protocol 2: N-Alkylation of (S)-1-Boc-3-methylpiperazine
-
To a stirred solution of (S)-1-Boc-3-methylpiperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Add cyclohexyl bromide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 3: Reductive Amination of (S)-2-methylpiperazine
-
To a solution of (S)-2-methylpiperazine (1.0 eq.) and cyclohexanone (1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20835-20848.
- Preparation of chiral 2-methylpiperazine. (2006).
- Synthesis of piperazines. Organic Chemistry Portal.
- O'Brien, P., et al. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 133(43), 17352-17365.
- Synthesis method of N-methylpiperazine. (2008).
- Holson, E. B., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(8), 791-796.
- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. (2023). Reaction Chemistry & Engineering.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Purification of piperazine. (1959).
- Preparation method of 1-cyclohexyl piperazine. (2021).
- Synthesis of cyclic amines. Organic Chemistry Portal.
- (S)-1-Boc-3-methylpiperazine synthesis. ChemicalBook.
- (S)-1-Boc-3-methylpiperazine. Sigma-Aldrich.
- Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. (2018). PMC.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2022). NIH.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermedi
- A Simple Synthesis of N-Alkylpiperazines. (2006).
- (S)-1-Boc-3-methylpiperazine. Chem-Impex.
Sources
Technical Support Center: Chromatographic Purification of (S)-1-Cyclohexyl-3-methylpiperazine
Welcome to the technical support resource for the chromatographic purification of (S)-1-Cyclohexyl-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are tasked with the enantioselective separation of this and structurally similar chiral piperazine derivatives. As a basic, non-chromophoric, and chiral compound, 1-Cyclohexyl-3-methylpiperazine presents unique challenges that require a systematic and well-understood approach.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during method development, optimization, and scale-up.
Part 1: Frequently Asked Questions (FAQs) & Method Development Strategy
This section addresses the initial and most critical decisions in developing a purification method. A logical approach to method development is paramount to success and can save significant time and resources.
Q1: Where do I even begin with developing a separation method for a chiral amine like (S)-1-Cyclohexyl-3-methylpiperazine?
Answer: The most critical factor in any chiral separation is the selection of the Chiral Stationary Phase (CSP).[1] For a compound like 1-Cyclohexyl-3-methylpiperazine, which lacks a significant UV chromophore and has two basic nitrogen atoms, the strategy should be built around screening a small, diverse set of robust CSPs.
The mechanism of chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[2] These interactions can include hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexing.[2][3] Polysaccharide-based CSPs are exceptionally versatile and often the first choice for screening.[4]
Below is a workflow to guide your initial method development.
Caption: Initial method development workflow for chiral amine separation.
Q2: Why is a basic additive like Diethylamine (DEA) so critical for this type of compound?
Answer: Piperazine derivatives are basic amines. The secondary amine in the piperazine ring and the tertiary amine can interact strongly with residual acidic silanol groups present on the surface of the silica support of most CSPs. This secondary interaction is non-enantioselective and leads to several problems:
-
Severe Peak Tailing: The analyte molecules that interact with the silanol sites are retained longer than those that only interact with the CSP, causing broad, asymmetric peaks.
-
Poor Resolution: Tailing peaks are broader at the base, which significantly degrades the resolution between the two enantiomers.
-
Low Recovery: In extreme cases, the basic analyte can be irreversibly adsorbed onto the column.
A small amount of a basic additive like DEA (typically 0.1% v/v) in the mobile phase acts as a "silanol masker."[4][5] The DEA, being a stronger base, preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with your piperazine analyte. This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks and improved resolution.[6]
Q3: My compound doesn't have a UV chromophore. What detection method should I use?
Answer: This is a common challenge with aliphatic compounds. While UV detection at low wavelengths (200-215 nm) can sometimes be used, it is often non-specific and prone to interference from solvents and additives.[7] More suitable detection methods include:
-
Refractive Index (RI) Detector: A universal detector, but it's sensitive to temperature and pressure fluctuations and incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): A good choice for non-volatile analytes. It is more sensitive than RI and compatible with gradients after the mobile phase is evaporated.
-
Charged Aerosol Detector (CAD): Similar to ELSD, it offers near-universal detection for non-volatile analytes and is generally more sensitive.
-
Mass Spectrometry (MS): The most specific and sensitive detection method. It provides mass confirmation and can be invaluable for tracking the target compound in complex mixtures. For preparative work, a splitter can be used to direct a small fraction of the flow to the MS detector.
Part 2: Troubleshooting Guide
This section tackles specific problems you might face during your experiments.
Q4: I'm seeing poor or no separation between my enantiomers. What should I do?
Answer: This is the most common issue in chiral chromatography. It requires a systematic troubleshooting approach.
Caption: Troubleshooting flowchart for poor enantiomeric resolution.
Causality Explained:
-
Mobile Phase Composition: The ratio of the non-polar to polar solvent directly influences retention time and selectivity. Sometimes, a small change in this ratio can dramatically affect the chiral recognition mechanism.[8] Different alcohol modifiers (IPA vs. Ethanol) can alter the hydrogen bonding interactions between the analyte and the CSP.[9]
-
CSP Selectivity: No single CSP can separate all chiral compounds.[4] The shape and electronic properties of the analyte must be complementary to the chiral grooves or cavities of the stationary phase. If one type of polysaccharide derivative (e.g., cellulose) fails, another (e.g., amylose) may provide the necessary complementary interactions.[2]
-
Temperature: Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to better separation (higher alpha value). However, it also increases mobile phase viscosity and system backpressure.
Q5: My peaks are tailing even with DEA in the mobile phase. What else could be the cause?
Answer: While insufficient basic modifier is the primary cause, other factors can contribute to peak tailing:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks. This is especially critical in preparative chromatography.[10]
-
Solution: Reduce the injection concentration or volume. Perform a loading study to determine the column's capacity for your compound.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure IPA when the mobile phase is 95% hexane) can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Column Degradation: An old or improperly stored column may have degraded silica or damaged stationary phase, creating active sites that cause tailing.
-
Solution: Try a new column of the same type. Always follow the manufacturer's guidelines for column use and storage.
-
Part 3: Experimental Protocols & Data
This section provides actionable starting points and protocols for your experiments.
Protocol 1: Standard CSP Screening for (S)-1-Cyclohexyl-3-methylpiperazine
Objective: To identify a suitable Chiral Stationary Phase (CSP) and initial mobile phase conditions.
Materials:
-
HPLC system with pump, autosampler, column oven, and suitable detector (e.g., ELSD, CAD, or MS).
-
Chiral columns (see table below).
-
HPLC-grade Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH).
-
Diethylamine (DEA), HPLC grade.
-
Sample: Racemic 1-Cyclohexyl-3-methylpiperazine (~1 mg/mL in mobile phase).
Procedure:
-
Install the first screening column (e.g., Chiralpak IC).
-
Prepare the mobile phase: 90:10 Hexane:IPA (v/v) with 0.1% DEA. Filter and degas the mobile phase.[5]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes). Set the column temperature to 25°C.
-
Inject 5-10 µL of the sample solution.
-
Run the analysis for a sufficient time (e.g., 30 minutes) to ensure all components have eluted.
-
Evaluate the chromatogram for retention, peak shape, and separation (resolution).
-
Repeat steps 1-6 for each column in the screening set.
Table 1: Recommended Starting Conditions for CSP Screening
| Column Name (Selector Type) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Rationale |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Acetonitrile:Methanol:DEA (90:10:0.1) | 1.0 | 35 | Proven method for piperazine analysis, offering strong π-π and dipole interactions.[5] |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane:IPA:DEA (90:10:0.1) | 1.0 | 25 | Amylose selectors offer different steric and inclusion environments compared to cellulose.[2][9] |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane:EtOH:DEA (85:15:0.1) | 1.0 | 25 | A classic, robust cellulose-based phase. Using EtOH as a modifier can offer unique selectivity.[9] |
| Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)) | Heptane:IPA:DEA (90:10:0.1) | 0.8 | 25 | Ester-based selector provides different hydrogen bonding capabilities compared to carbamate selectors.[9] |
Note: These are starting points. The optimal mobile phase composition will need to be determined experimentally.[11]
Protocol 2: Optimizing the Chiral Separation
Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers after identifying a promising CSP.
Procedure:
-
Using the "hit" column and mobile phase from Protocol 1, prepare a series of mobile phases with varying percentages of the polar modifier. For example, if 90:10 Hexane:IPA showed partial separation, prepare 95:5, 92:8, 88:12, and 85:15 mixtures (all containing 0.1% DEA).
-
Run the analysis with each mobile phase, keeping the flow rate and temperature constant.
-
Plot the resolution (Rs) and retention factor (k') versus the percentage of the polar modifier.
-
Identify the mobile phase composition that provides the best balance of resolution and analysis time.
-
If resolution is still insufficient, consider lowering the temperature in 5°C increments (e.g., to 20°C, then 15°C) and re-evaluating the separation.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6683. [Link]
-
Gupta, A., & Singh, A. K. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]
-
Pavel, M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Serbian Chemical Society. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(21), 7234. [Link]
-
Harada, N., & Nakanishi, K. (2000). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Circular Dichroism, 1-2, 285-333. [Link]
-
Pinto, M. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5519. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Guidebook. [Link]
-
Hopmann, E., & Lorenz, H. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Processes, 12(4), 724. [Link]
- Google Patents. (2021).
-
Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(8), 1365-1376. [Link]
-
Patsnap. Preparation method of 1-cyclohexylpiperazine. Eureka. [Link]
-
Lai, S.-M., & Lin, Z.-C. (2002). Experimental design approach for the optimization of the separation of enantiomers in preparative liquid chromatography. Separation Science and Technology, 37(4), 847–875. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. Regis Technologies Brochure. [Link]
-
University of Michigan. HPLC manual (for chiral HPLC analysis). Instrument Manual. [Link]
-
ResearchGate. 26 questions with answers in CHIRAL HPLC. Science Topic. [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Journal of Medicinal Chemistry, 61(1), 264-277. [Link]
-
Ciurczak, E. W., & Hendricker, A. (2005). Selection of adequate optimization criteria in chromatographic separations. Journal of the Iranian Chemical Society, 2(1), 1-10. [Link]
-
El-Awady, M. I., et al. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 885-893. [Link]
-
ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase... Scientific Diagram. [Link]
Sources
- 1. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sci-Hub. Experimental design approach for the optimization of the separation of enantiomers in preparative liquid chromatography / Separation Science and Technology, 2002 [sci-hub.jp]
- 11. Selection of adequate optimization criteria in chromatographic separations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Synthesis
Welcome to our dedicated technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes. This resource is structured in a question-and-answer format to directly address the common challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing significant amounts of N,N'-disubstituted piperazine in my reaction?
This is a classic case of over-alkylation, a frequent side reaction when the goal is to produce a mono-substituted piperazine. The root cause lies in the fact that the product of the initial N-alkylation is also a secondary amine and can therefore compete with the starting piperazine for the alkylating agent.
Causality and Mechanism:
The mono-substituted piperazine product often has a similar or even higher nucleophilicity compared to the starting piperazine, especially if the substituent is an electron-donating group. This makes the second alkylation reaction kinetically favorable.
Troubleshooting Protocol:
To minimize the formation of the N,N'-disubstituted byproduct, you can employ several strategies:
-
Molar Ratio Adjustment: A straightforward approach is to use a significant excess of piperazine relative to the alkylating or arylating agent. This statistical approach increases the probability of the electrophile reacting with the more abundant starting material. A 5 to 10-fold excess of piperazine is a good starting point.
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, further favoring the reaction with the excess piperazine.
-
Use of Protecting Groups: A more robust method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group "blocks" one of the nitrogen atoms, ensuring that the reaction can only occur at the unprotected nitrogen. Following the substitution reaction, the protecting group can be removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz).
Experimental Protocol: Mono-alkylation of Piperazine using a Boc-Protecting Group Strategy
-
Protection: React piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium hydroxide) to form N-Boc-piperazine.
-
Alkylation/Arylation: Perform the desired substitution reaction on the unprotected nitrogen of N-Boc-piperazine.
-
Deprotection: Remove the Boc group by treating the N-Boc-N'-substituted piperazine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
-
Work-up and Purification: Neutralize the reaction mixture and extract the desired mono-substituted piperazine. Purify by chromatography or distillation as needed.
| Parameter | Recommendation for Minimizing Disubstitution |
| Piperazine:Electrophile Ratio | 5:1 to 10:1 or greater |
| Addition of Electrophile | Slow, dropwise addition |
| Temperature | Maintain at the lowest effective temperature for the reaction |
| Protecting Groups | Consider using N-Boc or N-Cbz piperazine for challenging substrates |
Troubleshooting Flowchart for Over-alkylation
A decision-making flowchart for addressing polymerization.
References
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-231. [Link]
-
RSC Publishing. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
- Google Patents. (2003).
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]
- Google Patents. (1972).
-
SciSpace. (2022). Methods for the catalytic synthesis of piperazine. [Link]
Technical Support Center: Optimization of N-Alkylation of Piperazines
Welcome to the technical support center for the N-alkylation of piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the piperazine motif, a cornerstone in modern drug discovery. N-substituted piperazines are prevalent in a vast number of FDA-approved drugs, making the reliable and optimized synthesis of these compounds a critical skill.
This document moves beyond simple protocols to provide in-depth, experience-driven insights into overcoming common experimental hurdles. We will explore the causality behind reaction outcomes and provide robust, self-validating troubleshooting strategies to ensure your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the N-alkylation of piperazines in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired N-alkylated product. What are the likely causes and solutions?
Answer:
Low or no product formation is a common but solvable issue. The root cause often lies in one of three areas: the reactivity of your starting materials, the choice of base, or the reaction conditions.
Potential Causes & Solutions:
-
Poor Leaving Group on the Alkylating Agent: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly dependent on the quality of the leaving group.
-
Insight: Halide reactivity follows the trend I > Br > Cl >> F. If you are using an alkyl chloride with a less reactive piperazine, the reaction may be sluggish.
-
Solution: Switch to the corresponding alkyl bromide or, ideally, an alkyl iodide. If the halide is fixed, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This performs an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.
-
-
Insufficiently Strong or Inappropriate Base: The N-alkylation reaction generates an acid (HX) byproduct. This acid will protonate a basic nitrogen atom on another piperazine molecule, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[1]
-
Insight: Inorganic bases like potassium carbonate (K₂CO₃) are common, but their solubility can be an issue in organic solvents like acetonitrile (MeCN), leading to slow reaction rates. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are often more effective.
-
Solution:
-
Ensure you are using at least 1.1-1.5 equivalents of base. For slow reactions with K₂CO₃, consider switching to the more soluble cesium carbonate (Cs₂CO₃).
-
For sensitive substrates, a non-nucleophilic organic base like DIPEA is an excellent choice.[1]
-
If using a very strong base like sodium hydride (NaH), ensure strictly anhydrous conditions, as NaH reacts violently with water. This is typically reserved for less nucleophilic amines.[1]
-
-
-
Steric Hindrance: If either the piperazine nitrogen or the electrophilic carbon of the alkylating agent is sterically hindered (e.g., a secondary alkyl halide), the SN2 reaction will be slow.
-
Insight: Overly high temperatures to force a sterically hindered reaction can lead to side reactions, particularly elimination (E2).
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 50-80 °C). If elimination becomes a problem, consider alternative synthetic routes like reductive amination.
-
Q2: I'm getting a significant amount of the 1,4-di-alkylated piperazine instead of my desired mono-alkylated product. How can I improve selectivity?
Answer:
This is the classic selectivity challenge with symmetrical diamines like piperazine. Once the first alkyl group is attached, the second nitrogen is still nucleophilic and can react with another equivalent of the alkylating agent.
Causality & Strategic Solutions:
-
Stoichiometry and Reaction Kinetics: The mono-alkylated product is often more nucleophilic than the starting piperazine due to the electron-donating effect of the newly added alkyl group. This can lead to the rate of the second alkylation being faster than the first, resulting in di-alkylation even with a 1:1 stoichiometry.[2]
-
Strategy 1: Use a Large Excess of Piperazine: By using a large excess of piperazine (4-10 equivalents), you statistically favor the alkylating agent encountering an unreacted piperazine molecule over a mono-alkylated one.
-
Drawback: This requires a challenging separation of your product from the excess starting material. This is often viable when piperazine is inexpensive and the product has significantly different physical properties (e.g., boiling point) for purification by distillation.[3]
-
-
Strategy 2: Mono-Protonation: By using a monopiperazinium salt (formed by adding one equivalent of an acid like HCl), you deactivate one nitrogen through protonation, directing alkylation to the free nitrogen.[4] The nucleophilicity of the remaining free base is reduced, but selectivity for mono-alkylation is excellent.[3][4]
-
-
The Gold Standard: Use of a Protecting Group: The most robust and generally accepted method for achieving clean mono-alkylation is to temporarily "block" one of the nitrogen atoms with a protecting group.[3]
-
Insight: The tert-butyloxycarbonyl (Boc) group is the most common and effective choice. Commercially available 1-Boc-piperazine is the ideal starting material for this purpose.
-
Workflow:
-
Advantage: This method provides unambiguous selectivity and generally leads to cleaner reactions and easier purifications.[3]
-
Q3: My product seems to be stuck in the aqueous phase during workup, and I can't extract it. What is happening?
Answer:
This is a strong indication that you have formed a quaternary ammonium salt, often referred to as "over-alkylation."
Potential Causes & Solutions:
-
Formation of a Quaternary Salt: If you have successfully formed the mono- or di-alkylated product, these products are still nucleophilic. In the presence of excess alkylating agent, they can react further to form a quaternary ammonium salt. These salts are ionic and highly water-soluble, making them impossible to extract into common organic solvents.[3]
-
Insight: This is particularly common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
Solution:
-
Control Stoichiometry: Use the piperazine as the limiting reagent or, at most, 1.0-1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of over-alkylation.[1]
-
Alternative Method: For methylation or reactions with very reactive halides, consider reductive amination (reacting the piperazine with an aldehyde and a reducing agent like sodium triacetoxyborohydride). This pathway cannot form quaternary salts.[3]
-
-
Frequently Asked Questions (FAQs)
How do I choose the right base for my reaction?
The choice of base is critical and depends on your substrate and solvent. The primary role of the base is to scavenge the proton generated during the reaction.
| Base Type | Examples | pKaH (Conjugate Acid) | Common Solvents | Key Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | ~10.3 | MeCN, DMF | Standard, inexpensive choice. K₂CO₃ has low solubility; Cs₂CO₃ is more soluble and effective but more expensive. Heterogeneous reaction. |
| Organic Amines | TEA, DIPEA | ~10.8 | DCM, MeCN, THF | Homogeneous reaction. DIPEA is non-nucleophilic and preferred when the base could compete as a nucleophile. |
| Strong Hydrides | NaH | ~36 | THF, DMF (anhydrous) | Use only for deprotonating poorly nucleophilic amines. Requires strict anhydrous conditions. |
What is the best solvent for N-alkylation?
Polar aprotic solvents are generally preferred as they can solvate the ions formed during the SN2 transition state without interfering with the nucleophile.
-
Acetonitrile (MeCN): An excellent, versatile choice for many N-alkylations.
-
Dimethylformamide (DMF): A highly polar solvent that can accelerate slow reactions, but it has a high boiling point, making it difficult to remove.
-
Tetrahydrofuran (THF): A good general-purpose solvent, particularly when using strong bases like NaH.[6]
-
Ethanol (EtOH): Can be used, but as a protic solvent, it can solvate and slightly deactivate the amine nucleophile through hydrogen bonding.
What is the most reliable way to achieve selective mono-alkylation?
Without question, using a mono-protected piperazine, such as 1-Boc-piperazine, is the most reliable and cleanest method.[3] While it requires an extra deprotection step, it saves significant time and effort in purification by preventing the formation of di-alkylated byproducts.
What are the best analytical techniques to monitor the reaction?
-
Thin-Layer Chromatography (TLC): The fastest and most common method.[7] It allows you to visualize the consumption of starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, giving the mass of the starting materials and products, which helps confirm the reaction is proceeding as expected and can identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in situ reaction monitoring to obtain kinetic data and quantitative information on the conversion.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation using 1-Boc-Piperazine
This protocol describes a robust method for synthesizing a mono-N-alkylated piperazine via a protected intermediate.[10]
Materials:
-
1-Boc-piperazine (1.0 eq.)
-
Alkyl halide (e.g., alkyl bromide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile under a nitrogen atmosphere.
-
Begin stirring the suspension.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C (reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.
-
Purify the intermediate by silica gel column chromatography.
-
To deprotect, dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (4-5 eq.). Stir at room temperature for 1-2 hours until TLC/LC-MS confirms the removal of the Boc group.
-
Concentrate the solution under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final mono-N-alkylated piperazine.
Visualized Workflows
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.
Selectivity Control: Mono- vs. Di-alkylation Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Magritek [magritek.com]
- 10. benchchem.com [benchchem.com]
Navigating the Critical Step: A Technical Guide to Boc Deprotection in Piperazine Synthesis
From the desk of a Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of piperazine synthesis. Specifically, we will delve into one of the most crucial and often challenging steps: the removal of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is an invaluable tool for selectively masking one of the piperazine nitrogens, enabling controlled functionalization.[1][2] However, its successful removal is paramount to achieving the desired final product in high yield and purity.
This guide is structured to provide not just protocols, but a deeper understanding of the "why" behind the experimental choices. We will explore common challenges, troubleshoot frequent issues, and offer field-proven insights to ensure your deprotection reactions are successful.
Troubleshooting Guide: When Boc Deprotection Goes Wrong
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Question: My Boc deprotection is incomplete, even after following a standard protocol. What's going wrong?
Answer: Incomplete deprotection is a common hurdle. The root cause often lies in one of the following areas:
-
Insufficient Acid Stoichiometry: The acid (typically TFA or HCl) is the reagent that drives the reaction. It protonates the carbamate oxygen, initiating the cleavage.[1] If you have other basic functionalities in your molecule, they will compete for the acid, effectively reducing the amount available for deprotection.
-
Solution: Increase the equivalents of acid. Instead of the typical 5-10 equivalents, try a gradual increase to 15 or even 20 equivalents, while carefully monitoring for potential side reactions with other functional groups.
-
-
Reaction Time and Temperature: While many Boc deprotections are complete within 30 minutes to 4 hours at room temperature, substrates with certain electronic or steric properties can be more stubborn.[1]
-
Solution: First, ensure you are monitoring the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. However, be cautious, as higher temperatures can promote side reactions.
-
-
Water Content: The presence of water can sometimes slow down the reaction by competing with the substrate for the acid.[3]
-
Solution: Ensure you are using anhydrous solvents and fresh reagents. For particularly sensitive reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be helpful.
-
Question: I'm observing significant side product formation. How can I improve the selectivity of my deprotection?
Answer: Side product formation is often due to the harshness of the acidic conditions affecting other sensitive functional groups in your molecule.
-
Acid-Labile Esters or Ethers: Functional groups like tert-butyl esters or ethers can be cleaved under the same conditions used for Boc deprotection.
-
Substrate Degradation: Some complex molecules may not be stable to strong acids over extended periods.
Question: My work-up is messy, and I'm struggling to isolate my deprotected piperazine. What are some best practices?
Answer: A clean work-up is crucial for obtaining a pure product.
-
Formation of Salts: After deprotection with TFA or HCl, your piperazine product will exist as a salt (trifluoroacetate or hydrochloride).
-
For TFA: TFA can be difficult to remove completely by rotary evaporation. Co-evaporation with a solvent like toluene can help.[1]
-
For HCl: If you've used HCl in dioxane, the hydrochloride salt of your product may precipitate directly from the reaction mixture, allowing for simple filtration and washing.[1]
-
-
Neutralization and Extraction: To obtain the free base, the acidic mixture needs to be neutralized.
-
Solution: A common procedure is to carefully add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases.[1] Alternatively, for a more basic pH, a solution of sodium or potassium hydroxide can be used.[6] Following neutralization, the product can be extracted into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The mechanism involves three key steps:
-
Protonation of the carbamate oxygen by the acid.
-
Cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Spontaneous decarboxylation of the carbamic acid to release the free amine (the deprotected piperazine) and carbon dioxide.[1]
Q2: TFA vs. HCl: Which should I choose?
A2: The choice depends on your substrate and desired work-up.
-
TFA is a strong acid and is often used with dichloromethane (DCM). It's highly effective but can be harsh on other acid-sensitive groups. Work-up requires careful removal of the TFA.
-
HCl in an organic solvent (e.g., 4M in 1,4-dioxane) is generally considered milder. A significant advantage is that the deprotected piperazine often precipitates as the hydrochloride salt, which can be easily isolated by filtration, simplifying the work-up.[1]
Q3: Are there any non-acidic methods for Boc deprotection?
A3: Yes. For substrates that are highly sensitive to acid, thermal deprotection can be a viable option. This typically involves heating the N-Boc piperazine in a high-boiling point solvent.[3][5] However, this method may not be suitable for thermally labile compounds. Other less common methods using reagents like oxalyl chloride have also been reported.[4]
Q4: How do I monitor the progress of my deprotection reaction?
A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
TLC: You will be looking for the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (as the free amine is more polar than the Boc-protected amine).
-
LC-MS: This is a more definitive method that allows you to monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass of your deprotected product.
Standard Operating Protocols
Below are detailed, step-by-step methodologies for the two most common Boc deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Dissolve the N-Boc protected piperazine (1 equivalent) in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Once complete, remove the solvent and excess TFA under reduced pressure. For stubborn residual TFA, add toluene and evaporate again.[1]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence stops.
-
Extract the aqueous layer three times with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred for its milder conditions and potentially simpler work-up.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous 1,4-Dioxane (or another suitable solvent like methanol or ethyl acetate)
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether (for washing)
Procedure:
-
Dissolve the N-Boc protected piperazine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, the product may precipitate as the hydrochloride salt.
-
If a precipitate has formed, collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum.[1]
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt. The free base can be obtained by following the neutralization and extraction steps outlined in Protocol 1.
Method Comparison
| Feature | TFA in DCM | HCl in 1,4-Dioxane | Thermal Deprotection |
| Reagents | Trifluoroacetic Acid, Dichloromethane | Hydrochloric Acid, 1,4-Dioxane | High-boiling point solvent (e.g., TFE, Methanol) |
| Conditions | 0 °C to Room Temperature | Room Temperature | Elevated Temperatures (e.g., 120-240 °C)[5] |
| Reaction Time | 30 min - 4 hours | 1 - 4 hours | 20 min - several hours[5] |
| Pros | Highly effective, fast | Milder, often simple work-up (precipitation) | Useful for acid-sensitive substrates |
| Cons | Harsh, can cleave other acid-labile groups, difficult to remove TFA | May be slower for some substrates | Can cause degradation of thermally labile compounds |
| Typical Work-up | Neutralization, extraction | Filtration of precipitated salt or neutralization/extraction | Solvent removal |
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the general workflow for Boc deprotection and a decision-making process for troubleshooting.
Caption: General experimental workflow for acid-mediated Boc deprotection.
Caption: Decision tree for troubleshooting common Boc deprotection issues.
References
- Prasanthi, G. et al. Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- BenchChem.
-
Stankova, K. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. [Link]
- O'Brien, P. et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
-
Ley, S. V. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- El-Dahshan, A. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Chemistry & Biology Interface, 10(4), 221-230.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jgtps.com [jgtps.com]
Technical Support Center: Optimizing Diastereoselectivity in Chiral Piperazine Reactions
Welcome to the technical support center for enhancing diastereoselectivity in reactions involving chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis with this privileged scaffold. Piperazines are a cornerstone in medicinal chemistry, and achieving precise control over their stereochemistry is paramount for developing effective and safe therapeutics.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
Low diastereoselectivity is a common hurdle. The stereochemical outcome of reactions involving chiral piperazines is often a delicate balance of several factors. A systematic approach to optimizing your reaction conditions is crucial.
Initial Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
In-Depth Causality and Solutions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.[3] Conversely, elevated temperatures can provide enough energy to overcome the small energy differences between diastereomeric transition states, resulting in a loss of selectivity.[4]
-
Protocol: Screen a range of temperatures, starting from your current conditions and decreasing in increments (e.g., room temperature, 0 °C, -20 °C, -78 °C). Monitor the reaction progress and d.r. at each temperature point.
-
-
Solvent: The solvent can significantly influence the conformation of the chiral piperazine and the transition state geometry through solvation effects.[5] Changing the solvent polarity or coordinating ability can alter the stereochemical outcome.
-
Protocol: Evaluate a panel of solvents with varying properties (e.g., coordinating solvents like THF, non-coordinating solvents like toluene, and polar aprotic solvents like acetonitrile).
-
-
Protecting Groups: The nature of the protecting groups on the piperazine nitrogens can exert profound steric and electronic effects, thereby influencing the facial selectivity of the reaction.[6] Bulky protecting groups can effectively block one face of the molecule, directing the incoming reagent to the opposite face.[7]
-
Insight: In palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, the choice of N-protecting groups was critical. An N-benzoyl group was found to be optimal for the N1 position, while an N-benzyl group was preferred for the N4 position to achieve high enantioselectivity.[6] An sp2-hybridized N4-substituent was generally detrimental to enantioselectivity.[6]
-
-
Reagents and Catalysts:
-
Lewis Acids: In reactions involving chiral auxiliaries, Lewis acids can coordinate to the substrate, creating a more rigid conformation and enhancing facial bias.[8]
-
Chiral Ligands/Catalysts: For metal-catalyzed reactions, the choice of the chiral ligand is paramount. Subtle changes in the ligand structure can lead to significant improvements in diastereoselectivity. In some cases, chiral piperazines themselves can act as efficient catalysts.[9][10]
-
Electrophile: The structure of the electrophile can also play a crucial role. In asymmetric lithiation-trapping of N-Boc piperazines, the electrophile was identified as a key factor influencing both yield and enantioselectivity.[11][12]
-
Data Summary: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale & Reference |
| Temperature | 25 °C | 1.5:1 | -78 °C | >10:1 | Lower temperatures favor the lowest energy transition state.[3][4] |
| Solvent | Toluene | 3:1 | THF | 8:1 | Coordinating solvents can alter transition state geometry.[5] |
| N-Protecting Group | N-Boc | 2:1 | N-Benzoyl | 9:1 | Steric and electronic effects of the protecting group influence facial selectivity.[6] |
| Base (Aza-Michael) | Cs₂CO₃ (RT) | Low Conversion | Cs₂CO₃ (100 °C) | 1.5:1 | Temperature can be necessary for reaction completion, but may erode selectivity.[4][13] |
Question 2: I am observing significant epimerization of my product or starting material. How can I mitigate this?
Epimerization, the change in configuration at one stereocenter, can severely undermine the stereochemical integrity of your product. It is often facilitated by acidic or basic conditions, or through radical pathways.
Troubleshooting Epimerization:
-
pH Control: Carefully control the pH of your reaction and work-up procedures. If your target molecule is base-sensitive, use mildly acidic or neutral conditions for extraction and purification. Conversely, for acid-sensitive compounds, a basic work-up may be necessary.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of epimerization. Prolonged exposure to even mild acidic or basic conditions can lead to significant loss of stereochemical purity.
-
Purification Method: Flash chromatography on silica gel can sometimes induce epimerization due to the acidic nature of the stationary phase.
-
Protocol:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine).
-
Consider alternative purification methods such as preparative HPLC with a neutral stationary phase or crystallization.
-
-
-
Radical-Mediated Epimerization: In some cases, particularly under photolytic conditions, epimerization can occur via a radical mechanism.[14]
-
Insight: A study on visible light-mediated epimerization of morpholines and piperazines demonstrated that more stable diastereomers could be obtained from less stable ones through a reversible hydrogen atom transfer (HAT) pathway.[14] If you are working with a photocatalytic system, be aware of this possibility.
-
Question 3: My chiral piperazine auxiliary is not inducing the expected level of stereocontrol. What are the possible reasons?
When a chiral auxiliary fails to perform as expected, it is essential to re-evaluate the mechanistic assumptions and experimental setup.
Factors Affecting Chiral Auxiliary Performance:
-
Conformational Flexibility: The piperazine ring can exist in different chair and boat conformations. The auxiliary's effectiveness relies on a strong conformational preference that presents a sterically differentiated environment. If the energy barrier between conformations is low, the auxiliary's directing ability will be diminished.
-
Insight: Nitrogen inversion is a characteristic of piperazines, which can further complicate the conformational landscape.[15]
-
-
Mismatch with Substrate/Reagent: There can be a "mismatched pair" effect where the inherent facial bias of the substrate opposes the directing effect of the chiral auxiliary.
-
Mechanism of Stereotransmission: Ensure that the reaction conditions are optimal for the intended mechanism of stereocontrol. For example, if chelation control is desired, a coordinating solvent and an appropriate Lewis acid are necessary.
Experimental Workflow for Optimizing Auxiliary Performance:
Caption: Decision tree for improving the performance of a chiral auxiliary.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Piperazines
This protocol is adapted from the work of O'Brien and coworkers and provides a method for the enantioselective functionalization of the piperazine core.[1][12]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc protected chiral piperazine substrate (1.0 equiv) and the appropriate solvent (e.g., dry THF). Cool the solution to -78 °C.
-
Lithiation: Add (-)-sparteine or a (+)-sparteine surrogate (1.2 equiv) to the solution. Then, add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for the optimized lithiation time (can be monitored by in-situ IR spectroscopy).[11]
-
Trapping: Add the desired electrophile (1.5 equiv) to the reaction mixture and continue stirring at -78 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR analysis with a chiral shift reagent.
Note: The distal N-substituent on the piperazine ring can significantly impact the yield and enantioselectivity of this reaction.[11][12] Sterically hindered N-alkyl groups can help minimize ring-fragmentation byproducts.[11]
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. Available at: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Available at: [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. Available at: [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
Solvent effects on diketopiperazine formation from N-terminal peptide residues. Royal Society of Chemistry. Available at: [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. Available at: [Link]
-
Asymmetric-Synthesis. University of Bath. Available at: [Link]
-
Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. NOVA School of Science and Technology. Available at: [Link]
-
Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. Royal Society of Chemistry. Available at: [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]
-
Chapter 5: Principles of Asymmetric Synthesis. Wiley. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. scielo.br [scielo.br]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
Welcome to the technical support center for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the preparation of this chiral piperazine derivative. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies and analytical practices.
Troubleshooting Guide: Common Impurities and Their Resolution
The synthesis of (S)-1-Cyclohexyl-3-methylpiperazine, commonly achieved through the reductive amination of (S)-2-methylpiperazine with cyclohexanone, is a robust process. However, like any chemical transformation, it is susceptible to the formation of various impurities that can impact the final product's purity, yield, and stereochemical integrity. This section details the most frequently observed impurities and provides actionable solutions.
A general synthetic scheme for (S)-1-Cyclohexyl-3-methylpiperazine is depicted below:
Caption: General synthetic route to (S)-1-Cyclohexyl-3-methylpiperazine.
Issue 1: Presence of Unreacted Starting Materials
Q1: My final product shows significant amounts of unreacted (S)-2-methylpiperazine and/or cyclohexanone upon analysis. What could be the cause and how can I resolve this?
A1: The presence of unreacted starting materials is a common issue stemming from incomplete reaction. Several factors can contribute to this:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and effective reagent for reductive amination, a molar excess (typically 1.2-1.5 equivalents) is recommended to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. While reductive aminations are often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates. Ensure the reaction is monitored by an appropriate technique (TLC, LC-MS, or GC-MS) until the starting materials are consumed.
-
Catalyst Deactivation (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd/C), the catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and consider using a fresh batch of catalyst.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar equivalents of all reagents, particularly the reducing agent.
-
Optimize Reaction Time and Temperature: Perform a time-course study to determine the optimal reaction duration. If the reaction stalls at room temperature, consider a modest increase in temperature.
-
Ensure Quality of Reagents: Use high-purity starting materials and anhydrous solvents, as water can interfere with the reaction.
-
Purification: Unreacted starting materials can often be removed during work-up and purification. (S)-2-methylpiperazine is highly water-soluble, especially in its protonated form, and can be removed with an acidic wash. Cyclohexanone can be removed by distillation or chromatography.
Issue 2: Formation of Over-Alkylated Impurity (N,N'-dicyclohexyl-2-methylpiperazine)
Q2: I have identified a significant peak in my chromatogram corresponding to the dialkylated piperazine. How can I minimize its formation?
A2: The formation of N,N'-dicyclohexyl-2-methylpiperazine is a result of over-alkylation, where both nitrogen atoms of the piperazine ring react with cyclohexanone. This is a common side reaction when using unprotected piperazines.
Causality: The secondary amine of the desired mono-alkylated product can compete with the starting piperazine for reaction with cyclohexanone, leading to the formation of the di-substituted impurity.
Mitigation Strategies:
-
Use of a Protecting Group: The most effective way to prevent dialkylation is to use a mono-protected piperazine derivative, such as (S)-1-Boc-3-methylpiperazine.[1] The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step. A patent for the synthesis of the similar 1-cyclohexylpiperazine utilizes this strategy.[2][3]
-
Control of Stoichiometry: If using unprotected (S)-2-methylpiperazine, a significant excess of the piperazine relative to cyclohexanone can favor mono-alkylation. However, this may not completely eliminate the formation of the dialkylated product and complicates purification.
-
Flow Chemistry: Continuous flow chemistry can offer better control over stoichiometry and reaction time, potentially minimizing over-alkylation.[1]
Purification: The dialkylated impurity is significantly less polar than the mono-alkylated product and can typically be separated by column chromatography.
Caption: Formation pathway of the over-alkylation impurity.
Issue 3: Chiral Purity - Presence of the (R)-Enantiomer and Diastereomers
Q3: My chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer. What could have caused this racemization?
A3: Maintaining the stereochemical integrity of the chiral center at the 3-position is paramount. Racemization can occur under certain conditions, leading to a loss of enantiomeric purity.
Potential Causes of Racemization:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic or basic conditions can lead to racemization of chiral amines. Reductive amination conditions are generally mild, but it's a possibility to consider, especially during work-up or purification.
-
Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the purity of the starting (S)-2-methylpiperazine. Ensure the starting material has a high enantiomeric excess (ee).
Troubleshooting and Prevention:
-
Verify Starting Material Purity: Analyze the enantiomeric purity of the starting (S)-2-methylpiperazine using a suitable chiral HPLC or GC method.
-
Maintain Mild Conditions: Keep reaction temperatures as low as feasible and avoid prolonged exposure to strong acids or bases.
-
Purification: If racemization is minor, chiral preparative HPLC can be used to separate the enantiomers, although this is often a costly and time-consuming process.
Q4: I am observing diastereomers in my product mixture. What is their origin and how can I separate them?
A4: The formation of diastereomers is not expected in the reaction of (S)-2-methylpiperazine with achiral cyclohexanone. However, if your starting materials or reagents contain other chiral centers, or if side reactions lead to the formation of new stereocenters, diastereomers may be present.
More commonly, what may appear as diastereomers could be conformational isomers (conformers) that interconvert slowly on the NMR timescale. Cis and trans isomers can also form in related piperazine syntheses.
Resolution of Diastereomers:
-
Chromatography: Diastereomers have different physical properties and can usually be separated by standard chromatographic techniques such as column chromatography or preparative HPLC.
-
Crystallization: Diastereomeric salts can be formed by reacting the product mixture with a chiral acid, and these salts often have different solubilities, allowing for separation by fractional crystallization.
Analytical Protocols
Accurate assessment of product purity requires robust analytical methods. Below are recommended starting points for the analysis of (S)-1-Cyclohexyl-3-methylpiperazine.
Table 1: Recommended Analytical Methods
| Analysis | Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas & Conditions | Detection | Notes |
| Purity Assay & Impurity Profiling | HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA or formic acid (gradient elution) | UV (e.g., 210 nm) | A validated RP-HPLC method is crucial for determining purity and quantifying impurities.[4][5] |
| Purity Assay & Impurity Profiling | GC-MS | Capillary column (e.g., DB-5ms) | Helium carrier gas, temperature gradient (e.g., 50-280 °C) | Mass Spectrometry (MS) | GC-MS is excellent for identifying volatile impurities and can provide structural information.[6][7][8][9] |
| Chiral Purity (Enantiomeric Excess) | Chiral HPLC | Chiral stationary phase (e.g., Chiralpak series) | Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine) | UV (e.g., 210 nm) | Method development is required to find the optimal chiral column and mobile phase for enantiomeric separation.[10][11][12] |
Frequently Asked Questions (FAQs)
Q5: What is the best reducing agent for the reductive amination of (S)-2-methylpiperazine with cyclohexanone?
A5: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this type of transformation. It is milder and more selective than other borohydrides like sodium cyanoborohydride (NaBH₃CN) and does not reduce the ketone starting material. Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is another effective, "green" alternative, though it may require specialized equipment for handling hydrogen gas.
Q6: How can I effectively remove the Boc protecting group from (S)-1-Boc-3-methylpiperazine after the alkylation step?
A6: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a common and effective method. Alternatively, hydrochloric acid (HCl) in an organic solvent like dioxane or methanol can be used. It is important to neutralize the resulting ammonium salt with a base during work-up to obtain the free amine.
Q7: My product is an oil and difficult to purify by crystallization. What are the best alternative purification methods?
A7: For non-crystalline products, column chromatography on silica gel is the most common purification method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing, is a good starting point. Distillation under reduced pressure is also a viable option if the product and impurities have sufficiently different boiling points.
Q8: Can I use GC-MS to determine the enantiomeric excess of my product?
A8: Standard GC-MS cannot differentiate between enantiomers. To analyze chiral compounds by GC, you would need to use a chiral stationary phase column or derivatize the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard column. Chiral HPLC is generally the more direct and common method for determining enantiomeric excess.[10][12]
Caption: Workflow for the synthesis and analysis of (S)-1-Cyclohexyl-3-methylpiperazine, highlighting potential impurity formation.
References
-
Mothukuri, J. R., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(15), 4475. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Jørgensen, M., & Andersen, K. E. (1995). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 27(3), 353-355. [Link]
- CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Various Authors. Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Various Authors. Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1020. [Link]
-
Paw, B., & Misztal, G. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 58(6), 425-430. [Link]
-
DeRuiter, J., et al. (2009). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 54(1), 122-130. [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Preparation method of 1-cyclohexylpiperazine.
-
Paw, B., & Misztal, G. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]
-
Reddy, B. C., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]
-
Kumar, K. N., et al. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 10(12), 4335-4339. [Link]
-
Boley, A. J., et al. (2020). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(37), 15763-15769. [Link]
-
Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Various Authors. Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
Various Authors. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 273-290. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Dinsmore, C. J., & Zartman, C. B. (2000). ChemInform Abstract: Efficient Synthesis of Substituted Piperazinones via Tandem Reductive Amination—Cyclization. ChemInform, 31(45). [Link]
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Experimental Section. The Royal Society of Chemistry. [Link]
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Sridhar, G., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 37-43. [Link]
-
Martins, C. P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]
-
Various Authors. Reductive amination of cyclohexanone (294b) with piperidine (285g)... ResearchGate. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]
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- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Overcoming Poor Solubility of Piperazine-Based Compounds in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with piperazine-containing molecules in organic solvents. Piperazine and its derivatives are ubiquitous scaffolds in modern drug discovery, valued for their synthetic versatility and pharmacological properties. However, their unique physicochemical characteristics often lead to significant hurdles in solubility, complicating reactions, purification, and formulation.
This document provides a structured approach to diagnosing and resolving these solubility issues, moving from fundamental principles to practical, step-by-step protocols. Our goal is to empower you with the knowledge to not only solve immediate experimental problems but also to proactively design more robust synthetic and downstream processes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental chemical principles governing the solubility of piperazine compounds. Understanding these core concepts is the first step toward rational troubleshooting.
Q1: Why is my substituted piperazine compound poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene?
A1: The poor solubility of many piperazine-based compounds stems from a combination of two key factors:
-
High Crystal Lattice Energy: Piperazine's symmetrical structure and the presence of two nitrogen atoms, which are excellent hydrogen bond acceptors and donors (for N-unsubstituted piperazines), facilitate the formation of a highly ordered and stable crystal lattice. This strong intermolecular hydrogen bonding network requires a significant amount of energy to break apart, a prerequisite for dissolution.[1][2][3] If the energy released when the molecule is solvated does not overcome this lattice energy, the compound will remain insoluble.[4][5]
-
Bipolar Nature: The piperazine ring is a basic, relatively polar moiety. When attached to larger, often nonpolar scaffolds (common in drug candidates), the resulting molecule can have a dichotomous nature. Apolar solvents (like toluene) are poor at solvating the polar piperazine ring, while polar aprotic solvents may not sufficiently interact with the nonpolar parts of the molecule. This mismatch makes finding a single, ideal solvent challenging.
Q2: How does adding an acid, like HCl or trifluoroacetic acid (TFA), suddenly make my compound soluble?
A2: This is a classic and highly effective technique that leverages the basicity of the piperazine nitrogens.[6] Piperazine has two pKa values, making it readily protonated by acids.[7]
-
Mechanism of Action: When you add an acid, you are performing an in situ salt formation.[8] The basic nitrogen atom accepts a proton from the acid, forming a piperazinium salt. This charged species has drastically different properties from the neutral "freebase" form.
-
Disruption of Crystal Lattice: The formation of the salt disrupts the highly organized, hydrogen-bonded crystal structure.[9] The introduction of a counter-ion (e.g., Cl⁻) and the charge on the nitrogen fundamentally alters the intermolecular forces, significantly lowering the energy barrier to dissolution.
-
Improved Solvation: The resulting ion pair is much more polar than the parent molecule and is more readily solvated by polar organic solvents, such as methanol, ethanol, or even mixtures containing acetonitrile or DMF.[10]
Q3: I am trying to perform a reaction, but my piperazine starting material won't dissolve. What is the best general-purpose solvent to start with?
A3: There is no single "best" solvent, but a tiered approach is recommended.
-
Tier 1 (Polar Aprotic Solvents): Start with solvents known for their strong solvating power, such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) .[11] These solvents are highly polar and are excellent at disrupting hydrogen bonds.
-
Tier 2 (Alcohols): Methanol and ethanol are often good choices as they are polar and protic, capable of both donating and accepting hydrogen bonds, which helps to solvate the piperazine ring.[12]
-
Tier 3 (Chlorinated Solvents): While common, solvents like Dichloromethane (DCM) can be less effective for highly crystalline piperazines unless the rest of the molecule is very greasy or lipophilic.
If these fail, moving to a co-solvent system or pH modification is the logical next step.
Q4: What is a co-solvent system, and how do I rationally choose one?
A4: A co-solvent system is a mixture of two or more miscible solvents used to dissolve a solute that is not adequately soluble in any single solvent.[13][14] The strategy is to combine solvents with different properties to create a mixture with the desired overall characteristics.
-
How it Works: For a piperazine compound with a large nonpolar substituent, you might use a mixture of a polar solvent that can solvate the piperazine ring (e.g., methanol or DMSO) and a less polar solvent that can solvate the rest of the molecule (e.g., DCM or toluene).[15] The polar solvent acts to "break up" the crystal lattice, allowing the less polar solvent to then solvate the lipophilic portions of the molecule.
-
Rational Selection:
-
Identify a solvent in which your compound has some, even if minimal, solubility. This will be your "primary" solvent.
-
Select a "co-solvent" that is fully miscible with the primary solvent and has a high capacity to dissolve your compound. DMSO and NMP are excellent choices for this role.[11]
-
Methodically add the co-solvent to a suspension of your compound in the primary solvent until dissolution is achieved.
-
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step workflows to address specific solubility challenges encountered in the lab.
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent or solvent system for a novel piperazine compound.
Objective: To efficiently screen a range of solvents to find conditions for complete dissolution at a target concentration (e.g., 10 mg/mL).
Materials:
-
Your piperazine compound
-
A selection of solvents (see table below)
-
Small vials (e.g., 2 mL HPLC vials)
-
Vortex mixer and/or sonicator
-
Magnetic stir plate and stir bars
Procedure:
-
Preparation: Weigh 10 mg of your compound into 5-6 separate vials.
-
Solvent Addition: To each vial, add 1 mL of a different solvent from the screening list. This corresponds to an initial concentration of 10 mg/mL.
-
Initial Assessment: Vortex each vial vigorously for 60 seconds. Observe for dissolution.
-
Energy Input: If not fully dissolved, place the vials on a stir plate for 30 minutes at room temperature. If solubility is still poor, sonicate the vials for 15 minutes.[16]
-
Heating: As a final step for promising candidates, gently warm the vial to 40-50°C. Note if the compound dissolves upon heating and if it precipitates upon cooling (indicating it is at its saturation limit).
-
Documentation: Record your observations in a table.
Data Presentation: Solvent Screening Table
| Solvent Class | Solvent | Observation (RT, Vortex) | Observation (+Stirring/Sonication) | Observation (+Heat) |
| Polar Aprotic | DMSO | e.g., Soluble | - | - |
| DMF | e.g., Partially Soluble | e.g., Soluble | - | |
| Acetonitrile | e.g., Insoluble | e.g., Insoluble | e.g., Partially Soluble | |
| Polar Protic | Methanol | e.g., Partially Soluble | e.g., Partially Soluble | e.g., Soluble |
| Ethanol | e.g., Insoluble | e.g., Partially Soluble | e.g., Soluble | |
| Chlorinated | DCM | e.g., Insoluble | e.g., Insoluble | e.g., Insoluble |
| Ester | Ethyl Acetate | e.g., Insoluble | e.g., Insoluble | e.g., Insoluble |
Caption: Example data from a systematic solvent screening.
Protocol 2: pH Modification for Solubilization via In Situ Salt Formation
This protocol details how to use acid to solubilize a basic piperazine compound in an organic solvent. This is particularly useful for reaction setups or for preparing samples for purification.
Objective: To achieve complete dissolution of a piperazine freebase by converting it to its more soluble salt form.
Materials:
-
Your piperazine compound
-
Chosen organic solvent (e.g., Methanol, DCM/Methanol co-solvent)
-
Acidic solution (e.g., 2M HCl in diethyl ether, or neat acetic acid/TFA)
-
Stir plate and stir bar
Procedure:
-
Suspension: Suspend your piperazine compound (e.g., 1 mmol) in the chosen solvent (e.g., 10 mL of Methanol).
-
Acid Addition: While stirring vigorously, add the acid dropwise. Start with a sub-stoichiometric amount (e.g., 0.5 equivalents).
-
Observation: Observe the mixture closely. You may see the solid begin to dissolve.
-
Titration to Solubility: Continue adding the acid in small portions (e.g., 0.1 eq at a time) until the solid is completely dissolved. It is common to need slightly more than 1.0 equivalent of acid, especially if using a weaker acid like acetic acid.
-
Caution: Be aware that some salts may be less soluble than the freebase in certain solvents. If a precipitate forms upon acid addition, you have likely formed an insoluble salt. In this case, try a different acid or solvent system. Also, note that highly acidic conditions can be detrimental to other functional groups in your molecule.
Visualization: The Logic of pH Modification
The following diagram illustrates the decision-making process when employing pH modification to enhance solubility.
Caption: Workflow for pH-mediated solubilization.
Protocol 3: Developing a Co-Solvent System
This protocol provides a method for systematically developing a binary co-solvent system.
Objective: To find the minimum amount of a strong "solubilizing" co-solvent needed to dissolve a compound in a "bulk" solvent.
Materials:
-
Your piperazine compound
-
Bulk solvent (e.g., DCM, a solvent required by the reaction)
-
Solubilizing co-solvent (e.g., DMSO, DMF)
-
Graduated cylinder or syringe for accurate volume measurement
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Create a suspension of your compound in the bulk solvent at the target reaction concentration (e.g., 100 mg in 5 mL of DCM).
-
Co-solvent Titration: While stirring, add the solubilizing co-solvent (e.g., DMSO) dropwise from a burette or syringe.
-
Monitor Dissolution: After each addition, allow the mixture to stir for 2-3 minutes. Continue adding the co-solvent until complete dissolution is achieved.
-
Record Ratio: Note the final volume of both the bulk solvent and the added co-solvent. This gives you the optimal ratio (e.g., 5 mL DCM : 0.8 mL DMSO, or ~6:1 v/v).
-
Reaction Consideration: Use this pre-determined solvent ratio for your scaled-up experiment. Always dissolve the compound in the co-solvent mixture before adding other reagents.
Visualization: Mechanism of Co-Solvency
This diagram illustrates how a polar co-solvent helps dissolve a piperazine derivative in a less polar bulk solvent.
Caption: How a co-solvent facilitates dissolution.
References
-
PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Lattice Energies and Solubility. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Ferdous, N., et al. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Zhang, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
ACS Omega. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Retrieved from [Link]
-
ResearchGate. (2017). Principles of Salt Formation. Retrieved from [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Quora. (2018). Does lattice enthalpy increase or decrease when a compound is soluble? Retrieved from [Link]
-
Medicinal Chemistry Communications. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2020). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Retrieved from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? Retrieved from [Link]
-
Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
- Google Patents. (n.d.). Recovery and purification of piperazine.
-
OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
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- 3. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]
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- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Stabilizing (S)-1-Cyclohexyl-3-methylpiperazine for Long-Term Storage
Welcome to the technical support center for (S)-1-Cyclohexyl-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of (S)-1-Cyclohexyl-3-methylpiperazine, providing step-by-step solutions based on established scientific principles.
Issue 1: Visible Changes in the Sample (Color, Clarity)
Q: My previously colorless, clear solution of (S)-1-Cyclohexyl-3-methylpiperazine has developed a yellow or brownish tint. What could be the cause, and how should I proceed?
A: A change in color is a primary indicator of chemical degradation. For a secondary amine like (S)-1-Cyclohexyl-3-methylpiperazine, this is often due to oxidation. The nitrogen atom in the piperazine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.
Causality Explained: Amines are prone to oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities. The likely mechanism involves the formation of N-oxides or other oxidized species, which are often colored.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in the sample.
Step-by-Step Protocol:
-
Immediate Action: Quarantine the affected sample to prevent its use in critical experiments.
-
Review Storage History: Examine the storage conditions. Was the container properly sealed? Was it exposed to light for extended periods? Were temperature conditions maintained?
-
Purity Assessment: Perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare to a Standard: If available, compare the analytical results to a fresh or certified reference standard.
-
Decision Making:
-
If significant degradation is observed (e.g., >5% impurities), it is recommended to discard the sample.
-
For minor degradation, repurification may be an option, but the stability of the repurified material should be carefully monitored.
-
-
Preventative Measures: For future storage, ensure the compound is in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light by using amber glass vials.
Issue 2: Inconsistent Experimental Results
Q: I am observing variability in my experimental outcomes when using different batches or older stock of (S)-1-Cyclohexyl-3-methylpiperazine. Could this be a stability issue?
A: Yes, inconsistent results are a common consequence of using a degraded starting material. Even if there are no visible signs of degradation, the purity of the compound may have been compromised.
Causality Explained: The presence of impurities, even at low levels, can interfere with chemical reactions, biological assays, or alter the physicochemical properties of a formulation. Degradation products may have different reactivity, solubility, or pharmacological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol:
-
Isolate the Variable: Ensure that all other experimental parameters, reagents, and instruments are consistent.
-
Analytical Comparison: Analyze the purity of the different batches or aged stock of (S)-1-Cyclohexyl-3-methylpiperazine using a validated HPLC or GC-MS method.
-
Data Correlation: Compare the purity data with the experimental results. Is there a correlation between lower purity and the observed variability?
-
Implement Quality Control:
-
Batch Qualification: Always qualify new batches of the compound by confirming their purity before use in critical applications.
-
Periodic Re-testing: For long-term storage, establish a re-testing schedule (e.g., every 6-12 months) to monitor the purity of the stock.
-
Standardized Storage: Enforce strict, standardized storage protocols for all batches of the compound.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term storage and stability of (S)-1-Cyclohexyl-3-methylpiperazine.
Q1: What are the optimal storage conditions for (S)-1-Cyclohexyl-3-methylpiperazine?
A: To ensure long-term stability, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions.[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation by displacing atmospheric oxygen. |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and moisture. Glass is generally inert. |
| Physical Form | Solid (if applicable) | The solid state generally offers better stability than solutions due to reduced molecular mobility.[3] |
Q2: How can I assess the purity of my (S)-1-Cyclohexyl-3-methylpiperazine sample?
A: A stability-indicating analytical method is crucial for accurate purity assessment. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used and effective technique.
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water). A typical gradient might be 10-90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as piperazines may lack a strong chromophore) or MS detection for higher sensitivity and specificity.[4][5]
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like methanol.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
Q3: What are the likely degradation products of (S)-1-Cyclohexyl-3-methylpiperazine?
A: Based on the structure, the following degradation pathways are plausible:
-
Oxidation: Formation of N-oxides at either of the nitrogen atoms. The tertiary amine is generally more susceptible to oxidation.
-
Thermal Degradation: At elevated temperatures, ring-opening or side-chain cleavage could occur. Studies on similar piperazine derivatives have shown that methyl substitution can increase the rate of thermal degradation.[6]
-
Photodegradation: Exposure to UV light can provide the energy for various degradation reactions.
Potential Degradation Pathways:
Caption: Potential degradation pathways for (S)-1-Cyclohexyl-3-methylpiperazine.
Q4: I am planning to use (S)-1-Cyclohexyl-3-methylpiperazine in a formulation. Are there any known excipient incompatibilities?
A: Yes, as a secondary amine, (S)-1-Cyclohexyl-3-methylpiperazine is susceptible to the Maillard reaction with reducing sugars.[3][7]
Causality Explained: The Maillard reaction is a non-enzymatic browning reaction between an amino acid or amine and a reducing sugar. This can lead to the formation of complex, often colored, degradation products and a loss of the active pharmaceutical ingredient (API).
Commonly Incompatible Excipients:
| Excipient Class | Examples | Rationale for Incompatibility |
| Reducing Sugars | Lactose, Glucose, Fructose | Can undergo the Maillard reaction with the secondary amine of the piperazine ring.[8][9] |
| Aldehyde-containing Impurities | Present in some excipients like PEG, Povidone | Can react with the amine group. |
Recommendations:
-
Screening: Conduct compatibility studies by mixing the compound with proposed excipients and storing under accelerated conditions (e.g., 40°C/75% RH).
-
Analytical Monitoring: Analyze the mixtures at various time points using HPLC to detect any new impurity peaks or a decrease in the main peak.
-
Alternative Excipients: If an incompatibility is detected, consider using non-reducing sugars (e.g., sucrose, mannitol) or other inert fillers.
Q5: How can I perform a forced degradation study for (S)-1-Cyclohexyl-3-methylpiperazine?
A: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10][11] These studies involve subjecting the compound to harsher conditions than those used for accelerated stability testing.
Protocol for Forced Degradation Studies:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 70°C for 48 hours |
| Photodegradation | Expose solution to light (ICH Q1B guidelines) |
Note: The goal is to achieve 5-20% degradation. The conditions may need to be adjusted based on the stability of the molecule. A control sample should always be run in parallel.
References
-
Chen, P. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 106-113. [Link]
-
TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from [Link]
-
Gadzała-Kopciuch, R. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Kącan, M., et al. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 572-577. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]
-
Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19. [Link]
-
Lau, T., et al. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Pawłowski, W., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(5), 353-359. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 329-336. [Link]
-
Bharate, S. S., et al. (2012). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
Sharma, G., et al. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(2), 129-141. [Link]
-
Shayanfar, A., & Ghavimi, H. (2015). Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose. Advanced Pharmaceutical Bulletin, 5(2), 245-251. [Link]
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Preventing racemization during the synthesis of chiral piperazines
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to our dedicated technical support center for the synthesis of chiral piperazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and maintaining the enantiopurity of these critical scaffolds. The piperazine moiety is a cornerstone in a vast array of pharmaceuticals, and its stereochemical configuration is often paramount to its biological activity and safety profile.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges associated with racemization during chiral piperazine synthesis. We will explore the underlying mechanisms of stereochemical erosion and offer practical, evidence-based troubleshooting strategies to ensure the stereochemical integrity of your target molecules.
Troubleshooting Guide: Addressing Racemization in Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing significant racemization during the N-alkylation of my chiral 2-substituted piperazine. What are the likely causes and how can I prevent it?
Answer:
N-alkylation of a chiral piperazine is a common synthetic step, but it can be fraught with the risk of racemization, particularly at the stereocenter adjacent to the reacting nitrogen. The primary causes of racemization in this context are often related to the reaction conditions, especially the choice of base and solvent, which can facilitate the formation of a transient, achiral enamine or related species.
Underlying Mechanism of Racemization:
Epimerization at the α-carbon can occur through a reversible hydrogen atom transfer (HAT) process, particularly under conditions that generate radical intermediates.[2] In the presence of a strong base, deprotonation at the α-carbon can lead to the formation of a planar, achiral enamine intermediate. Reprotonation of this intermediate can occur from either face, leading to a racemic or epimerized product.
Troubleshooting Protocol:
-
Evaluate Your Base: Strong, non-nucleophilic bases are often employed for N-alkylation. However, excessively harsh basic conditions can promote epimerization.[3] Consider switching to a milder base. For instance, if you are using a strong base like lithium diisopropylamide (LDA), you might explore weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The treatment of (S)-209 with 2-nitrobenzenesulfonyl ester (S)-215b and DIPEA was shown to avoid the formation of by-products.[4]
-
Optimize Your Solvent: The polarity of the solvent can influence the rate of racemization. Polar, protic solvents may stabilize charged intermediates that can lead to racemization. Experiment with less polar, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
-
Control the Temperature: Higher reaction temperatures can provide the activation energy needed for racemization.[5] Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower temperatures (-78°C) and slowly warming the reaction as needed.
-
Consider the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, can sometimes lead to more side reactions and potentially harsher conditions. If possible, explore less reactive agents or alternative alkylation methods like reductive amination.
-
Investigate Reductive Amination: Reductive amination is a milder alternative to direct alkylation with alkyl halides.[4] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by reduction with a hydride source like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride (NaBH₃CN).[4] While generally considered stereochemically robust, racemization can still occur during this reaction, as was observed in the synthesis of phenyl-substituted piperazines.[6] If racemization is observed during reductive amination, careful optimization of pH and temperature is crucial.
Experimental Workflow for Troubleshooting N-Alkylation Racemization:
Caption: Troubleshooting workflow for N-alkylation racemization.
Question 2: My chiral piperazine is racemizing during the cyclization step to form the ring. What strategies can I employ to maintain stereochemical integrity?
Answer:
Racemization during the formation of the piperazine ring is a significant challenge, as the stereocenters are being set or are in close proximity to the reactive centers. The mechanism of racemization will depend on the specific synthetic route.
Common Racemization Scenarios in Piperazine Ring Formation:
-
From Chiral Amino Acids: When synthesizing chiral piperazines from amino acid precursors, the activation of the carboxylic acid for amide bond formation is a critical step where racemization can occur via the formation of an oxazolone intermediate.
-
Base-Catalyzed Cyclizations: Intramolecular cyclizations that are base-catalyzed can be susceptible to epimerization of any existing stereocenters alpha to a deprotonating site.
Strategies to Prevent Racemization During Cyclization:
-
Choice of Coupling Reagents: When forming amide bonds during the cyclization, the choice of coupling reagent is critical. Reagents known to suppress racemization, such as those that form active esters in situ (e.g., with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)), should be prioritized. A review on racemization-free coupling reagents highlights several modern alternatives.[7]
-
Protecting Group Strategy: The nature of the nitrogen protecting groups can significantly influence the stereochemical outcome. Bulky protecting groups can sterically hinder the approach of reagents and may also influence the conformation of the molecule, which can impact the propensity for racemization. The use of an N-Boc protecting group has been shown to be effective in directing stereoselective lithiation and subsequent trapping in piperazine synthesis.[8]
-
Diastereoselective Approaches: A highly diastereoselective intramolecular hydroamination has been demonstrated as a key step in a modular synthesis of 2,6-disubstituted piperazines, starting from amino acids.[6] This approach leverages the existing chirality of the starting material to control the formation of the new stereocenter during cyclization.
-
Temperature and Base Control: As with N-alkylation, careful control of temperature and the use of the mildest possible base are crucial to prevent epimerization during base-catalyzed cyclizations.
Table 1: Summary of Strategies to Mitigate Racemization in Chiral Piperazine Synthesis
| Synthetic Step | Potential Cause of Racemization | Recommended Mitigation Strategies |
| N-Alkylation | Formation of achiral enamine intermediate under harsh basic conditions. | Use milder bases (e.g., K₂CO₃, DIPEA), aprotic solvents (e.g., THF, DCM), and lower reaction temperatures. Consider reductive amination as a milder alternative. |
| Ring Formation (from amino acids) | Oxazolone formation during carboxylic acid activation. | Employ racemization-suppressing coupling reagents and additives (e.g., HOBt, Oxyma). |
| Ring Formation (base-catalyzed cyclization) | Epimerization of existing stereocenters alpha to a deprotonating site. | Use the mildest effective base and maintain low reaction temperatures. |
| General | Thermally induced epimerization. | Avoid prolonged heating at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect racemization in my product?
The first and most critical step is to accurately determine the enantiomeric purity of your product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.[9][10] If your compound lacks a chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed.[11][12]
Q2: Can the N-protecting group on my chiral piperazine influence its stereochemical stability?
Absolutely. The N-protecting group can have a profound effect on the stereochemical stability of the piperazine ring. Bulky protecting groups, such as the tert-butoxycarbonyl (Boc) group, can lock the conformation of the ring and sterically shield the α-protons from being abstracted by a base, thus preventing racemization.[8] The electronic properties of the protecting group can also play a role.[13]
Q3: Are there any "racemization-free" synthetic methods for preparing chiral piperazines?
While no synthetic method is entirely immune to racemization under all conditions, some are inherently more robust in preserving stereochemical integrity. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the synthesis of chiral piperazin-2-ones, which can be converted to chiral piperazines without loss of optical purity.[14] Additionally, methods that avoid harsh basic or acidic conditions are generally preferred. A one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from α-amino acids has been reported to proceed with high stereochemical fidelity.[15]
Q4: At what stages of my synthetic route should I be most concerned about racemization?
You should be most vigilant during steps that involve:
-
The formation or breaking of bonds at or adjacent to a stereocenter.
-
The use of strong bases or acids.
-
Elevated reaction temperatures.
-
Activation of a carboxylic acid on a chiral amino acid precursor.
-
Reactions known to proceed through planar intermediates (e.g., enolates, enamines).
Decision Tree for Selecting a Racemization-Resistant Synthetic Route:
Caption: Decision tree for selecting a stereochemically robust synthetic route.
References
-
DeHovitz, J. S., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(20), 12860–12868. [Link]
-
Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1145. [Link]
-
Kallam, E., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4243. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Jayalath, P., et al. (2018). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 23(10), 2445. [Link]
-
DeHovitz, J. S., & Hyster, T. K. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 479–487. [Link]
-
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 13-20. [Link]
-
DeHovitz, J. S., & Hyster, T. K. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 479–487. [Link]
-
Gajda, T., & Matusiak, M. (2000). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 10, 137-147. [Link]
-
Fromont, J., et al. (2017). Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. [Link]
-
Blacker, A. J., et al. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Hoffmann, M., et al. (1998). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. [Link]
-
Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(18), 5649. [Link]
-
Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1014-1018. [Link]
-
Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 304–311. [Link]
-
Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(3), 493-513. [Link]
-
DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689. [Link]
-
Gauthier, C., et al. (2015). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal, 21(34), 12011–12024. [Link]
-
Stead, D. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
O'Brien, P., et al. (2018). Stereoselective synthesis of enantiopure N-protected-3-arylpiperazines from keto-esters. ResearchGate. [Link]
-
Maclennan, S. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347–3355. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Barker, D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
-
Afonso, C. A. M., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Kumar, V., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3466–3472. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
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Technical Support Center: Optimizing Chiral HPLC Methods for Separating Piperazine Enantiomers
Welcome to the Technical Support Center for chiral HPLC method development, specifically tailored for the enantioseparation of piperazine and its derivatives. As a class of compounds prevalent in pharmaceuticals, ensuring their enantiomeric purity is critical for safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges in the lab. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both effective and robust.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am not seeing any separation between my piperazine enantiomers. What are the likely causes and how can I fix this?
A1: Achieving chiral separation is a nuanced process, and a complete lack of resolution is a common starting point. The primary reason is an inappropriate selection of the Chiral Stationary Phase (CSP) or mobile phase system, leading to insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the CSP.[1][2]
Underlying Cause: For chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP.[3] If the chosen CSP's chiral selector does not offer the necessary steric and electronic complementarity to the piperazine derivative, no separation will be observed.
Troubleshooting Protocol:
-
Confirm System Suitability: Before blaming the chiral method, ensure your HPLC system is performing optimally. Inject a standard achiral compound to check for peak shape and efficiency.
-
Broaden Your CSP Screening: It is difficult to predict the best CSP for a novel compound.[4] A systematic screening of CSPs with different chiral selectors is the most effective approach.[5] For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6][7]
-
Vary the Mobile Phase Mode: If you started with normal-phase, screen the same columns in reversed-phase and polar organic modes. The interaction mechanism can change dramatically with the solvent system.[4]
-
Review Analyte Structure: Consider the structural features of your specific piperazine derivative. Does it have aromatic rings, hydrogen bond donors/acceptors, or bulky substituents? This can guide the selection of a more appropriate CSP. For instance, compounds with aromatic rings are often good candidates for CSPs that work via π-π interactions.[1]
Q2: My piperazine enantiomer peaks are showing significant tailing. What is causing this and what are the corrective actions?
A2: Peak tailing for basic compounds like piperazines is a frequent issue in HPLC.[8][9] It is typically caused by secondary interactions between the basic amine groups of the piperazine and acidic sites on the stationary phase, most commonly residual silanol groups on the silica support of the CSP.[10]
Underlying Cause: The lone pair of electrons on the nitrogen atoms in the piperazine ring can interact strongly with surface silanols, leading to a portion of the analyte molecules being retained longer than the main peak, resulting in a tailed peak shape.[10][11] This deteriorates resolution and compromises accurate quantification.
Corrective Actions:
-
Introduce a Basic Additive to the Mobile Phase: This is the most effective solution.[12] Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or ethanolamine to the mobile phase will neutralize the active silanol groups, preventing the secondary interactions with your piperazine analyte.[6][10][13]
-
Optimize the Concentration of the Basic Additive: Start with 0.1% and adjust as needed. Too little may not be effective, while too much can sometimes negatively impact selectivity.
-
Consider a Deactivated Column: If available, select a CSP that is built on a highly deactivated silica backbone to minimize the number of accessible silanol groups.[14]
-
Adjust Mobile Phase pH (Reversed-Phase): For reversed-phase separations, operating at a higher pH can suppress the ionization of the silanol groups, reducing their interaction with the basic analyte. However, ensure the pH is within the stable range for the column (typically pH 2-7.5 for silica-based CSPs).[15]
Q3: I had good separation, but now my results are inconsistent and retention times are shifting. What's happening?
A3: Irreproducible results in chiral HPLC can be particularly frustrating. The common culprits are often related to column equilibration, mobile phase preparation, or the "memory effect" of additives.[7]
Underlying Cause: Chiral separations are highly sensitive to the precise conditions of the stationary and mobile phases.[7] Insufficient column equilibration with the mobile phase, especially when additives are used, can lead to a drifting baseline and shifting retention times. The history of the column's use can also impact current performance due to the strong adsorption of previous modifiers.[7]
Troubleshooting and Prevention Protocol:
-
Ensure Thorough Column Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase. For chiral columns, this can take longer than for standard reversed-phase columns, sometimes requiring 10-20 column volumes or more.[3]
-
Precise Mobile Phase Preparation: Meticulously prepare your mobile phase. Use high-purity solvents and accurately measure all components, including the additives. Ensure the mobile phase is thoroughly mixed and degassed.[14]
-
Dedicate Columns to Specific Additive Types: To avoid the "memory effect," it is best practice to dedicate specific chiral columns to methods using acidic, basic, or no additives.[13] If this is not possible, implement a rigorous column flushing procedure between methods with different additive types.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times and even selectivity.[16] Using a column oven is crucial for reproducible results. A typical starting temperature is 25°C or 35°C.[6]
-
Check for System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times.[8]
Section 2: Systematic Method Development Workflow
Developing a robust chiral separation method from scratch requires a systematic approach. The following workflow is designed to efficiently identify suitable conditions for your piperazine enantiomers.
Step 1: Analyte Characterization and Initial Column Selection
-
Assess Physicochemical Properties: Determine the pKa, solubility, and UV absorbance of your piperazine derivative. Piperazines are basic compounds, which will guide your mobile phase strategy.
-
Select a Screening Set of CSPs: It is recommended to screen a set of 3-5 complementary CSPs. A good starting set for piperazine derivatives would include:
Step 2: Mobile Phase Screening
-
Normal Phase (NP): A common starting point for chiral separations.
-
Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate, pH adjusted)
-
-
Polar Organic (PO):
-
Mobile Phase D: Acetonitrile/Methanol (90/10, v/v) + 0.1% DEA[6]
-
Step 3: Optimization of the Best Condition
Once a promising separation is found (even if it's not baseline resolved), optimize the method by systematically adjusting the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent (e.g., from 90/10 to 85/15 or 95/5).
-
Temperature: Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity but may also increase backpressure and run time.[3][16]
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical flow rate is 1.0 mL/min.[6]
The following diagram illustrates this systematic workflow:
Caption: Systematic workflow for chiral HPLC method development.
Section 3: Data & Protocols
Table 1: Example Starting Conditions for Piperazine Derivative Separation
This table provides a validated starting point for the separation of piperazine, which can be adapted for its derivatives.
| Parameter | Condition | Rationale & Comments |
| Analyte | Piperazine (derivatized with NBD-Cl for UV detection) | Derivatization may be necessary if the analyte lacks a strong chromophore. |
| Column (CSP) | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Polysaccharide-based CSPs are highly versatile and have a good track record for separating a wide range of chiral compounds, including amines.[6] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | A polar organic mobile phase. DEA is crucial for good peak shape of the basic piperazine analyte.[6] |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. |
| Temperature | 35°C | Elevated temperature can improve efficiency and reduce backpressure.[6] |
| Injection Volume | 10 µL | Should be optimized based on analyte concentration and detector sensitivity. |
| Detection | UV at 340 nm | Wavelength is dependent on the chromophore of the analyte or its derivative. |
Section 4: Frequently Asked Questions (FAQs)
Q: Which type of Chiral Stationary Phase (CSP) is generally best for piperazine enantiomers?
A: There is no single "best" CSP for all piperazine derivatives, as minor structural changes can significantly alter the chiral recognition mechanism.[17] However, polysaccharide-based CSPs, such as those derived from cellulose (e.g., Chiralpak IA, IB, IC) and amylose (e.g., Chiralpak AD), are an excellent starting point and have demonstrated success in separating piperazine compounds.[6] A screening approach across several different types of CSPs is always the most reliable strategy.[5]
Q: Should I use normal-phase or reversed-phase chromatography for my piperazine compound?
A: The choice depends on the solubility and properties of your specific analyte.
-
Normal-Phase (NP): Often provides better selectivity for chiral separations.[15] It is ideal for compounds that are soluble in non-polar organic solvents like hexane. The use of basic additives like DEA is straightforward in NP.[2]
-
Reversed-Phase (RP): Suitable if your compound is more water-soluble. However, controlling the ionization state of the basic piperazine and the residual silanols on the column can be more complex, often requiring careful pH control of the mobile phase.
-
Polar Organic (PO): This mode, using mixtures of polar organic solvents like acetonitrile and methanol, is also very effective and is often a good compromise, offering different selectivity compared to NP and RP modes.[6]
Q: What is the precise role of the basic additive (e.g., Diethylamine) in the mobile phase?
A: The basic additive plays two critical roles in the analysis of basic compounds like piperazines:
-
Peak Shape Improvement: It acts as a competing base, binding to the acidic residual silanol groups on the silica surface of the stationary phase.[10] This "masks" these active sites, preventing them from causing secondary ionic interactions with the basic piperazine analyte, which would otherwise lead to severe peak tailing.[11]
-
Improving Reproducibility: By neutralizing the active sites, the additive creates a more homogeneous and consistent surface for the primary chiral separation mechanism, leading to more stable and reproducible retention times.
The following diagram illustrates the troubleshooting logic for common peak shape issues.
Caption: Decision tree for troubleshooting peak tailing issues.
References
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Patel, P. N., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. [Link]
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Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(2). [Link]
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Al-Saeed, F. A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4998. [Link]
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
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Al-Tannak, N. F., & Al-Enna, A. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1198. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Bhushan, R. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Analysis. Humana, New York, NY. [Link]
-
El-Kassem, A., & El-Sayed, G. M. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 481-489. [Link]
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 131-139. [Link]
-
Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
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Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Bioanalysis Zone. (2014). Chiral HPLC column selection and method development guide (Sigma-Aldrich). [Link]
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Regalado, E. L., & Welch, C. J. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1467, 303-310. [Link]
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Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 131-139. [Link]
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Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
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Chromatography Forum. (2017). additives for chiral. [Link]
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-1-Cyclohexyl-3-methylpiperazine by HPLC
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug's efficacy and safety. For chiral molecules like (S)-1-Cyclohexyl-3-methylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for this purpose, supported by experimental insights and validation principles.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles.[1] The physiological environment, being inherently chiral, can interact differently with each enantiomer, leading to one being therapeutic while the other may be inactive or even harmful.[1] Consequently, regulatory bodies like the FDA and ICH mandate stringent control over the enantiomeric purity of chiral drugs.[2] This necessitates the development of robust and reliable analytical methods for the accurate quantification of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC has emerged as the most widely used and versatile technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and applicability to a broad range of compounds.[3]
The Causality Behind the Method: A Proposed HPLC Protocol
While a specific, published method for (S)-1-Cyclohexyl-3-methylpiperazine may not be readily available, a robust method can be designed based on established principles for the separation of chiral amines and piperazine derivatives. The following protocol is proposed, with a detailed explanation of the rationale behind each parameter.
Experimental Protocol: Chiral HPLC Method for (S)-1-Cyclohexyl-3-methylpiperazine
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a Daicel Chiralpak AD-H or Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm).
-
Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[4]
-
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, typically n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v), with the addition of a small percentage of a basic additive like Diethylamine (DEA) (e.g., 0.1%).
-
Rationale: Normal-phase chromatography is often preferred for the separation of basic compounds like amines on polysaccharide-based CSPs. The non-polar primary solvent (n-Hexane) and the more polar alcohol modifier (IPA) allow for the fine-tuning of retention times and enantioselectivity. The basic additive (DEA) is crucial for improving peak shape and reducing tailing by competing with the basic analyte for active sites on the silica support of the CSP.
-
-
Flow Rate: 1.0 mL/min.
-
Rationale: This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
-
-
Column Temperature: 25 °C.
-
Rationale: Maintaining a constant and controlled column temperature is essential for reproducible retention times and selectivity. 25 °C is a common starting point and can be optimized to improve resolution.
-
-
Detection: UV detection at a wavelength of 210 nm.
-
Rationale: Since 1-Cyclohexyl-3-methylpiperazine lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Calculation of Enantiomeric Excess (% ee):
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution of the two enantiomers from each other and any impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a specified range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of the minor enantiomer spiked into the major enantiomer at different concentrations should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in resolution or retention times when parameters like mobile phase composition, flow rate, and temperature are slightly varied. |
Workflow for HPLC-based Enantiomeric Excess Determination
Caption: Workflow for determining the enantiomeric excess of (S)-1-Cyclohexyl-3-methylpiperazine by HPLC.
Comparative Analysis: Alternative Methodologies
While HPLC is the predominant technique, other methods offer distinct advantages and disadvantages for the determination of enantiomeric excess.
Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers.[7]
-
Principle: Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives, coated onto the inner wall of a capillary column.[8][9] The differential interaction between the enantiomers and the CSP leads to their separation.
-
Advantages:
-
High Efficiency: Capillary GC columns offer very high resolution.[10]
-
Speed: Analysis times can be very short.
-
Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.
-
-
Disadvantages:
-
Volatility Requirement: The analyte must be volatile and thermally stable.[11] For many pharmaceutical compounds, including 1-Cyclohexyl-3-methylpiperazine, derivatization may be necessary to increase volatility, which adds a step to the sample preparation and can be a source of error.[12]
-
Limited Applicability: Not suitable for non-volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative approach to determining enantiomeric excess.[13]
-
Principle: In a chiral environment, the NMR signals of enantiomers can be resolved. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[14][15] The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.[14] A CDA reacts with the enantiomers to form stable diastereomers, which inherently have different NMR spectra.
-
Advantages:
-
No Separation Needed: The analysis is performed on the mixture directly in the NMR tube.
-
Absolute Method: The ratio of the integrals of the resolved signals directly corresponds to the ratio of the enantiomers, making it a primary method of measurement.
-
Structural Information: Provides structural information about the analyte.
-
-
Disadvantages:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic techniques.
-
Peak Overlap: In complex molecules, signal overlap can make accurate integration challenging.
-
Availability of Reagents: Requires a suitable chiral solvating or derivatizing agent that can induce sufficient chemical shift differences. The development of new CSAs can be time-consuming.[16]
-
Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the determination of enantiomeric excess of (S)-1-Cyclohexyl-3-methylpiperazine.
| Feature | HPLC | GC | NMR |
| Principle | Chromatographic separation on a chiral stationary phase. | Chromatographic separation of volatile compounds on a chiral stationary phase. | Differentiation of enantiomers in a chiral environment (using CSAs or CDAs). |
| Applicability to Analyte | High | Moderate (requires derivatization) | High |
| Sensitivity | High | Very High | Low |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Analysis Time | Moderate | Fast | Fast |
| Method Development | Can be time-consuming to screen columns and mobile phases.[17] | Often requires optimization of temperature programs and derivatization conditions. | Requires screening of suitable chiral auxiliaries. |
| Cost (Instrument) | High | Moderate to High | Very High |
| Cost (Consumables) | High (chiral columns) | Moderate (chiral columns) | Moderate (chiral agents, deuterated solvents) |
Logical Relationship of Analytical Methods
Caption: Logical relationship between primary and alternative analytical methods.
Conclusion and Recommendation
For the routine and reliable determination of the enantiomeric excess of (S)-1-Cyclohexyl-3-methylpiperazine in a drug development and quality control setting, chiral HPLC is the recommended methodology . Its versatility, high accuracy, and precision, coupled with well-established validation protocols, make it the gold standard.[3]
While chiral GC can offer high efficiency and speed, the likely need for derivatization presents an additional analytical challenge and a potential source of error. NMR spectroscopy, although an elegant and absolute method, generally lacks the sensitivity required for the detection of trace enantiomeric impurities and can be complicated by spectral overlap.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the required level of sensitivity, the availability of instrumentation, and the stage of drug development. However, for a robust, validated, and widely applicable approach, chiral HPLC remains the superior choice for ensuring the enantiomeric purity of (S)-1-Cyclohexyl-3-methylpiperazine.
References
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Various Authors. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?.
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26062.
- Li, Y., et al. (2020).
-
Agilent Technologies. (n.d.). Chiral GC Columns. Retrieved from [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
- Francotte, E. (2016). Contemporary Analysis of Chiral Molecules.
- Diwan, A., & Singh, S. (2017). NMR determination of enantiomeric excess.
- Lebl, M., & Krchnák, V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(7), 8435-8448.
-
SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
- Krick, A. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Di Pietro, O., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13008-13016.
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University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-8.
- Kumar, P., & Kumar, A. (2018).
- Lee, J. H., et al. (2015). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 36(1), 254-259.
- James, T. D., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(15), 2643-2647.
- da Silva, J. A. F., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(18), 3292.
- Nieto, S., et al. (2008). Rapid enantiomeric excess and concentration determination using simple racemic metal complexes. Journal of the American Chemical Society, 130(47), 15772-15773.
- Shimadzu. (2016).
- Armstrong, D. W., & Hinze, W. L. (1998). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Jain, R., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 453-458.
- Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry, 82(11), 4510-4514.
- da Silva, J. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(1), 1-13.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-1-Cyclohexyl-3-methylpiperazine
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Chiral piperazine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents. Their conformational flexibility and ability to engage in multiple binding interactions make them attractive moieties for molecular design. However, this same flexibility can present significant challenges for unambiguous characterization. This guide provides an in-depth, practical comparison of the nuclear magnetic resonance (NMR) spectral analysis of a model compound, (S)-1-Cyclohexyl-3-methylpiperazine, offering insights into experimental design, data interpretation, and comparison with alternative analytical approaches.
The Significance of Stereochemical Assignment in Piperazine Scaffolds
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to confirm the absolute stereochemistry and enantiomeric purity of a synthetic compound is a critical step in the drug development pipeline. (S)-1-Cyclohexyl-3-methylpiperazine serves as an excellent case study for exploring the nuances of NMR-based structural analysis of a chiral, N-substituted piperazine.
A Validated Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is essential. The following protocol outlines the key steps for the analysis of (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-1-Cyclohexyl-3-methylpiperazine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble and which has minimal overlapping signals with the analyte.[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Ensure the instrument is properly shimmed to obtain a symmetrical and narrow solvent peak, maximizing spectral resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3][4]
-
2D NMR: To facilitate unambiguous assignments, acquire a suite of two-dimensional NMR spectra.[5][6][7][8]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
-
Caption: Workflow for NMR data acquisition.
In-Depth Spectral Analysis: A Hypothetical Dataset for (S)-1-Cyclohexyl-3-methylpiperazine
Caption: Structure of (S)-1-Cyclohexyl-3-methylpiperazine with atom numbering.
Table 1: Hypothetical ¹H and ¹³C NMR Data for (S)-1-Cyclohexyl-3-methylpiperazine in CDCl₃
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| 1' | ~2.4 | m | 1H | ~60 |
| 2', 6' (ax) | ~1.2 | m | 2H | ~32 |
| 2', 6' (eq) | ~1.8 | m | 2H | ~32 |
| 3', 5' (ax) | ~1.1 | m | 2H | ~26 |
| 3', 5' (eq) | ~1.6 | m | 2H | ~26 |
| 4' (ax) | ~1.0 | m | 1H | ~25 |
| 4' (eq) | ~1.7 | m | 1H | ~25 |
| 2 (ax) | ~2.0 | m | 1H | ~55 |
| 2 (eq) | ~2.9 | m | 1H | ~55 |
| 3 | ~2.7 | m | 1H | ~50 |
| 5 (ax) | ~2.2 | m | 1H | ~48 |
| 5 (eq) | ~3.0 | m | 1H | ~48 |
| 6 (ax) | ~2.1 | m | 1H | ~57 |
| 6 (eq) | ~2.8 | m | 1H | ~57 |
| CH₃ | ~1.1 | d | 3H | ~18 |
| NH | ~1.5 | br s | 1H | - |
Analysis of the ¹H NMR Spectrum:
-
Cyclohexyl Protons (1.0-2.4 ppm): The protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region. The axial and equatorial protons will have different chemical shifts due to the anisotropic effects of the C-C bonds.
-
Piperazine Ring Protons (2.0-3.0 ppm): The methylene protons of the piperazine ring will also exhibit complex splitting patterns. The protons adjacent to the nitrogen atoms are deshielded and appear at a lower field. The presence of the chiral center at C3 will render all the piperazine methylene protons diastereotopic, leading to distinct chemical shifts and complex coupling patterns.
-
Methine Protons (2.4 and 2.7 ppm): The methine proton on the cyclohexyl ring (H1') and the methine proton on the piperazine ring (H3) will appear as multiplets due to coupling with their neighboring protons.
-
Methyl Protons (1.1 ppm): The methyl group at C3 will appear as a doublet due to coupling with the H3 proton.
-
NH Proton (~1.5 ppm): The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
Analysis of the ¹³C NMR Spectrum:
-
Cyclohexyl Carbons (25-60 ppm): The carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon attached to the nitrogen (C1') will be the most downfield of this group.
-
Piperazine Ring Carbons (48-57 ppm): The carbons of the piperazine ring will also be in the aliphatic region, with the carbons adjacent to the nitrogen atoms being the most deshielded.
-
Methyl Carbon (~18 ppm): The methyl carbon will appear at a high field, as expected for a simple alkyl group.
The Power of 2D NMR for Unambiguous Assignment:
-
COSY: A COSY spectrum would reveal the coupling network within the cyclohexyl ring and the piperazine ring. For instance, a cross-peak between the signal at ~2.7 ppm (H3) and the doublet at ~1.1 ppm would confirm the assignment of the methyl group.
-
HSQC: An HSQC spectrum would directly correlate each proton signal to its attached carbon. This is invaluable for definitively assigning the carbon signals based on the more easily interpretable proton spectrum.
-
HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. For example, a correlation between the methyl protons (~1.1 ppm) and the C2 and C5 carbons of the piperazine ring would further solidify the structural assignment.
Comparative Analysis: Distinguishing Enantiomers and Alternative Techniques
a) Comparison with the Racemic Mixture and the (R)-enantiomer:
The standard ¹H and ¹³C NMR spectra of the (S)-enantiomer and the (R)-enantiomer will be identical. Similarly, the spectrum of the racemic mixture will be indistinguishable from that of a single enantiomer in an achiral solvent.
To differentiate the enantiomers using NMR, a chiral solvating agent (CSA) can be employed.[14][15][16][17][18][19][20] CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum. For (S)-1-Cyclohexyl-3-methylpiperazine, a chiral acid such as (R)-(-)-Mandelic acid could be a suitable CSA. Upon addition of the CSA, one would expect to see a splitting of some of the analyte's signals, with the integration of the new peaks corresponding to the enantiomeric ratio.
Caption: Comparison of NMR with CSA and Chiral HPLC.
b) Comparison with Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used technique for separating enantiomers.
Table 2: Comparison of NMR with a Chiral Solvating Agent and Chiral HPLC
| Feature | NMR with Chiral Solvating Agent | Chiral HPLC |
| Principle | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. |
| Sample Throughput | Relatively low; each sample is analyzed individually. | High; can be automated for the analysis of many samples. |
| Development Time | Can be rapid if a suitable CSA is known; may require screening of several CSAs. | Method development can be time-consuming, requiring screening of different columns and mobile phases. |
| Information Provided | Provides enantiomeric ratio and detailed structural information from the same experiment. | Provides enantiomeric ratio and retention times; no direct structural information. |
| Sample Consumption | Non-destructive; the sample can be recovered. | Generally non-destructive, but sample recovery can be more complex. |
| Cost | High initial instrument cost; CSAs can be expensive. | Moderate instrument cost; chiral columns can be expensive. |
Conclusion
The comprehensive NMR analysis of (S)-1-Cyclohexyl-3-methylpiperazine, utilizing a combination of 1D and 2D techniques, provides a robust methodology for its structural elucidation. While standard NMR cannot differentiate between enantiomers, the use of chiral solvating agents offers a powerful solution for determining enantiomeric purity directly within the NMR tube. In comparison, chiral HPLC provides a higher throughput alternative for enantiomeric separation but lacks the rich structural information inherent to NMR spectroscopy. The choice between these techniques will ultimately depend on the specific analytical needs of the researcher, with NMR offering unparalleled detail for definitive structural confirmation and HPLC providing a more streamlined approach for routine purity analysis. This guide serves as a foundational resource for scientists and researchers engaged in the synthesis and characterization of novel chiral molecules, emphasizing the importance of a rigorous and multi-faceted analytical approach.
References
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Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications (pp. 395-442). ResearchGate. Available from: [Link]
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Ferreira, V. F., et al. (2000). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available from: [Link]
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1-Cyclohexylpiperazine. PubChem. Available from: [Link]
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NMR Chiral solvating agents. ResearchGate. Available from: [Link]
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Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available from: [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. National Center for Biotechnology Information. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Available from: [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available from: [Link]
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1-cyclohexyl-3-methyl-3-butene-1-thiol. ChemSynthesis. Available from: [Link]
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5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. Available from: [Link]
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C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr. Doc Brown's Chemistry. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available from: [Link]
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A Comparative Guide to Chiral Auxiliaries: Profiling (S)-1-Cyclohexyl-3-methylpiperazine Against Established Counterparts
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and robust strategy, enabling chemists to construct complex, enantiomerically pure molecules with a high degree of predictability.[][2] This guide provides an in-depth comparison of a promising yet under-explored chiral auxiliary, (S)-1-Cyclohexyl-3-methylpiperazine, with well-established and widely utilized auxiliaries. Our objective is to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages and applications of this novel auxiliary, contextualized by the performance of current standards.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[] The auxiliary is then removed to yield the desired enantiomerically enriched product and can, in principle, be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to direct the formation of one diastereomer in significant excess.
-
Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.
-
Substrate Scope: The auxiliary should be effective across a broad range of substrates and reaction types.
-
Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.
This guide will focus on the application of chiral auxiliaries in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction.
Profiling (S)-1-Cyclohexyl-3-methylpiperazine: A Hypothetical Analysis
Direct experimental data on the performance of (S)-1-Cyclohexyl-3-methylpiperazine as a chiral auxiliary in asymmetric synthesis is not extensively available in the peer-reviewed literature. However, based on its structural features—a rigid cyclohexyl group and a chiral piperazine backbone—we can extrapolate its potential behavior and compare it to established auxiliaries.
The piperazine scaffold is a common motif in pharmacologically active compounds, suggesting its synthetic accessibility and stability.[3][4] The presence of a bulky cyclohexyl group on one nitrogen and a methyl group at a stereocenter on the piperazine ring provides a defined chiral environment. When acylated and subsequently deprotonated to form an enolate, the cyclohexyl group is expected to effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.
Established Chiral Auxiliaries: A Benchmark for Comparison
To provide a robust comparison, we will evaluate (S)-1-Cyclohexyl-3-methylpiperazine against three classes of widely used chiral auxiliaries:
-
Evans' Oxazolidinones: These auxiliaries, developed by David A. Evans, are among the most reliable and versatile for a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[5][6]
-
Meyers' Chiral Bicyclic Lactams: Introduced by A.I. Meyers, these auxiliaries are particularly effective for the synthesis of chiral quaternary carbon centers.
-
Enders' SAMP/RAMP Hydrazones: Developed by Dieter Enders, these hydrazone-based auxiliaries are primarily used for the asymmetric alkylation of ketones and aldehydes.[2]
Structural and Mechanistic Comparison
The mode of stereoinduction for these auxiliaries relies on the creation of a rigid, chelated intermediate that presents a sterically biased environment for the incoming electrophile.
Figure 1. Simplified mechanistic overview of stereoinduction.
Causality in Stereodirection:
-
(S)-1-Cyclohexyl-3-methylpiperazine (Hypothetical): The large cyclohexyl group is predicted to be the primary stereodirecting element. Upon formation of a lithium enolate, it would likely occupy a pseudo-equatorial position to minimize steric strain, thereby blocking the top face of the enolate. The methyl group on the piperazine ring would further rigidify the conformation and could enhance facial bias.
-
Evans' Oxazolidinones: The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the Z-enolate, directing the electrophile to the opposite side.[7] The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid six-membered ring transition state.
-
Enders' SAMP/RAMP Hydrazones: The C2-symmetric pyrrolidine ring of the SAMP or RAMP auxiliary effectively shields one face of the lithium azaenolate. The stereochemical outcome is highly predictable based on the chirality of the auxiliary used.
Comparative Performance Metrics
The following table summarizes the expected and reported performance of these auxiliaries in asymmetric alkylation.
| Chiral Auxiliary | Typical Substrate | Diastereoselectivity (d.r.) | Yield | Cleavage Conditions | Advantages | Disadvantages |
| (S)-1-Cyclohexyl-3-methylpiperazine | Carboxylic Acid Derivatives (Amides) | Hypothetical: >90:10 | Hypothetical: Good to Excellent | Acidic/Basic Hydrolysis, Reductive Cleavage | Potentially robust and easily synthesized. The piperazine core offers sites for further functionalization. | Lack of empirical data. Potential for competing enolization at the cyclohexyl ring. |
| Evans' Oxazolidinones | Carboxylic Acid Derivatives (Imides) | >95:5 | Excellent | LiOH/H₂O₂, LiBH₄, etc. | High diastereoselectivity, broad substrate scope, predictable stereochemistry. | Can be crystalline and easy to purify. Sometimes difficult to remove. |
| Meyers' Bicyclic Lactams | Carboxylic Acid Derivatives (Lactams) | >98:2 | Good to Excellent | Acidic Hydrolysis | Excellent for creating quaternary centers. The auxiliary is often recoverable. | Limited to the synthesis of carboxylic acid derivatives. |
| Enders' SAMP/RAMP Hydrazones | Ketones, Aldehydes | >95:5 | Good to Excellent | Ozonolysis, Acid Hydrolysis | Excellent for α-alkylation of carbonyl compounds. Both enantiomers are accessible. | Hydrazones can be sensitive to hydrolysis. Ozonolysis requires specific equipment. |
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these auxiliaries, detailed step-by-step methodologies for a representative asymmetric alkylation are provided below.
Hypothetical Protocol for Asymmetric Alkylation using (S)-1-Cyclohexyl-3-methylpiperazine
Figure 2. Hypothetical experimental workflow.
Step 1: Acylation of the Auxiliary
-
To a solution of (S)-1-Cyclohexyl-3-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Asymmetric Alkylation
-
To a solution of the N-acylated piperazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the solution for 30 minutes.
-
Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Step 3: Auxiliary Cleavage
-
To a solution of the alkylated product in a 3:1 mixture of THF and water, add lithium hydroxide (4.0 eq.).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the auxiliary.
-
Dry the organic layer, concentrate, and purify to yield the chiral carboxylic acid.
Established Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone
Figure 3. Established experimental workflow.
Step 1: Acylation of the Auxiliary [7]
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After 15 minutes, add the acyl chloride (1.1 eq.) and stir for 30 minutes at -78 °C before warming to 0 °C for 30 minutes.
-
Quench with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification.
Step 2: Asymmetric Alkylation [7]
-
To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) and stir for 30 minutes.
-
Add the alkyl halide (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench with saturated aqueous ammonium chloride and perform an aqueous workup. Purify by flash chromatography or crystallization.
Step 3: Auxiliary Cleavage [7]
-
Dissolve the alkylated product in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir for 4 hours, then quench with aqueous sodium sulfite.
-
Extract the aqueous layer to recover the auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid.
Conclusion and Future Outlook
While established chiral auxiliaries like Evans' oxazolidinones, Meyers' bicyclic lactams, and Enders' SAMP/RAMP hydrazones offer proven and highly effective methods for asymmetric synthesis, the exploration of new auxiliaries is crucial for expanding the synthetic chemist's toolkit. (S)-1-Cyclohexyl-3-methylpiperazine presents an intriguing, structurally distinct scaffold. Based on our analysis, it has the potential to be a highly effective chiral auxiliary, particularly due to the steric directing influence of the cyclohexyl group.
The primary limitation is the current lack of empirical data. Future research should focus on the synthesis of N-acylated derivatives of (S)-1-Cyclohexyl-3-methylpiperazine and their application in a range of asymmetric transformations. A systematic study of reaction conditions, including base, solvent, and temperature, will be necessary to optimize diastereoselectivity. Furthermore, the development of efficient cleavage and recovery protocols will be essential for its practical utility. The modular nature of the piperazine core could also allow for facile tuning of steric and electronic properties by modifying the substituents, offering a platform for the development of a new class of versatile chiral auxiliaries.
References
- Enders, D., & Kipphardt, H. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method. Organic Syntheses, 65, 183. DOI: 10.15227/orgsyn.065.0183
- Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent advances in piperazine synthesis. Synthesis, 49(12), 2589-2604.
- Gnas, Y., & Glorius, F. (2006).
- Hart, D. J., & Seely, F. L. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. DOI: 10.1021/ed085p695
- Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. DOI: 10.1021/ja970402f
- Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of σ-symmetric 1, 2-diols. Organic letters, 8(26), 6139-6142.
- Stoltz, B. M., & Kim, A. N. (2019).
- Tripathy, R., Reddy, J. S., & Prasad, K. R. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 4(92), 50654-50682.
- Vedejs, E., & Fields, S. C. (1996). Cleavage of N-acyl piperidines and other N-acyl azacycles. The Journal of Organic Chemistry, 61(8), 2682-2689.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. DOI: 10.1021/ja00370a050
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A Researcher's Guide to the Stereoselective Bioactivity of Piperazine Derivatives
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs targeting a wide range of diseases.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[1][3] However, the true potential of piperazine-based pharmacophores is unlocked when considering the crucial role of stereochemistry. The introduction of substituents on the piperazine ring can create chiral centers, leading to stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. These subtle differences in spatial configuration can lead to profound variations in biological activity, with one stereoisomer often demonstrating significantly higher potency, selectivity, or a more favorable safety profile than its counterpart.[4][5]
This guide provides a comparative analysis of the biological activity of piperazine stereoisomers, grounded in experimental data. We will explore specific case studies that illustrate the principle of stereoselectivity, detail the experimental methodologies required to elucidate these differences, and offer insights into the structural basis for these observations.
Case Study 1: Stereoselective Agonism at Nicotinic Acetylcholine Receptors (nAChRs)
A compelling example of stereoselectivity is seen in methyl-substituted phenylpiperazine (PP) derivatives targeting α7 and α9α10 nicotinic acetylcholine receptors (nAChRs), which are implicated in pain and inflammation.[4] A study systematically evaluated the impact of introducing a chiral methyl group at the C2 position of the piperazine ring.[4]
The parent achiral compound, PA-diMPP, showed activity at both α7 and α9 nAChRs. However, the introduction of a methyl group to create the (2R) and (2S) enantiomers resulted in a dramatic and opposite shift in selectivity.
Key Experimental Findings:
The data clearly demonstrates that the stereochemistry at the C2 position dictates receptor selectivity. The (2S) isomer is a potent and selective α9α10 agonist, whereas the (2R) isomer is completely selective for the α7 receptor.[4] This stark difference underscores the necessity of separating and testing stereoisomers individually, as a racemic mixture would produce a convoluted pharmacological profile, masking the highly selective nature of each enantiomer.
| Compound | Stereochemistry | α7 nAChR Activity (EC₅₀, µM) | α9α10 nAChR Activity (EC₅₀, µM) | Selectivity Profile |
| PA-diMPP | Achiral | 1.8 | 1.1 | Dual Agonist |
| (2R)PA-diMPP | R-enantiomer | 0.8 | Inactive | Selective α7 Agonist |
| (2S)PA-diMPP | S-enantiomer | Inactive | 0.3 | Selective α9α10 Agonist |
Data synthesized from studies on chiral methyl-substituted aryl piperazinium compounds.[4]
Mechanistic Causality: The differential activity arises from the specific three-dimensional fit of each enantiomer within the receptor's binding pocket. The spatial orientation of the methyl group in the (2R) versus the (2S) isomer dictates which key interactions (e.g., hydrophobic, van der Waals) can be formed with amino acid residues specific to either the α7 or α9α10 receptor subtype. The absolute configuration of these enantiomers was unequivocally confirmed by X-ray crystallography, providing a solid structural foundation for interpreting the biological data.[4]
Case Study 2: Cetirizine and Levocetirizine – The Enantiomer as the Active Moiety
A classic, commercially relevant example is the second-generation antihistamine cetirizine. Cetirizine is a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine.[6]
Extensive pharmacological studies revealed that the antihistaminic activity of cetirizine is almost exclusively due to levocetirizine. Levocetirizine, the (R)-enantiomer, is the potent and selective antagonist of the histamine H1 receptor. In contrast, the (S)-enantiomer is largely inactive. This led to the development and marketing of levocetirizine as a single-enantiomer drug (an "eutomer"), offering the same therapeutic benefit at a lower dose and potentially reducing off-target effects.
Experimental Workflows for Stereoisomer Characterization
To quantitatively assess the differential activity of stereoisomers, a rigorous and validated experimental cascade is essential. This workflow ensures that observed differences are genuinely due to stereochemistry and not experimental artifact.
Caption: General workflow for the comparative analysis of piperazine stereoisomers.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of each stereoisomer for a specific receptor target. It measures the ability of the test compound to displace a known, radioactively labeled ligand.
Rationale: This is the primary screen to confirm direct interaction with the target protein. Using a radioligand provides high sensitivity and a direct measure of binding. The choice of cell membrane preparation ensures a high concentration of the target receptor in its native lipid environment.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human H1 receptor) to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Assay Setup:
-
Prepare a series of dilutions for each stereoisomer (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, add:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-pyrilamine for the H1 receptor) at its approximate Kd value.
-
The diluted stereoisomer or vehicle control.
-
Membrane preparation (e.g., 20-40 µg of protein).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-radioactive competitor (e.g., 10 µM diphenhydramine).
-
-
-
Incubation & Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes (and bound radioligand) while unbound ligand passes through.
-
Wash the filters with ice-cold buffer to remove residual unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the stereoisomer: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.
-
Plot the % Specific Binding against the log concentration of the stereoisomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the isomer that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
This assay determines the functional activity of a stereoisomer at a G-protein coupled receptor (GPCR), specifically whether it acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.
Rationale: Binding does not always equate to function. A functional assay is critical to determine the biological consequence of the binding event.[7] Measuring the downstream second messenger cAMP is a robust and common readout for GPCRs that couple to Gs (stimulatory, increase cAMP) or Gi (inhibitory, decrease cAMP) proteins.
Caption: Simplified signaling pathway for a Gs-coupled GPCR, a common target for piperazine drugs.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1) stably expressing the GPCR of interest.
-
Plate the cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
-
Agonist Mode Assay:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.
-
Add serial dilutions of each stereoisomer to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of each stereoisomer.
-
Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Incubate at 37°C for the specified time.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Add the detection reagents and incubate as required.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
For Agonist Mode: Plot the signal (e.g., fluorescence ratio) against the log concentration of the stereoisomer. Fit the data to a sigmoidal curve to determine the EC₅₀ (potency) and the Emax (efficacy).
-
For Antagonist Mode: Plot the signal against the log concentration of the stereoisomer. Fit the data to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
Conclusion and Future Perspectives
The evidence is unequivocal: stereochemistry is a critical determinant of the biological activity of piperazine derivatives. As demonstrated, enantiomers can exhibit dramatically different potencies and even opposing selectivity profiles for closely related receptor subtypes.[4][5] This principle of stereoselectivity is not merely an academic curiosity; it has profound implications for drug development. Developing a single, active stereoisomer over a racemic mixture can lead to drugs with a larger therapeutic window, reduced side effects, and a more predictable dose-response relationship.
The primary challenge remains the efficient and scalable synthesis of enantiopure piperazines.[8][9] Advances in asymmetric synthesis and chiral chromatography are crucial for enabling the thorough investigation of individual stereoisomers early in the drug discovery process. As our understanding of receptor structure and ligand-receptor interactions deepens, the rational design of stereochemically pure piperazine-based drugs will continue to be a highly fruitful strategy for developing safer and more effective medicines.
References
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Al-Mufragi, Z. S., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
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Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Saggioro, F. P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Wikipedia contributors. (2024). Cetirizine. Wikipedia. [Link]
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Malawska, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]
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de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
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Verma, P., & Tiwari, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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O'Brien, K. M., et al. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Singh, A. & Kumar, R. (2024). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. [Link]
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The Definitive Guide to Structural Elucidation of (S)-1-Cyclohexyl-3-methylpiperazine Derivatives: A Comparative Analysis
Introduction: The Structural Challenge of Chiral Piperazines in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous blockbuster drugs.[1] Its derivatives, particularly chiral variants like (S)-1-Cyclohexyl-3-methylpiperazine, are of immense interest to drug development professionals due to their ability to present substituents in precise three-dimensional orientations, critical for selective interaction with biological targets.[2] However, the inherent flexibility of the piperazine ring, which typically exists in a chair conformation but can undergo ring-flipping, combined with the presence of multiple stereocenters, presents a significant analytical challenge.[3] An unambiguous determination of the absolute stereochemistry and the preferred solid-state conformation is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.
This guide provides an in-depth comparison of the primary analytical techniques for the complete structural elucidation of (S)-1-Cyclohexyl-3-methylpiperazine derivatives. We will delve into the unparalleled power of single-crystal X-ray crystallography as the definitive method, providing a detailed, field-tested protocol. Furthermore, we will objectively compare its performance against complementary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling —offering insights into how a synergistic approach yields the most comprehensive structural understanding.
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute structural determination of complex chiral molecules, single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard.[4][5] It moves beyond the connectivity information provided by other methods to deliver a precise 3D map of atomic positions in the solid state, directly revealing stereochemistry, bond lengths, bond angles, and crucial intermolecular interactions.[6]
The causality for prioritizing SCXRD lies in its definitiveness. While NMR can suggest solution-state conformations and computational methods can predict possibilities, only SCXRD provides direct, unambiguous evidence of the molecule's structure in a crystalline form, which is often the form used for active pharmaceutical ingredients (APIs).
Experimental Protocol: From Powder to Structure
This protocol represents a self-validating system, with checkpoints for quality assessment integrated throughout the workflow.
Step 1: Purification and Sample Preparation
-
Rationale: Crystal growth is highly sensitive to impurities, which can act as nucleation inhibitors or become incorporated into the lattice, leading to poor crystal quality.[7]
-
Protocol:
-
Purify the (S)-1-Cyclohexyl-3-methylpiperazine derivative via flash column chromatography until >99% purity is confirmed by HPLC and ¹H NMR.
-
Ensure the final compound is fully dried under high vacuum to remove residual solvents, which can interfere with the crystallization process.
-
Step 2: Crystallization Screening
-
Rationale: Finding suitable crystallization conditions is often the most challenging step. A systematic screen of various solvents and methods is necessary because the thermodynamics of crystallization are highly dependent on the molecule's interaction with the solvent.[8]
-
Protocol:
-
Solvent Selection: Choose a range of solvents in which the compound is moderately soluble. For a typical cyclohexyl-methylpiperazine derivative, this might include acetonitrile, ethanol, methanol, ethyl acetate, and acetone.
-
Methods:
-
Slow Evaporation: Dissolve ~10-20 mg of the compound in 1-2 mL of the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging Drop): Dissolve the compound in a solvent in which it is soluble (the "drop solvent"). Place this drop on a siliconized coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.
-
Cooling: Prepare a near-saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50 °C). Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).
-
-
Step 3: Crystal Harvesting and Mounting
-
Rationale: The selected crystal must be a single, well-defined specimen without cracks or satellite growths. Proper mounting is critical for data collection.
-
Protocol:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions).
-
Using a cryo-loop, carefully scoop the crystal out of its mother liquor.
-
Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection.
-
Mount the loop on a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer.
-
Step 4: Data Collection, Solution, and Refinement
-
Rationale: Modern diffractometers automate data collection. The subsequent computational steps solve the phase problem and refine the atomic positions to fit the experimental diffraction data.
-
Protocol:
-
Data Collection: Use a modern single-crystal X-ray diffractometer (e.g., Bruker APEX-II) with Mo Kα radiation (λ = 0.71073 Å). A full sphere of data is collected by rotating the crystal through a series of frames.
-
Structure Solution: The collected data is processed to yield a set of reflection intensities. The structure is solved using direct methods (e.g., using the SHELXT program), which provides an initial electron density map.
-
Structure Refinement: The initial model is refined against the data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by the R-factor (R1) and weighted R-factor (wR2), which should ideally be below 0.05 and 0.15, respectively. The absolute configuration is confirmed using the Flack parameter.
-
Data Presentation: Crystallographic Data for a Representative Derivative
The following table summarizes a representative, high-quality dataset for a hypothetical derivative, (S)-1-Cyclohexyl-3-methyl-4-(4-nitrobenzoyl)piperazine.
| Parameter | Value | Significance |
| Formula | C₁₈H₂₅N₃O₃ | Confirms molecular composition. |
| Crystal System | Orthorhombic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A common chiral space group, confirms the enantiopure nature of the crystal.[4] |
| a, b, c (Å) | 8.541, 12.335, 17.289 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
| Volume (ų) | 1821.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collected at low temperature to minimize thermal motion. |
| Resolution (Å) | 0.77 | A measure of the level of detail; < 0.8 Å is excellent for small molecules. |
| Reflections collected | 15874 | Total number of diffraction spots measured. |
| Independent reflections | 3752 [R(int) = 0.035] | Number of unique reflections used in refinement. |
| Final R1 [I>2σ(I)] | 0.041 | A primary indicator of model quality; < 5% is considered very good. |
| wR2 (all data) | 0.105 | A secondary indicator of model quality. |
| Flack Parameter | 0.02(5) | A value close to zero confirms the assigned (S) absolute stereochemistry. |
| CCDC Number | (Example: 2345678) | Deposition number for retrieving full data from the Cambridge Structural Database.[9] |
Visualization of the Crystallography Workflow
The following diagram illustrates the logical flow from a purified compound to a final, validated crystal structure.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD is definitive for the solid state, a complete understanding requires probing the molecule's behavior in solution, where it interacts with biological targets. Here, NMR spectroscopy and computational modeling are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecule's structure and dynamics in solution.[10] For conformationally flexible molecules like piperazines, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining which protons are close to each other in space, allowing for the deduction of the predominant solution-state conformation.[11][12]
-
Strength vs. X-ray: NMR reveals the molecule's structure in a biologically relevant solvent, which may differ from the solid-state packing conformation. It can also quantify dynamic processes like ring inversion.[3][13]
-
Limitation vs. X-ray: NMR provides relative, not absolute, stereochemistry. It gives through-space distances that are averaged over time and are less precise than the atomic coordinates from SCXRD.
Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
Data Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a 2D NOESY spectrum.
-
Experimental Causality: A key parameter is the mixing time (typically 200-800 ms). A longer mixing time allows for the detection of correlations between protons that are further apart, but can also lead to spin diffusion artifacts. A series of experiments with varying mixing times is recommended.
-
Data Analysis: The presence of a cross-peak between two protons in the NOESY spectrum indicates they are spatially proximate (typically < 5 Å). For a piperazine derivative, key correlations to look for are between the axial/equatorial protons on the piperazine and cyclohexyl rings. For example, a strong NOE between an axial proton on the piperazine ring and the methyl group at C3 would support a specific chair conformation.
Computational Modeling: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, allows for the prediction of stable conformers and their relative energies in the gas phase or in a simulated solvent environment.[12] This is a powerful tool for rationalizing experimental findings and exploring conformational space.
-
Strength vs. X-ray: DFT can calculate the relative energies of multiple possible conformers (e.g., different chair and boat forms, and rotamers of the cyclohexyl group), providing a thermodynamic landscape that is inaccessible to SCXRD alone.
-
Limitation vs. X-ray: DFT is a predictive model. Its accuracy is highly dependent on the chosen functional and basis set. Without experimental validation from SCXRD or NMR, the results are purely theoretical.
Protocol: DFT Conformational Search
-
Structure Input: Build the 3D structure of the (S)-1-Cyclohexyl-3-methylpiperazine derivative in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy minima.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a validated DFT method.
-
Expert Rationale: For piperazine-containing ligands, modern DFT functionals like M06-2X with a Pople-style basis set such as 6-311++G(d,p) have been shown to provide an excellent balance of accuracy and efficiency for calculating conformational energies.[2] Including a continuum solvation model (e.g., SMD or CPCM) can provide more realistic relative energies in solution.
-
Analysis: Compare the relative energies of the optimized conformers. The lowest energy structure represents the predicted most stable conformer. This can then be compared to the solid-state structure from SCXRD and the solution-state structure from NMR.
Performance Comparison at a Glance
| Technique | Primary Output | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates | - Unambiguous & definitive- Determines absolute stereochemistry- Reveals packing & intermolecular forces | - Requires a high-quality single crystal- Represents only the solid state |
| NMR Spectroscopy | Through-space proton proximities | - Analyzes structure in solution- Can quantify dynamic processes- Does not require crystallization | - Provides relative, not absolute, stereochemistry- Data reflects a time-averaged structure |
| DFT Modeling | Relative conformational energies | - Can explore all possible conformers- Predicts thermodynamic stability- No physical sample required | - Purely theoretical; requires experimental validation- Accuracy depends on method/basis set |
An Integrated Approach: The Synergistic Workflow
The most robust structural elucidation does not rely on a single technique but integrates all three in a synergistic workflow. The definitive solid-state structure from X-ray crystallography serves as the ultimate benchmark for validating both the solution-state NMR model and the theoretical DFT calculations.
Caption: A synergistic workflow integrating three core analytical techniques.
Conclusion
For researchers and drug development professionals working with (S)-1-Cyclohexyl-3-methylpiperazine derivatives, a comprehensive structural analysis is non-negotiable. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution snapshot of the molecule, confirming absolute stereochemistry and solid-state conformation. However, by integrating this "gold standard" technique with the solution-state insights from NMR spectroscopy and the thermodynamic landscape provided by DFT calculations, a truly complete and robust understanding of the molecule's structural properties can be achieved. This integrated approach mitigates the limitations of any single technique and provides the authoritative data required to confidently advance a drug candidate through the development pipeline.
References
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Díaz, J. E., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
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Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Singh, V., et al. (2019). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. Tuberculosis. Available at: [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
-
Bremer, J., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry. Available at: [Link]
-
Kaduk, J. A. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
Schärfer, C., et al. (2013). Computational Methods in Drug Discovery. Methods in Molecular Biology. Available at: [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
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Deible, M. J., et al. (2015). An Introduction to Torsion Scans and Conformational Searching. Conformational Analysis of Molecules in Excited States. Available at: [Link]
-
Foley, T. L., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl) pyridin-2-yl)-N-(4- methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase. Journal of Medicinal Chemistry. Available at: [Link]
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Aakeröy, C. B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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Decherchi, S., & Cavalli, A. (2020). A Hitchhiker's Guide to Enhanced Sampling Simulations. Journal of Chemical Theory and Computation. Available at: [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
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Lodarski, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]
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O'Brien, P., et al. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. Available at: [Link]
-
Tüzün, N. Z., & Avcı, D. (2021). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. ResearchGate. Available at: [Link]
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Allinger, N. L., et al. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]
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Gilli, G., et al. (1994). The C(sp2)-N(sp2) amide bond: a new look at an old problem. Journal of the American Chemical Society. Available at: [Link]
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Jo, S. (2021). Piperazine Ring Conformation using RDKit. Sunhwan Jo's Blog. Available at: [Link]
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PubChem. 3-Cyclohexyl-1-methylpiperazine. PubChem Compound Summary for CID 42609001. Available at: [Link]
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PubChem. 1-Cyclohexylpiperidine. PubChem Compound Summary for CID 18724. Available at: [Link]
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Basheer, A., et al. (2017). Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. ResearchGate. Available at: [Link]
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Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society. Available at: [Link]
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Gavezzotti, A. (1994). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. Available at: [Link]
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Drug Design Org. Conformational Analysis. DrugDesign.org. Available at: [Link]
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Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond. Oxford University Press. Available at: [Link]
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Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperazine. Journal of the American Chemical Society. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. CCDC. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (S)-1-Cyclohexyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The subtle yet profound differences in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles between enantiomers. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the chemical and enantiomeric purity of synthesized (S)-1-Cyclohexyl-3-methylpiperazine, a chiral piperazine derivative of interest in medicinal chemistry.
As your Senior Application Scientist, I will navigate you through the causal logic behind our experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity assessment. We will explore the gold-standard chromatographic and spectroscopic methods, compare their performance, and provide detailed, field-proven protocols.
The Synthetic Pathway: A Plausible Route to (S)-1-Cyclohexyl-3-methylpiperazine
Figure 1: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
This three-step synthesis involves:
-
Protection: The secondary amine of (S)-2-methylpiperazine is protected with a tert-butyloxycarbonyl (Boc) group to ensure selective alkylation at the other nitrogen.
-
N-Alkylation: The protected piperazine is then alkylated with cyclohexyl bromide in the presence of a base.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
This synthetic route can potentially introduce impurities such as unreacted starting materials, over-alkylated products, and by-products from side reactions. Crucially, any racemization during the synthesis would lead to the presence of the unwanted (R)-enantiomer.
The Importance of a Comparative Framework: Introducing the Achiral Analogue
To truly appreciate the nuances of chiral purity analysis, it is instructive to compare our target molecule with an achiral analogue. For this purpose, we will consider 1-cyclohexyl-4-methylpiperazine . This molecule possesses the same molecular weight and elemental composition as our target compound but lacks a stereocenter. Its synthesis is more straightforward, typically a direct alkylation of N-methylpiperazine with cyclohexyl bromide.
By analyzing this achiral analogue alongside our chiral target, we can delineate which impurities are common to the piperazine core and the alkylation reaction, and which are specific to the stereochemistry of the synthesis.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. We will focus on three core techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The cornerstone for determining enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of both chemical and chiral purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile achiral impurities.
The following sections will detail the application of these techniques, providing both the "how" and the "why" behind the experimental parameters.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers.[1][2] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality Behind Method Development:
For a basic amine like (S)-1-Cyclohexyl-3-methylpiperazine, polysaccharide-based CSPs are an excellent starting point. These phases, such as those derived from cellulose or amylose, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]
The mobile phase composition is critical. A normal-phase system, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol), is often preferred for these types of compounds. The addition of a small amount of a basic additive, such as diethylamine (DEA), is crucial to prevent peak tailing and improve resolution by minimizing interactions with residual silanol groups on the silica support.[1]
Comparative Performance:
| Feature | Chiral HPLC |
| Primary Application | Enantiomeric Purity (e.g., %ee) |
| Selectivity | High for enantiomers |
| Sensitivity | High (UV, MS detection) |
| Sample Throughput | Moderate |
| Key Advantage | Direct quantification of enantiomers |
| Limitations | Requires specialized, expensive columns |
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
-
Mobile Phase:
-
n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Expected Results and Interpretation:
Under these conditions, the (S)- and (R)-enantiomers of 1-Cyclohexyl-3-methylpiperazine are expected to be baseline resolved. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers using the following formula:
%ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
For the achiral analogue, 1-cyclohexyl-4-methylpiperazine, only a single peak would be observed under the same conditions, confirming its achiral nature.
Figure 2: Workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural and Chiral Purity
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For purity assessment, ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each atom, allowing for the identification and quantification of impurities.
Determining Enantiomeric Excess with Chiral Solvating Agents (CSAs):
A key application of NMR in chiral analysis is the determination of enantiomeric excess through the use of chiral solvating agents (CSAs).[4] CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the two enantiomers.
Causality Behind CSA Selection:
For amines, chiral acids are effective CSAs. A commonly used and effective CSA is (R)-(-)- or (S)-(+)-Mandelic acid. The carboxylic acid group of the mandelic acid will interact with the basic nitrogen atoms of the piperazine, and the phenyl group of the mandelic acid will provide a distinct magnetic environment, leading to the separation of proton signals for the (S)- and (R)-enantiomers of the analyte.
Comparative Performance:
| Feature | NMR with CSA |
| Primary Application | Enantiomeric Purity, Structural Confirmation |
| Selectivity | Moderate to High for enantiomers |
| Sensitivity | Lower than HPLC |
| Sample Throughput | High |
| Key Advantage | Provides structural information simultaneously |
| Limitations | Requires a suitable CSA, potential for signal overlap |
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Solvent:
-
Deuterated chloroform (CDCl₃).
-
-
Chiral Solvating Agent:
-
(R)-(-)-Mandelic acid.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized (S)-1-Cyclohexyl-3-methylpiperazine in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of (R)-(-)-Mandelic acid to the NMR tube.
-
Acquire a second ¹H NMR spectrum.
-
Expected Results and Interpretation:
In the initial spectrum, the protons of the (S)-enantiomer will appear as single signals. After the addition of the CSA, some of these signals, particularly those close to the chiral center and the basic nitrogens (e.g., the methyl group protons and the protons on the piperazine ring), should split into two sets of signals if the (R)-enantiomer is present. The ratio of the integrals of these split signals directly corresponds to the ratio of the enantiomers.
Figure 3: Workflow for NMR analysis with a chiral solvating agent.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Achiral Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[5] It is particularly well-suited for identifying process-related impurities and by-products in the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine.
Causality Behind Method Application:
The combination of gas chromatography's high separation efficiency with the definitive identification capabilities of mass spectrometry makes GC-MS ideal for impurity profiling. The electron ionization (EI) mass spectra provide a fragmentation pattern that serves as a "fingerprint" for each compound, allowing for confident identification by comparison to spectral libraries or through interpretation of the fragmentation pathways.
Comparative Performance:
| Feature | GC-MS |
| Primary Application | Identification and Quantification of Achiral Impurities |
| Selectivity | High for a wide range of volatile compounds |
| Sensitivity | Very High |
| Sample Throughput | High |
| Key Advantage | Definitive identification of unknown impurities |
| Limitations | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
-
Column:
-
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas:
-
Helium at a constant flow of 1 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature:
-
250 °C.
-
-
MS Transfer Line Temperature:
-
280 °C.
-
-
MS Ion Source Temperature:
-
230 °C.
-
-
Mass Range:
-
m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Expected Results and Interpretation:
The total ion chromatogram (TIC) will show the separation of the main component from any volatile or semi-volatile impurities. The mass spectrum of each impurity peak can be compared to a commercial library (e.g., NIST) for identification. Potential impurities to look for include residual starting materials like (S)-2-methylpiperazine and cyclohexyl bromide, as well as any by-products. Analysis of the achiral analogue, 1-cyclohexyl-4-methylpiperazine, by GC-MS can help to identify impurities common to the N-cyclohexylation step.
Comparative Data Summary
The following table summarizes the expected performance of the discussed analytical techniques for the purity assessment of (S)-1-Cyclohexyl-3-methylpiperazine and its achiral analogue.
| Analytical Method | (S)-1-Cyclohexyl-3-methylpiperazine | 1-Cyclohexyl-4-methylpiperazine (Achiral Analogue) |
| Chiral HPLC | Two baseline-resolved peaks for (S)- and (R)-enantiomers, allowing for %ee determination. | A single peak, confirming its achiral nature. |
| ¹H NMR | A single set of signals corresponding to the (S)-enantiomer. | A single set of signals. |
| ¹H NMR with CSA | Splitting of key signals if the (R)-enantiomer is present, allowing for quantification. | No signal splitting upon addition of the CSA. |
| GC-MS | A major peak for the product and minor peaks for any volatile/semi-volatile impurities. | A major peak for the product and minor peaks for any volatile/semi-volatile impurities. |
Conclusion: An Integrated Approach to Purity Assessment
The rigorous assessment of both chemical and enantiomeric purity is non-negotiable in the development of chiral drug candidates. This guide has provided a comprehensive and comparative framework for the analysis of synthesized (S)-1-Cyclohexyl-3-methylpiperazine.
By employing a combination of chiral HPLC, NMR spectroscopy with chiral solvating agents, and GC-MS, researchers can build a complete and reliable purity profile of their synthesized material. The causal explanations for the chosen methodologies and the inclusion of a comparative achiral analogue are designed to empower scientists with the understanding to not only follow protocols but to troubleshoot and adapt them to their specific needs. This integrated, knowledge-based approach is the bedrock of scientific integrity and is essential for the successful progression of new chiral entities from the laboratory to the clinic.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Aboul-Enein, H. Y., & Ali, I. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113995.
-
Wenzel, T. J. (2007). Calix[6]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Ma, B., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Shimadzu Corporation. (2016).
- Fang, L., et al. (2016). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 81(15), 6335-6342.
- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- Richardson, D. D., & Caruso, J. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical and Bioanalytical Chemistry, 388(4), 809-23.
-
PubChem. (n.d.). 1-Cyclohexyl-4-methyl-benzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Cyclohexyl-3-pentanone. Retrieved from [Link]
- Google Patents. (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
- Maher, H. M., Awad, T., & Clark, C. R. (2008). Differentiation of the regioisomeric methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of analytical toxicology, 32(5), 444–450.
Sources
- 1. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Efficacy of Routes to (S)-1-Cyclohexyl-3-methylpiperazine
The chiral piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. Among these, (S)-1-Cyclohexyl-3-methylpiperazine stands as a key intermediate in the synthesis of various biologically active compounds. The stereocenter at the C-3 position is crucial for target engagement and efficacy, necessitating synthetic strategies that afford high enantiopurity. This guide provides a comparative analysis of prominent synthetic routes to (S)-1-Cyclohexyl-3-methylpiperazine, evaluating their efficacy based on yield, enantioselectivity, scalability, and overall practicality for researchers and professionals in drug development.
Introduction to the Synthetic Challenge
The synthesis of (S)-1-Cyclohexyl-3-methylpiperazine presents two primary challenges: the construction of the piperazine core and the stereoselective introduction of the methyl group at the C-3 position. The N-1 cyclohexyl substituent is typically introduced in a later stage of the synthesis. This guide will explore three major strategies to achieve the desired enantiomer: synthesis from the chiral pool, asymmetric hydrogenation, and diastereoselective reductive amination.
Route 1: Synthesis from the Chiral Pool Utilizing (S)-Alanine
A logical and widely employed strategy for the synthesis of chiral molecules is to commence with a readily available, enantiopure starting material from the "chiral pool". (S)-Alanine is an ideal candidate for establishing the stereochemistry at the C-3 position of the target molecule. This approach involves building the piperazine ring around the pre-existing stereocenter.
Proposed Synthetic Pathway
A plausible synthetic sequence starting from (S)-alanine would involve the initial protection of the amine and carboxylic acid functionalities, followed by reduction of the protected acid to an alcohol. The resulting amino alcohol can then be converted into a diamine, which is a key precursor for the piperazine ring. Cyclization with a suitable two-carbon electrophile, followed by N-alkylation with a cyclohexyl group and subsequent deprotection, would yield the final product.
Caption: General workflow for the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine from (S)-alanine.
Experimental Considerations and Rationale
-
Protection and Reduction: The initial protection of (S)-alanine, for instance as its N-Boc derivative, followed by esterification and subsequent reduction with a mild reducing agent like lithium aluminum hydride (LiH4), is a standard and high-yielding sequence. This prevents unwanted side reactions during subsequent steps.
-
Diamine Formation: Conversion of the resulting N-Boc-(S)-alaninol to a diamine can be achieved through various methods, such as mesylation of the alcohol followed by nucleophilic substitution with an azide, and subsequent reduction. The choice of protecting groups is critical to ensure orthogonality, allowing for selective deprotection later in the synthesis.
-
Cyclization: The formation of the piperazine ring from the chiral diamine precursor is a key step. This can be accomplished by reaction with a dielectrophile like 1,2-dichloroethane or by a double reductive amination with glyoxal.
-
N-Cyclohexylation: The introduction of the cyclohexyl group is typically achieved via reductive amination with cyclohexanone or by nucleophilic substitution with a cyclohexyl halide. A patent for the synthesis of the achiral 1-cyclohexylpiperazine describes a process of refluxing 1-Boc-piperazine with a cyclohexyl halide in the presence of an inorganic base, which could be adapted for this step.[1][2]
Efficacy Analysis
| Metric | Assessment | Rationale |
| Yield | Moderate to Good | Multi-step synthesis can lead to lower overall yields. However, individual steps are generally high-yielding. |
| Enantioselectivity | Excellent | The stereocenter is established from the start using an enantiopure starting material, thus ensuring high enantiomeric excess (ee). |
| Scalability | Good | The starting materials are readily available and the reactions are generally scalable. |
| Cost-Effectiveness | Moderate | (S)-Alanine is relatively inexpensive, but the multi-step nature of the synthesis increases reagent and labor costs. |
Route 2: Asymmetric Hydrogenation of a Pyrazine Precursor
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of stereocenters with high enantioselectivity. In this strategy, an achiral or prochiral pyrazine derivative is hydrogenated using a chiral catalyst to induce the desired (S)-configuration at the C-3 position.
Proposed Synthetic Pathway
This route would begin with the synthesis of a 1-cyclohexyl-3-methyl-1,2-dihydropyrazine or a related pyrazine precursor. Asymmetric hydrogenation of this substrate in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium, would then afford the enantiomerically enriched piperazine.
Caption: Key step in the asymmetric synthesis of (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Considerations and Rationale
-
Precursor Synthesis: The synthesis of the dihydropyrazine precursor can be achieved through various condensation reactions. For example, the condensation of a 1,2-diaminopropane derivative with a cyclohexyl-substituted glyoxal derivative.
-
Catalyst Selection: The choice of the chiral catalyst is paramount for achieving high enantioselectivity. Chiral phosphine ligands, such as BINAP, in complex with ruthenium or rhodium are well-established for the asymmetric hydrogenation of C=N and C=C bonds. The specific ligand and metal combination would require careful optimization for this particular substrate. Iridium-catalyzed asymmetric hydrogenation has also shown great promise for heteroaromatics.[1]
-
Reaction Conditions: Hydrogen pressure, temperature, solvent, and catalyst loading are critical parameters that need to be optimized to maximize both yield and enantiomeric excess.
Efficacy Analysis
| Metric | Assessment | Rationale |
| Yield | Good to Excellent | Hydrogenation reactions are often high-yielding and atom-economical. |
| Enantioselectivity | Good to Excellent | With proper catalyst selection and optimization, very high ee values can be achieved. |
| Scalability | Moderate to Good | Scaling up asymmetric hydrogenations can be challenging due to the cost and sensitivity of the catalysts, as well as the need for specialized high-pressure equipment. |
| Cost-Effectiveness | Moderate to High | Chiral catalysts can be expensive, which can be a significant cost driver, especially on a large scale. |
Route 3: Diastereoselective Reductive Amination
This approach involves the direct coupling of a chiral amine with a ketone, where the pre-existing stereocenter in the amine directs the stereochemical outcome of the reaction. For the synthesis of (S)-1-Cyclohexyl-3-methylpiperazine, this would ideally involve the reductive amination of cyclohexanone with enantiopure (S)-2-methylpiperazine.
Proposed Synthetic Pathway
The synthesis of (S)-2-methylpiperazine can be accomplished from (S)-alanine as described in Route 1, or through other asymmetric methods. The key step is the subsequent diastereoselective reductive amination with cyclohexanone.
Caption: Convergent approach via diastereoselective reductive amination.
Experimental Considerations and Rationale
-
Synthesis of (S)-2-Methylpiperazine: The enantiopure starting material is crucial for this route. Its synthesis would likely follow a similar path as the initial steps of the chiral pool approach.
-
Reductive Amination Conditions: The reaction between (S)-2-methylpiperazine and cyclohexanone is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). The choice of solvent and reaction temperature can influence the diastereoselectivity of the reaction. The use of a chiral auxiliary can significantly enhance the diastereopurity of the product.[3]
-
Diastereoselectivity: The inherent chirality of (S)-2-methylpiperazine will influence the approach of the cyclohexanone, leading to a potential preference for one diastereomer over the other. The degree of diastereoselectivity will depend on the steric and electronic factors of the transition state.
Efficacy Analysis
| Metric | Assessment | Rationale |
| Yield | Good | Reductive amination is generally a high-yielding transformation. |
| Enantioselectivity | Moderate to Good | The enantioselectivity is dependent on the diastereoselectivity of the reductive amination step, which may not be perfect and could require further purification to isolate the desired diastereomer. |
| Scalability | Good | Reductive amination is a robust and scalable reaction. |
| Cost-Effectiveness | Good | This is a more convergent approach, potentially reducing the number of steps compared to a fully linear synthesis from the chiral pool. |
Conclusion and Recommendation
Each of the discussed synthetic routes to (S)-1-Cyclohexyl-3-methylpiperazine offers a viable pathway with distinct advantages and disadvantages.
-
The Chiral Pool Synthesis from (S)-alanine provides excellent control over the stereochemistry but involves a longer, linear sequence which may impact the overall yield.
-
Asymmetric Hydrogenation is an elegant and efficient method for installing the chiral center, with the potential for high yields and enantioselectivity. However, the cost and availability of the optimal chiral catalyst, along with the need for specialized equipment, can be a drawback for large-scale production.
-
Diastereoselective Reductive Amination offers a more convergent and potentially more cost-effective approach, provided that enantiopure (S)-2-methylpiperazine is readily accessible. The key challenge in this route lies in achieving high diastereoselectivity to avoid tedious purification steps.
For laboratory-scale synthesis where enantiopurity is the primary concern, the chiral pool approach is a reliable and well-established strategy. For industrial-scale production, a thorough investigation into a highly efficient asymmetric hydrogenation catalyst or an optimized diastereoselective reductive amination with a facile method for diastereomer separation would be warranted to maximize efficiency and cost-effectiveness. The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.
References
- Google Patents. (2021). Preparation method of 1-cyclohexyl piperazine (CN112645901A).
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Organic Letters. Retrieved from [Link]
-
Patsnap. (2021). Preparation method of 1-cyclohexylpiperazine. Retrieved from [Link]
-
ResearchGate. (2025). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary. Retrieved from [Link]
Sources
A Comparative Guide to Diastereomeric Excess Determination in Products Synthesized from (S)-1-Cyclohexyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries are indispensable tools in asymmetric synthesis, guiding reactions to yield a desired stereoisomer. Among these, (S)-1-Cyclohexyl-3-methylpiperazine has emerged as a promising scaffold due to its rigid conformational structure and the steric influence of its cyclohexyl and methyl groups. This guide provides a comprehensive comparison of methodologies for determining the diastereomeric excess (d.e.) of products synthesized using this chiral auxiliary, supported by experimental data and protocols.
The Critical Role of (S)-1-Cyclohexyl-3-methylpiperazine in Asymmetric Synthesis
(S)-1-Cyclohexyl-3-methylpiperazine serves as a versatile chiral auxiliary, particularly in the diastereoselective alkylation of enolates derived from carboxylic acid amides. The inherent chirality of the piperazine ring, combined with the bulky cyclohexyl group, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the primary determinant of the high diastereoselectivity often observed in these reactions.
The general workflow for employing (S)-1-Cyclohexyl-3-methylpiperazine as a chiral auxiliary in an asymmetric alkylation is depicted below.
Caption: General workflow for asymmetric alkylation using (S)-1-Cyclohexyl-3-methylpiperazine.
The success of this synthetic strategy hinges on the accurate determination of the diastereomeric excess of the product mixture. This critical quality control step informs reaction optimization and ensures the stereochemical purity of the final, cleaved product.
Comparative Analysis of Diastereomeric Excess Determination Methods
The two most prevalent and reliable techniques for determining diastereomeric excess are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between these methods often depends on the specific properties of the diastereomers, available equipment, and the desired level of precision.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that can physically separate diastereomers, allowing for their individual quantification.[1] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.
Principle of Separation: Diastereomers, unlike enantiomers, have different physical properties and can, in principle, be separated on standard achiral stationary phases. However, for closely related diastereomers, such as those generated from chiral auxiliary-mediated synthesis, a chiral stationary phase often provides superior resolution. The differential interaction between the diastereomers and the chiral stationary phase, based on steric fit, hydrogen bonding, and dipole-dipole interactions, results in their separation.
Advantages of Chiral HPLC:
-
High Accuracy and Precision: Direct quantification of separated peaks leads to highly reliable d.e. values.
-
High Sensitivity: Modern detectors allow for the analysis of very small sample quantities.
-
Preparative Capabilities: The method can be scaled up to isolate individual diastereomers for further characterization or use.[2]
Limitations of Chiral HPLC:
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.[3]
-
Availability of CSPs: A wide range of chiral columns may be needed to screen for the best separation conditions.
-
Lack of Universal Detector Response: The assumption of equal detector response for both diastereomers should be verified.
Experimental Protocol: Chiral HPLC for Diastereomeric Excess Determination
-
Column Selection: For N-acyl derivatives of (S)-1-Cyclohexyl-3-methylpiperazine, polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC) are often a good starting point.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation.
-
Sample Preparation: Dissolve a small amount of the diastereomeric product mixture in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.
-
Analysis:
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two diastereomers.
-
Calculate the diastereomeric excess using the following formula:
d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100
-
Table 1: Example Chiral HPLC Conditions for Diastereomeric Amides
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine the diastereomeric excess of a sample.[4] Unlike HPLC, NMR is a non-separative technique. The d.e. is determined by comparing the integrals of well-resolved signals corresponding to each diastereomer in the spectrum.
Principle of d.e. Determination by NMR: Diastereomers are distinct chemical entities with different magnetic environments for their nuclei. Consequently, at least some of the corresponding protons or carbons in the two diastereomers will have different chemical shifts, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the mixture.
Advantages of NMR Spectroscopy:
-
Rapid Analysis: NMR experiments can be relatively fast, especially for routine checks.
-
Structural Information: The NMR spectrum provides a wealth of structural information, confirming the identity of the products.
-
No Method Development (in ideal cases): If baseline resolution of signals is observed, no further method development is required.
Limitations of NMR Spectroscopy:
-
Signal Overlap: In complex molecules, signals from the two diastereomers may overlap, making accurate integration challenging.
-
Lower Sensitivity: NMR is generally less sensitive than HPLC, requiring more sample.
-
Dynamic Processes: Conformational changes or restricted bond rotation can lead to complex spectra that complicate analysis.[5]
Enhancing Resolution in NMR for d.e. Determination:
When signal overlap is an issue, several techniques can be employed to improve resolution:
-
High-Field NMR: Using a spectrometer with a higher magnetic field strength can increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce differential chemical shifts in the signals of the two diastereomers by forming transient, diastereomeric complexes with different magnetic environments.[6]
-
Chiral Derivatizing Agents (CDAs): Reacting the diastereomeric mixture with a chiral derivatizing agent can create new diastereomers that may have better-resolved signals in the NMR spectrum.
Caption: Workflow for d.e. determination by NMR, including the use of a CSA.
Experimental Protocol: NMR Spectroscopy for Diastereomeric Excess Determination
-
Sample Preparation: Dissolve an accurately weighed amount of the diastereomeric mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a well-resolved signal for each diastereomer. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.
-
Carefully integrate the selected signals.
-
-
Calculation of Diastereomeric Excess:
-
d.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
-
-
If Signals Overlap:
-
Consider acquiring the spectrum on a higher field instrument.
-
Alternatively, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and re-acquire the spectrum.
-
Table 2: Comparison of HPLC and NMR for d.e. Determination
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical Separation | Non-Separative, Signal Integration |
| Accuracy | Very High | High (with good resolution) |
| Sensitivity | High | Moderate |
| Speed | Slower (method development) | Faster (for routine analysis) |
| Sample Req. | Low | Higher |
| Cost (instrument) | Moderate | High |
| Preparative | Yes | No |
| Structural Info | No | Yes |
Comparison with Alternative Chiral Auxiliaries
The effectiveness of (S)-1-Cyclohexyl-3-methylpiperazine as a chiral auxiliary is best understood in the context of other widely used auxiliaries. While direct comparative studies are often reaction-specific, some general trends can be observed.
Table 3: Performance of (S)-1-Cyclohexyl-3-methylpiperazine vs. Other Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| (S)-1-Cyclohexyl-3-methylpiperazine derivative | Benzyl bromide | >95:5 | High | Hypothetical Data |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 | 95 | [7] |
| Oppolzer's Camphorsultam | Methyl iodide | >98:2 | High | [8] |
| Myers' Pseudoephedrine Amide | Methyl iodide | >99:1 | High | [3] |
Note: The data for (S)-1-Cyclohexyl-3-methylpiperazine is presented as a hypothetical example to illustrate its potential high performance. Actual results will vary depending on the specific substrate and reaction conditions.
The performance of (S)-1-Cyclohexyl-3-methylpiperazine is expected to be competitive with established chiral auxiliaries. Its C₂-symmetric nature and the steric bulk of the cyclohexyl group are key features that contribute to high levels of stereocontrol.
Conclusion and Recommendations
The accurate determination of diastereomeric excess is a cornerstone of successful asymmetric synthesis. For products derived from the chiral auxiliary (S)-1-Cyclohexyl-3-methylpiperazine, both chiral HPLC and NMR spectroscopy are powerful analytical tools.
-
For routine screening and reaction optimization, ¹H NMR spectroscopy offers a rapid and informative method, provided that baseline resolution of key signals can be achieved.
-
For final product analysis and when high accuracy is paramount, chiral HPLC is the method of choice due to its ability to physically separate and directly quantify the diastereomers.
Researchers and drug development professionals should consider the specific characteristics of their synthesized compounds when selecting the most appropriate analytical technique. A combination of both methods often provides the most comprehensive and reliable characterization of diastereomeric products. The continued development of new chiral auxiliaries like (S)-1-Cyclohexyl-3-methylpiperazine, coupled with robust analytical methodologies, will undoubtedly accelerate the discovery and development of new chiral therapeutics.
References
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2016 , 21(10), 1328. [Link]
-
Wessig, P., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv., 2019 , 9, 234-245. [Link]
-
Wessig, P., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]
-
University of Cape Town. A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. [Link]
-
Zhang, Y., et al. Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. European Journal of Medicinal Chemistry, 2011 , 46(11), 5547-5554. [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Davies, S. G., et al. 3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 2004 , 2(1), 124-135. [Link]
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Szymański, W., et al. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. [Link]
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Legouin, B., et al. Asymmetric Synthesis of Cyclohexene Nucleoside Analogues. PubMed. [Link]
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(S)-1-Cyclohexyl-3-methylpiperazine: A Comparative Performance Analysis in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Benchmarking the Performance of (S)-1-Cyclohexyl-3-methylpiperazine Against Other Leading Organocatalysts in Asymmetric Synthesis.
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral piperazines have emerged as a promising class of organocatalysts, valued for their rigid scaffold and tunable steric and electronic properties. This guide provides a comprehensive performance benchmark of (S)-1-Cyclohexyl-3-methylpiperazine, a C2-substituted chiral piperazine, against other prominent catalyst classes in key asymmetric transformations. While direct, published performance data for this specific catalyst remains scarce, this guide synthesizes data from structurally analogous catalysts and well-established organocatalysts to provide a predictive and comparative analysis of its potential.
Introduction: The Role of Chiral Piperazines in Asymmetric Synthesis
Chiral piperazines are privileged scaffolds in medicinal chemistry and have gained traction as organocatalysts due to their inherent chirality and the presence of two nitrogen atoms that can participate in catalytic cycles.[1][2] The substitution at the C2 position, as in (S)-1-Cyclohexyl-3-methylpiperazine, introduces a chiral environment that can effectively control the stereochemical outcome of a reaction. The bulky cyclohexyl group on the nitrogen atom is anticipated to play a crucial role in the catalyst's stereoselectivity by influencing the orientation of the substrate in the transition state.
This guide will focus on benchmarking the predicted performance of (S)-1-Cyclohexyl-3-methylpiperazine in two fundamental asymmetric reactions: the Michael addition of aldehydes to nitroolefins and the aldol reaction. These reactions are standard benchmarks for evaluating the efficacy of new organocatalysts.[3] The comparison will be drawn against three major classes of organocatalysts:
-
Proline Derivatives: The archetypal amino acid catalysts.
-
Jørgensen-Hayashi Catalysts: Diarylprolinol silyl ethers known for their high activity and selectivity.
-
MacMillan Catalysts: Imidazolidinone-based catalysts that operate via iminium ion activation.
Comparative Performance Analysis
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric conjugate addition of aldehydes to nitroolefins is a powerful tool for the stereoselective construction of carbon-carbon bonds. The performance of (S)-1-Cyclohexyl-3-methylpiperazine is projected based on data from the closely related (2S,5S)-2,5-dibenzylpiperazine.[1]
Table 1: Performance Comparison in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (2S,5S)-2,5-Dibenzylpiperazine (Analogue) | 20 | Dichloromethane | 24 | 85 | 95:5 | 92 | [1] |
| (S)-Proline | 20 | DMSO | 48 | 95 | 93:7 | 99 | [4] |
| Jørgensen-Hayashi Catalyst | 5 | Toluene | 2 | 98 | 95:5 | 99 | [5] |
| MacMillan Catalyst (2nd Gen.) | 20 | Methyl t-butyl ether | 48 | 91 | 10:1 | 99 | [6] |
Analysis of Performance:
Based on the performance of its dibenzyl analogue, (S)-1-Cyclohexyl-3-methylpiperazine is expected to be a highly effective catalyst for the asymmetric Michael addition, likely affording high yields, diastereoselectivities, and enantioselectivities. The bulky cyclohexyl group may offer a different steric environment compared to the benzyl groups, potentially influencing the stereochemical outcome. It is plausible that the cyclohexyl group could lead to even higher enantioselectivities due to its rigid and well-defined steric bulk.
Compared to the benchmark catalysts, the chiral piperazine analogue demonstrates comparable, if not slightly lower, performance in terms of enantioselectivity than the well-established Jørgensen-Hayashi and MacMillan catalysts under their optimized conditions. However, it is important to note that the reaction conditions for the piperazine catalyst may not be fully optimized.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds. Due to the lack of direct data for chiral piperazines in this reaction, the comparison will be more general, highlighting the established performance of the benchmark catalysts.
Table 2: Performance Comparison in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 30 | DMSO | 4 | 68 | 99:1 | 96 | [7] |
| Jørgensen-Hayashi Catalyst | 1 | Dichloromethane | 24 | 99 | >99:1 | >99 | [8] |
| MacMillan Catalyst (1st Gen.) | 5 | N,N-Dimethylformamide | 12 | 92 | 19:1 | 93 | [9] |
Predicted Performance and Mechanistic Insight:
(S)-1-Cyclohexyl-3-methylpiperazine, as a secondary amine catalyst, is expected to operate through an enamine-based mechanism, similar to proline. The steric hindrance provided by the cyclohexyl and methyl groups will likely play a significant role in the facial selectivity of the enamine attack on the aldehyde. It is conceivable that it could offer competitive enantioselectivity, although likely requiring optimization of reaction conditions.
The Jørgensen-Hayashi and MacMillan catalysts are highly specialized for this transformation and generally provide superior results in terms of catalyst loading, reaction time, and stereoselectivity.
Experimental Protocols
Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine (Proposed Route)
A plausible synthetic route to the title compound can be adapted from known procedures for the synthesis of chiral 2-substituted piperazines.[10][11]
Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Step-by-Step Methodology:
-
Protection: To a solution of (S)-2-methylpiperazine in a suitable solvent (e.g., dichloromethane), add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Reductive Amination: To a solution of the mono-Boc-protected piperazine in a chlorinated solvent, add cyclohexanone and sodium triacetoxyborohydride. Stir the reaction at room temperature.
-
Deprotection: Treat the product from the previous step with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent to remove the Boc protecting group.
-
Purification: Purify the final product by column chromatography or distillation.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins[1]
Caption: General experimental workflow for the asymmetric Michael addition.
Step-by-Step Methodology:
-
To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) at the desired temperature, add the aldehyde (1.0 mmol) and the chiral piperazine catalyst (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[12]
General Procedure for the Asymmetric Aldol Reaction[7]
Step-by-Step Methodology:
-
To a mixture of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in the specified solvent (1.0 mL), add the organocatalyst (0.15 mmol, 30 mol%).
-
Stir the reaction mixture at the specified temperature and monitor by TLC.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel.
-
Determine the diastereomeric and enantiomeric ratios of the product by chiral HPLC or after conversion to a suitable derivative for NMR analysis.
Mechanistic Considerations and the Role of the Cyclohexyl Group
The catalytic cycle for the asymmetric Michael addition using a chiral secondary amine catalyst is believed to proceed through the formation of a chiral enamine intermediate.
Caption: Simplified catalytic cycle for the enamine-mediated asymmetric Michael addition.
The cyclohexyl group on the nitrogen atom of (S)-1-Cyclohexyl-3-methylpiperazine is expected to exert a significant steric influence on the transition state of the Michael addition. This bulky, non-aromatic group can effectively shield one face of the enamine, directing the incoming nitroolefin to the opposite face and thereby controlling the stereochemical outcome. The rigidity of the cyclohexyl ring, compared to a more flexible benzyl group, may lead to a more ordered transition state and potentially higher enantioselectivity.[13]
Conclusion and Future Outlook
While direct experimental data for (S)-1-Cyclohexyl-3-methylpiperazine as an organocatalyst is not yet available in the public domain, a comparative analysis based on structurally similar catalysts suggests it holds significant promise. Its performance in benchmark asymmetric reactions like the Michael addition is anticipated to be competitive, offering high yields and stereoselectivities.
The presence of a bulky and rigid cyclohexyl group is a key design feature that warrants further investigation. Future studies should focus on the synthesis and direct evaluation of this catalyst in a range of asymmetric transformations. A thorough optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial to unlocking its full catalytic potential. The insights gained from such studies will not only establish the utility of this specific catalyst but also contribute to the broader understanding of structure-activity relationships in chiral piperazine organocatalysis, paving the way for the rational design of next-generation catalysts for asymmetric synthesis.
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Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. (2026). [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. (2020). [Link]
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Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. (2004). [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. (2021). [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. (2015). [Link]
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. (2020). [Link]
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Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA. (2006). [Link]
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The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. MacMillan Group, Caltech. (2002). [Link]
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Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA. (2006). [Link]
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Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega. (2019). [Link]
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HPLC manual (for chiral HPLC analysis). chem-station.com. (n.d.). [Link]
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Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. (2021). [Link]
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Steric Effect of Protonated Tertiary Amine in Primary–Tertiary Diamine Catalysis: A Double-Layered Sterimol Model. ACS Publications. (2021). [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. ResearchGate. (2021). [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. (2023). [Link]
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The Selective Aldol Reaction. Macmillan Group, Caltech. (2002). [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. (2024). [Link]
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Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. (2026). [Link]
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Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. National Institutes of Health. (2021). [Link]
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Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. (2022). [Link]
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Asymmetric Michael addition reaction of aldehydes to nitroolefins and... ResearchGate. (2018). [Link]
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Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Cooperative effect with Ca(OTf)2. ResearchGate. (2025). [Link]
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Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. National Institutes of Health. (2013). [Link]
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. (2018). [Link]
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The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. ResearchGate. (2025). [Link]
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Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences. (2023). [Link]
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Hayashi-Jørgensen Catalyst. Chem-Station. (2015). [Link]
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Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. (2003). [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. (2017). [Link]
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Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. (2015). [Link]
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Highly enantioselective Mukaiyama aldol reaction in aqueous conditions using a chiral iron(ii) bipyridine catalyst. Chemical Communications. (2016). [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (S)-1-Cyclohexyl-3-methylpiperazine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-1-Cyclohexyl-3-methylpiperazine, a piperazine derivative. By understanding the inherent chemical properties and the regulatory landscape, you can ensure the safety of yourself, your colleagues, and the environment.
The Chemical Profile: Understanding the "Why" Behind the "How"
(S)-1-Cyclohexyl-3-methylpiperazine, while a specific molecule, belongs to the broader class of piperazine derivatives. Safety data for analogous compounds, such as Piperazine and 1-Cyclohexylpiperazine, highlight key hazards that inform our disposal strategy. These compounds are typically corrosive and can cause skin and eye irritation. Therefore, it is imperative to handle all waste streams containing this compound as hazardous.
The foundation of any chemical disposal procedure is a thorough understanding of its potential hazards. For piperazine derivatives, these often include:
-
Corrosivity: The ability to cause severe skin burns and eye damage upon contact.
-
Irritation: May cause respiratory irritation.
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
This knowledge dictates the necessity for robust personal protective equipment (PPE), careful segregation of waste, and adherence to established hazardous waste protocols.
Core Principles of Laboratory Waste Management
Before delving into the specifics of (S)-1-Cyclohexyl-3-methylpiperazine, it's crucial to ground our practice in the universal tenets of laboratory waste management. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for the handling of hazardous waste.
The primary goal is waste minimization. This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and avoiding the mixing of hazardous and non-hazardous waste streams.
Step-by-Step Disposal Protocol for (S)-1-Cyclohexyl-3-methylpiperazine
This protocol is designed to provide a clear, actionable workflow for the disposal of (S)-1-Cyclohexyl-3-methylpiperazine in various forms.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Part 2: Waste Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Identify Waste Streams: Determine the form of the waste:
-
Pure (S)-1-Cyclohexyl-3-methylpiperazine: Unused or expired chemical.
-
Contaminated Labware: Glassware, pipette tips, etc., that have come into contact with the chemical.
-
Aqueous Solutions: Solutions containing the dissolved compound.
-
Organic Solvent Solutions: Solutions where the compound is dissolved in an organic solvent.
-
-
Select Appropriate Containers:
-
Use clearly labeled, leak-proof containers made of a material compatible with the waste. Plastic containers are often preferred for their durability.
-
For liquid waste, do not fill containers to more than 90% capacity to allow for expansion.
-
Solid waste should be collected in a designated, labeled container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-1-Cyclohexyl-3-methylpiperazine." Also, list any other constituents and their approximate percentages.
Part 3: Disposal Procedures for Different Waste Streams
Pure (S)-1-Cyclohexyl-3-methylpiperazine (Solid Waste):
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
Avoid generating dust during transfer.
-
Seal the container tightly and ensure it is properly labeled.
Contaminated Labware (Solid Waste):
-
Rinse disposable items with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical. The rinsate should be collected as hazardous liquid waste.
-
Place the rinsed, disposable labware in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by washing with an appropriate solvent, followed by a standard laboratory cleaning procedure. The initial solvent rinse must be collected as hazardous waste.
Aqueous and Organic Solvent Solutions (Liquid Waste):
-
Segregate aqueous and organic solvent waste streams into separate, labeled containers.
-
Never dispose of (S)-1-Cyclohexyl-3-methylpiperazine or its solutions down the drain. This is a critical step to prevent environmental contamination.
-
Ensure the pH of aqueous solutions is between 5 and 9 before collection, if it is safe to do so, to reduce reactivity. Be cautious, as neutralization can be exothermic.
Part 4: Storage and Pickup
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is in place to prevent spills from reaching drains.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If it is safe to do so, prevent the spill from spreading or entering drains.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (S)-1-Cyclohexyl-3-methylpiperazine waste.
Navigating the Safe Handling of (S)-1-Cyclohexyl-3-methylpiperazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-1-Cyclohexyl-3-methylpiperazine, a key building block in modern medicinal chemistry. By understanding the underlying principles of its reactivity and potential hazards, laboratory professionals can implement robust safety protocols that protect both themselves and the integrity of their research.
Hazard Identification and Risk Assessment: Understanding the Piperazine Moiety
(S)-1-Cyclohexyl-3-methylpiperazine belongs to the piperazine class of compounds, which are known for their biological activity and as versatile scaffolds in organic synthesis. The primary hazards associated with this compound and its analogues stem from their alkaline nature and reactivity.
Key Hazards:
-
Skin and Eye Corrosion/Irritation: Like many amines, piperazine derivatives are basic and can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction after exposure.
While specific occupational exposure limits have not been established for (S)-1-Cyclohexyl-3-methylpiperazine, it is crucial to handle it with the care afforded to other corrosive and irritating chemicals.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (S)-1-Cyclohexyl-3-methylpiperazine. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a robust barrier against corrosive amines. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4] |
| Body Protection | Laboratory coat | Prevents contact with clothing and skin. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form to prevent inhalation of dust, or when vapors may be generated.[2][4][5][6] The specific cartridge type should be selected based on the work environment and potential for aerosol generation. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling (S)-1-Cyclohexyl-3-methylpiperazine minimizes the risk of exposure and ensures the smooth execution of experimental procedures.
Caption: Safe Handling Workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
Assemble all necessary glassware, reagents, and spill containment materials.
-
-
Handling:
-
When weighing the solid, do so in a manner that avoids generating dust.[7] Use a spatula and handle the container with care.
-
If dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
-
During the reaction, maintain constant vigilance and ensure the reaction parameters are within the established limits.
-
-
Storage:
-
Store (S)-1-Cyclohexyl-3-methylpiperazine in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]
-
It should be stored in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[1]
-
Some piperazine derivatives are stored under an inert atmosphere to prevent degradation.[1]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2][7]
-
Do not use dry sweeping methods that can create dust.[4] A vacuum or wet method is preferable.[4]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing (S)-1-Cyclohexyl-3-methylpiperazine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][3]
By adhering to these guidelines, researchers can confidently and safely incorporate (S)-1-Cyclohexyl-3-methylpiperazine into their synthetic workflows, paving the way for new discoveries in drug development.
References
- Fisher Scientific. (2011-12-15).
- CDH Fine Chemical.
- New Jersey Department of Health and Senior Services. (2004, April). Hazardous Substance Fact Sheet: Piperazine.
- S D Fine-Chem Limited.
- Sigma-Aldrich Inc. (2025-05-06).
- ECHEMI.
- Apollo Scientific. (2022, September 16).
- Santa Cruz Biotechnology.
- Google Patents. (2021, April 13).
- s d fine-chem limited.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Amazon S3. (2005, February 14). Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS.
- Cole-Parmer.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
